molecular formula C5H9NO2 B1400731 N-Methoxycyclopropanecarboxamide CAS No. 93630-17-2

N-Methoxycyclopropanecarboxamide

Cat. No.: B1400731
CAS No.: 93630-17-2
M. Wt: 115.13 g/mol
InChI Key: ROYSUUHOZBPLBK-UHFFFAOYSA-N
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Description

N-Methoxycyclopropanecarboxamide (CAS 93630-17-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol, this compound belongs to a class of reagents valued in organic synthesis . Its structure features a cyclopropane ring directly attached to a carboxamide group, which is further modified with a N-methoxy substituent. This specific arrangement classifies it as a Weinreb amide variant, making it a highly valuable building block for the synthesis of ketones from carboxylic acid precursors . Researchers utilize this compound in various fields, including medicinal chemistry and drug discovery, where the cyclopropane moiety is a key motif for modifying the conformational and metabolic properties of lead molecules . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for laboratory research use only and is not classified or approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-methoxycyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYSUUHOZBPLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733984
Record name N-Methoxycyclopropanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93630-17-2
Record name N-Methoxycyclopropanecarboxamide
Source EPA DSSTox
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Record name N-methoxycyclopropanecarboxamide
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Foundational & Exploratory

N-Methoxycyclopropanecarboxamide: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Among the myriad of structural motifs available to the medicinal chemist, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention.[1][2][3] The inherent rigidity and unique electronic character of the cyclopropane ring can impart favorable characteristics to a drug candidate, including improved metabolic stability, refined binding affinity, and the ability to explore novel regions of chemical space.[1][3][4] This guide focuses on N-Methoxycyclopropanecarboxamide (CAS No. 93630-17-2), a molecule that synergistically combines the conformational constraint of a cyclopropane ring with the versatile reactivity of a Weinreb amide. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, properties, and potential applications as a valuable building block in medicinal chemistry.

Molecular Overview and Physicochemical Properties

This compound is a derivative of cyclopropanecarboxylic acid, belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[5][6] This functional group is particularly esteemed in organic synthesis for its ability to react with organometallic reagents to furnish ketones in a controlled manner, avoiding the over-addition that can plague more reactive acylating agents.[5]

PropertyValueSource
CAS Number 93630-17-2[7][8]
Molecular Formula C5H9NO2N/A
Molecular Weight 115.13 g/mol N/A
Appearance Expected to be a colorless solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in a range of organic solvents (e.g., CH2Cl2, THF, EtOAc)General chemical knowledge

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound from cyclopropanecarboxylic acid is an example of Weinreb amide formation. Several methods exist for this transformation, often involving the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.[5][9][10][11] The following protocol is a robust and scalable method adapted from established procedures for Weinreb amide synthesis.[5][10]

Experimental Protocol: Synthesis via Mixed Anhydride Formation

This procedure details the conversion of cyclopropanecarboxylic acid to this compound using methanesulfonyl chloride for in situ activation.

Materials:

  • Cyclopropanecarboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 equivalent). Dissolve the acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (3.0 equivalents) to the stirred solution.

  • Activation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form. Stir the mixture at 0 °C for 1 hour to facilitate the formation of the mixed anhydride.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of methanesulfonyl chloride with triethylamine generates a mixed anhydride of methanesulfonic acid, which is a highly effective activating agent for the carboxylic acid, facilitating nucleophilic attack by the amine.[10]

  • Running the initial activation at 0 °C controls the reactivity and minimizes potential side reactions.

  • The use of N,O-dimethylhydroxylamine hydrochloride requires a base (triethylamine) to liberate the free amine for the reaction.

  • The aqueous workup removes water-soluble byproducts, and the final purification by column chromatography ensures the isolation of the high-purity product.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Activation Mixed Anhydride Formation Cyclopropanecarboxylic Acid->Activation 1. Add to THF 2. Add TEA N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Amide Formation Nucleophilic Acyl Substitution N,O-Dimethylhydroxylamine HCl->Amide Formation 4. Add to mixture Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Activation 3. Add at 0°C Triethylamine Triethylamine Anhydrous THF Anhydrous THF Activation->Amide Formation Intermediate Workup & Purification Aqueous Workup & Chromatography Amide Formation->Workup & Purification Crude Product Final Product This compound Workup & Purification->Final Product Purified

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -OCH₃: A singlet around 3.7 ppm.[12]

  • -NCH₃: A singlet around 3.2 ppm.

  • Cyclopropane Protons: A complex multiplet system in the upfield region (approx. 0.8-1.8 ppm). The methine proton will be downfield relative to the methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl (C=O): A signal in the range of 170-175 ppm.

  • -OCH₃: A signal around 61 ppm.

  • -NCH₃: A signal around 32 ppm.

  • Cyclopropane Carbons: Signals in the upfield region (approx. 5-15 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorbance band around 1660-1680 cm⁻¹.

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

  • C-H Stretch (cyclopropane): Bands just above 3000 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 115.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the N-methoxy-N-methylamino group, and cleavage of the cyclopropane ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The incorporation of the cyclopropane motif is a well-established strategy in drug design for several reasons.[2][3][4]

Key Advantages of the Cyclopropane Moiety:

  • Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[3][4]

  • Structural Rigidity: The constrained nature of the ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]

  • Bioisosterism: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, allowing for fine-tuning of steric and electronic properties.[2]

This compound can be used to introduce the cyclopropyl ketone functionality into a molecule, which can then serve as a handle for further chemical transformations or as a key pharmacophoric element.

Drug_Discovery_Logic cluster_transformation Chemical Transformation cluster_benefits Medicinal Chemistry Advantages This compound This compound (Weinreb Amide) Reaction Ketone Synthesis This compound->Reaction Grignard or Organolithium Reagent R-MgX or R-Li Grignard or Organolithium Reagent->Reaction Cyclopropyl Ketone Intermediate Cyclopropyl Ketone Scaffold Reaction->Cyclopropyl Ketone Intermediate Stable Intermediate Metabolic Stability Metabolic Stability Cyclopropyl Ketone Intermediate->Metabolic Stability Structural Rigidity Structural Rigidity Cyclopropyl Ketone Intermediate->Structural Rigidity Novel Chemical Space Novel Chemical Space Cyclopropyl Ketone Intermediate->Novel Chemical Space Improved Pharmacokinetics Improved Pharmacokinetics Metabolic Stability->Improved Pharmacokinetics Enhanced Potency & Selectivity Enhanced Potency & Selectivity Structural Rigidity->Enhanced Potency & Selectivity New Drug Candidates New Drug Candidates Novel Chemical Space->New Drug Candidates

Caption: Role of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the handling procedures for similar chemicals, the following precautions should be taken.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

Always consult the supplier's SDS before handling any chemical and perform a thorough risk assessment.

Conclusion and Future Outlook

This compound is a valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its ability to provide a stable yet reactive handle for the introduction of the cyclopropyl ketone motif makes it a powerful tool for the construction of novel molecular architectures. The strategic incorporation of the cyclopropane ring can lead to compounds with improved drug-like properties. As the demand for new therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of specialized building blocks like this compound is set to increase. Further exploration of its utility in the synthesis of biologically active compounds is a promising avenue for future research.

References

  • Current time information in Fresno County, US. (n.d.). Google.
  • An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. (2006). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (2003). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Europe PMC. Retrieved January 19, 2026, from [Link]

  • 1476076-33-1,8-Bromo-N-methylquinoline-4-carboxamide. (n.d.). Chem-Space. Retrieved January 19, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropane Motif

In the landscape of modern medicinal chemistry and agrochemical design, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique three-dimensional geometry offer a sophisticated tool for modulating a molecule's physicochemical and pharmacological properties. When incorporated into a lead compound, the cyclopropane scaffold can enhance metabolic stability, improve binding potency by enforcing a specific conformation, and provide novel intellectual property. This guide focuses on a specific, functionalized example: N-Methoxycyclopropanecarboxamide (C₅H₉NO₂), a molecule that combines the strategic advantages of the cyclopropane core with the versatile chemistry of a methoxyamide functional group. This document provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Characteristics

This compound is a small molecule featuring a central cyclopropane ring bonded to an N-methoxyamide group. This structure presents a unique electronic and steric profile for interaction with biological targets.

PropertyValueSource / Notes
Molecular Formula C₅H₉NO₂-
Molecular Weight 115.13 g/mol -
CAS Number 311795-12-9-
Appearance Data not available (likely a solid or oil)Inferred from similar small molecules
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to have moderate polarity

Synthesis and Mechanistic Rationale

The most direct and modern approach to synthesizing this compound involves the coupling of cyclopropanecarboxylic acid with O-methylhydroxylamine. This transformation is efficiently achieved using standard peptide coupling reagents, which are designed to facilitate amide bond formation while minimizing side reactions.

Core Reaction: Amide Coupling

The key to this synthesis is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for this purpose.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CPA Cyclopropanecarboxylic Acid ActiveEster O-Acyl(tetramethyl)isouronium Ester (Activated) CPA->ActiveEster Reacts with HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->CPA Deprotonates MHA O-Methylhydroxylamine Product This compound MHA->Product ActiveEster->Product Attacked by

Caption: Mechanism of HATU-mediated amide coupling.

Causality in Experimental Design:
  • Choice of Coupling Reagent (HATU): HATU is selected for its high efficiency and mild reaction conditions. It rapidly converts the carboxylic acid into a highly reactive O-acylisouronium ester, which is much more susceptible to nucleophilic attack than the free acid. This minimizes the risk of side reactions and often leads to high yields.[1]

  • Role of the Base (DIPEA): A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial. Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction, maintaining a favorable reaction environment. A non-nucleophilic base is chosen to prevent it from competing with O-methylhydroxylamine as the nucleophile.[2]

  • Solvent Selection (DMF): Anhydrous Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, effectively dissolving the reactants and intermediates without interfering with the reaction mechanism.[1][2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating workflow designed for high-purity synthesis in a research setting.

Experimental Workflow Start 1. Reagent Preparation (Cyclopropanecarboxylic Acid, O-Methylhydroxylamine HCl, HATU, DIPEA, Anhydrous DMF) Reaction 2. Reaction Setup - Dissolve acid in DMF - Add amine, HATU, DIPEA - Stir at RT for 4-6h Start->Reaction Monitor 3. Reaction Monitoring (Thin-Layer Chromatography) Reaction->Monitor Quench 4. Workup: Quenching (Add H₂O to stop reaction) Monitor->Quench Upon Completion Extract 5. Extraction (Ethyl Acetate vs. Aqueous) Quench->Extract Wash 6. Organic Layer Wash (Sat. NaHCO₃, Brine) Extract->Wash Dry 7. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) Wash->Dry Purify 8. Purification (Silica Gel Chromatography) Dry->Purify Analyze 9. Product Characterization (NMR, MS, IR) Purify->Analyze

Caption: Step-by-step experimental workflow for synthesis and purification.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclopropanecarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Amine: Add O-methylhydroxylamine hydrochloride (1.0 eq) to the solution. Note: If starting with the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.0 eq, or 3.0 eq if using the HCl salt of the amine) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.[2]

  • Workup - Quenching: Once complete, pour the reaction mixture into water to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt byproduct from HATU) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not widely published, its structural components suggest several promising avenues for research.

  • Agrochemical Development: Cyclopropanecarboxamides are a known class of fungicides.[2] These compounds often function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. The unique scaffold of this compound makes it a candidate for screening against various plant pathogens.[3]

  • Antibacterial and Antimycobacterial Agents: The amide linkage is a cornerstone of many bioactive molecules. Research into related N-alkoxyphenyl and carboxamide structures has demonstrated activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5] This suggests that this compound could serve as a scaffold for developing new anti-infective agents.

  • Oncology Research: The O-methylhydroxylamine (methoxyamine) portion of the molecule is of significant interest. Methoxyamine itself is known to be an inhibitor of the base excision repair (BER) pathway in DNA.[3] By binding to apurinic/apyrimidinic (AP) sites in damaged DNA, it can prevent cancer cells from repairing themselves, thereby potentiating the effects of DNA-damaging chemotherapy agents. Exploring whether this compound retains or modifies this activity is a compelling direction for cancer research.

Safety, Handling, and Storage

  • Hazard Assessment:

    • Skin and Eye Irritation: Amides and carboxylic acid derivatives can cause skin and eye irritation upon contact.[6]

    • Respiratory Irritation: Avoid inhalation of dust, vapors, or mists, as this may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard laboratory coat is required.

    • Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[7]

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

    • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound represents a confluence of two structurally important motifs in modern chemical research: the rigid, conformation-guiding cyclopropane ring and the biologically relevant methoxyamide group. While its specific properties are yet to be fully characterized in public literature, the synthetic pathways are well-established and robust. Its potential as a scaffold in agrochemical, anti-infective, and oncological research is significant and warrants further investigation. Future research should focus on the detailed biological evaluation of this molecule and its derivatives to unlock their full therapeutic or commercial potential.

References

  • hubergroup Deutschland GmbH. (2022). Safety data sheet. [Link]

  • AFG Bioscience. (n.d.). SAFETY DATA SHEET. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2018). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]

  • Google Patents. (1988). EP0264457A1 - Process for preparing optically active cyclopropanecarboxylic acids.
  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the expected spectroscopic data for N-methoxycyclopropanecarboxamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

This compound is a small molecule featuring a strained cyclopropyl ring directly attached to a carboxamide functionality, which is further substituted with a methoxy group on the nitrogen atom. This unique combination of a cyclopropyl ring, an amide, and an N-O bond gives rise to a distinct spectroscopic fingerprint. Understanding the electronic and steric properties of these functional groups is paramount to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl protons and the methoxy protons. Due to the rigidity of the cyclopropane ring, the methylene protons are diastereotopic and will exhibit complex splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Cyclopropyl CH~1.5 - 2.0Multiplet-1H
Cyclopropyl CH₂ (cis)~0.8 - 1.2Multiplet-2H
Cyclopropyl CH₂ (trans)~0.6 - 1.0Multiplet-2H
Methoxy CH₃~3.8 - 4.0SingletN/A3H

Expertise & Experience: The chemical shifts of cyclopropyl protons are characteristically upfield due to the ring's shielding anisotropic effect.[1] The methoxy group attached to the nitrogen will be deshielded compared to a typical methoxy group on a carbon, hence its downfield shift. The lack of an N-H proton means we will not see a broad singlet typical for amides.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170 - 175
Methoxy (O-CH₃)~60 - 65
Cyclopropyl CH~15 - 25
Cyclopropyl CH₂~5 - 15

Expertise & Experience: The carbonyl carbon of the amide will be the most downfield signal.[2] The cyclopropyl carbons are significantly shielded and appear in the upfield region of the spectrum.[3][4] The exact shift will be influenced by the electronegativity of the attached amide group.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use an acquisition time of at least 2 seconds and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel and perform tuning and shimming.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-220 ppm.

    • Use a longer acquisition time (~1-2 seconds) and a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Trustworthiness: This protocol ensures a high-quality, reproducible dataset. The choice of a high-field instrument enhances spectral dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound will be dominated by the amide carbonyl stretch.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Cyclopropyl)~3100 - 3000Medium
C-H Stretch (Alkyl)~3000 - 2850Medium
C=O Stretch (Amide)~1680 - 1650Strong
N-O Stretch~1000 - 900Medium-Strong
C-N Stretch~1400 - 1300Medium

Expertise & Experience: The most prominent peak will be the strong C=O stretch of the amide.[5] Its position is influenced by the electronic effects of the N-methoxy group. The C-H stretches of the cyclopropyl group will appear at a slightly higher wavenumber than typical sp³ C-H stretches due to the increased s-character of the C-H bonds.[6][7][8]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.[9]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness: ATR-FTIR is a rapid and reliable method that requires minimal sample preparation, reducing the chances of contamination or sample loss.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
  • Molecular Weight: 115.13 g/mol

  • Molecular Ion (M⁺•): m/z = 115

  • High-Resolution MS (HRMS): Calculated for C₅H₉NO₂ [M+H]⁺: 116.0706

Predicted Fragmentation Pattern:

m/z Proposed Fragment Comments
84[M - OCH₃]⁺Loss of the methoxy radical.
69[C₄H₅O]⁺Cleavage of the cyclopropane ring and loss of CH₂N.
55[C₃H₃O]⁺ or [C₄H₇]⁺Further fragmentation.
41[C₃H₅]⁺Cyclopropyl cation.

Expertise & Experience: In electron ionization (EI) MS, the molecular ion peak may be observed. A common fragmentation pathway for N-alkoxy amides is the cleavage of the N-O bond. The strained cyclopropane ring can also undergo ring-opening upon ionization.

M This compound (m/z = 115) F1 [M - OCH3]+ (m/z = 84) M->F1 - •OCH3 F2 [C3H5]+ (m/z = 41) F1->F2 - CO

Caption: A potential fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preferentially observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For high-resolution data, an Orbitrap or FT-ICR instrument is recommended.[10]

  • Data Dependent Acquisition (DDA): For LC-MS/MS, a DDA method can be employed where the most abundant precursor ions in a full scan are automatically selected for fragmentation.[11]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Trustworthiness: The choice of ionization technique is critical. ESI is excellent for confirming the molecular weight with minimal fragmentation, while EI provides a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. The predicted data and protocols in this guide offer a robust framework for researchers to acquire and interpret high-quality spectroscopic information for this and structurally related molecules.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0209368).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0323762).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • (n.d.). Infrared (IR) Spectroscopy.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0163579).
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.
  • (n.d.). Table of Characteristic IR Absorptions.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • ChemRxiv. (n.d.). Evaluation of Data Dependent MS/MS Acquisition Parameters for Non-targeted Metabolomics and Molecular Networking of Environmental.
  • (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • WebSpectra. (n.d.). Introduction to IR Spectra - Problems in NMR and IR Spectroscopy.
  • (2016, November 23). IR Spectroscopy: A Quick Primer On Interpreting Spectra.
  • MDPI. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes.
  • YouTube. (2023, March 20). Native Mass Spectrometry for Structural Biology.

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An In-Depth Technical Guide to N-Methoxy-N-methylcyclopropanecarboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylcyclopropanecarboxamide, a notable member of the Weinreb amide family, stands at the intersection of robust synthetic utility and burgeoning biomedical potential. The incorporation of the sterically constrained, three-membered cyclopropane ring imparts unique conformational rigidity and metabolic stability, making it a desirable motif in medicinal chemistry.[1] This guide offers a comprehensive overview of the physical and chemical properties of N-Methoxy-N-methylcyclopropanecarboxamide, detailed synthetic protocols, and an exploration of its significance in contemporary drug discovery.

Molecular Structure and Properties

N-Methoxy-N-methylcyclopropanecarboxamide (CAS No. 147356-78-3) possesses a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .[2] Its structure features a cyclopropane ring directly attached to the carbonyl carbon of a Weinreb amide. This arrangement provides a stable yet reactive handle for a variety of chemical transformations.

Physical Properties
PropertyValueSource
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [2]
Physical Form Liquid
Boiling Point 151.5 ± 23.0 °C at 760 mmHg[3]
Purity Typically ≥95%[2]
Storage Temperature Ambient or Refrigerator
Chemical Properties and Reactivity

The chemical behavior of N-Methoxy-N-methylcyclopropanecarboxamide is largely dictated by the Weinreb amide functionality. This group is renowned for its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to furnish ketones in a controlled manner, preventing over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.

The cyclopropane ring, while generally stable, can participate in ring-opening reactions under specific conditions, although this is less common than reactions at the amide. The electron-withdrawing nature of the carboxamide group can influence the reactivity of the cyclopropyl protons.

Synthesis of N-Methoxy-N-methylcyclopropanecarboxamide

The synthesis of N-Methoxy-N-methylcyclopropanecarboxamide is typically achieved through the acylation of N,O-dimethylhydroxylamine hydrochloride with cyclopropanecarbonyl chloride. This method is straightforward and generally provides good yields.

Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

This protocol is adapted from a standard procedure for the formation of Weinreb amides.[4]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Saturated sodium bicarbonate solution

  • 1.0 N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dichloromethane (60 mL) containing N,O-dimethylhydroxylamine hydrochloride (10.0 g, 95.69 mmol, 1.0 eq.) and triethylamine (19.36 g, 191.6 mmol, 2.0 eq.), stir the reaction mixture at 0 °C for 30 minutes.[4]

  • Slowly add cyclopropanecarbonyl chloride (a slight molar excess) to the reaction mixture at 0 °C.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.[4]

  • Upon completion of the reaction, wash the organic layer sequentially with water, brine, saturated sodium bicarbonate solution, and 1.0 N hydrochloric acid.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography to afford N-methoxy-N-methylcyclopropane carboxamide.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product R1 N,O-dimethylhydroxylamine HCl P1 Mix & Stir at 0°C R1->P1 R2 Triethylamine R2->P1 R3 Cyclopropanecarbonyl chloride P2 Add Acyl Chloride R3->P2 R4 DCM (Solvent) R4->P1 P1->P2 P3 Stir at RT (15h) P2->P3 P4 Aqueous Workup P3->P4 P5 Drying & Concentration P4->P5 Purification Column Chromatography P5->Purification Product N-Methoxy-N-methyl- cyclopropanecarboxamide Purification->Product

Synthetic workflow for N-Methoxy-N-methylcyclopropanecarboxamide.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of N-Methoxy-N-methylcyclopropanecarboxamide.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Methoxy-N-methylcyclopropanecarboxamide is expected to show distinct signals for the methoxy, N-methyl, and cyclopropyl protons. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals may be observed at room temperature.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.7 ppm (s, 3H): O-CH₃ protons.

    • ~3.2 ppm (s, 3H): N-CH₃ protons.

    • ~1.7-1.9 ppm (m, 1H): Cyclopropyl CH proton.

    • ~0.8-1.0 ppm (m, 4H): Cyclopropyl CH₂ protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • ~173 ppm: Carbonyl carbon (C=O).

    • ~61 ppm: O-CH₃ carbon.

    • ~33 ppm: N-CH₃ carbon.

    • ~12 ppm: Cyclopropyl CH carbon.

    • ~8 ppm: Cyclopropyl CH₂ carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~2940-3010 cm⁻¹: C-H stretching of the cyclopropyl and methyl groups.

    • ~1660 cm⁻¹: Strong C=O stretching of the amide.

    • ~1400-1460 cm⁻¹: C-H bending.

    • ~1000-1200 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (m/z):

    • 129.08: [M]⁺ corresponding to the molecular weight.

    • Fragmentation would likely involve the loss of methoxy, methyl, and carbonyl groups.

Safety and Handling

N-Methoxy-N-methylcyclopropanecarboxamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: [5][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.[7][8]

Applications in Drug Discovery

The cyclopropane ring is a valuable structural motif in drug design due to its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1] Cyclopropane-containing compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.

N-Methoxy-N-methylcyclopropanecarboxamide, as a Weinreb amide, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce a cyclopropyl ketone moiety via reaction with organometallic reagents opens up avenues for the creation of novel chemical entities for screening in various disease models.

Drug_Discovery_Logic cluster_compound N-Methoxy-N-methylcyclopropanecarboxamide cluster_properties Key Chemical Features cluster_advantages Advantages in Synthesis & Medicinal Chemistry cluster_applications Potential Therapeutic Applications C Core Scaffold P1 Weinreb Amide Functionality C->P1 P2 Cyclopropane Ring C->P2 A1 Controlled Ketone Synthesis P1->A1 A2 Metabolic Stability P2->A2 A3 Conformational Rigidity P2->A3 App1 Antimicrobial Agents A1->App1 App2 Anticancer Agents A1->App2 App3 Novel CNS Modulators A1->App3 A2->App1 A2->App2 A2->App3 A3->App1 A3->App2 A3->App3

Logical relationships in the application of N-Methoxy-N-methylcyclopropanecarboxamide in drug discovery.

Conclusion

N-Methoxy-N-methylcyclopropanecarboxamide is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive Weinreb amide and a metabolically stable cyclopropane ring makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.

References

  • Synthonix Corporation. N-methoxy-N-methylcyclopropanecarboxamide. [Link]

  • ChemBK. Cyclopropanecarboxamide, N-methoxy-N-methyl-. [Link]

  • Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • PubChem. N-methoxy-N-methylcyclohexanecarboxamide. [Link]

  • PubChem. N-Methoxy-N-methylcinnamamide. [Link]

  • PubChem. N-Methoxy-N-methyl-3-cyclopentenecarboxamide. [Link]

  • PubChemLite. N-methoxy-n-methylcyclopropanecarboxamide (C6H11NO2). [Link]

  • Sphaera Pharma. The Strategic Advantage of Cyclopropane Motifs in Chemical Product Development. [Link]

  • Chemsrc. N-Methoxy-N-methylcyclohexanecarboxamide. [Link]

  • NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

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  • Doc Brown's Chemistry. Infrared spectrum of 1-methoxypropane. [Link]

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An In-depth Technical Guide to the Purity and Stability Analysis of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methoxycyclopropanecarboxamide in Modern Drug Development

This compound is a molecule of growing interest within the pharmaceutical landscape. Its unique structural motif, combining a strained cyclopropyl ring with an N-methoxyamide functional group, presents a compelling scaffold for the design of novel therapeutic agents. The cyclopropyl group often imparts metabolic stability and conformational rigidity, while the N-methoxyamide can serve as a bioisostere for esters or carboxylic acids, potentially improving pharmacokinetic properties. As with any active pharmaceutical ingredient (API), a thorough understanding and rigorous control of its purity and stability are paramount to ensure safety and efficacy.

This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish robust analytical methodologies for this compound. We will delve into the core principles of purity analysis, detailing the development of stability-indicating methods, and explore the intrinsic stability of the molecule through forced degradation studies. The causality behind experimental choices will be explained, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.

Part 1: Purity Analysis - Characterizing the Profile of this compound

The purity of an API is a critical quality attribute. Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. A well-designed purity method should be able to separate and quantify the API from all potential impurities.

Understanding Potential Impurities from Synthesis

A likely synthetic route to this compound involves the reaction of cyclopropanecarbonyl chloride with methoxyamine.[1] This straightforward synthesis can, however, introduce several potential impurities:

  • Starting Materials: Unreacted cyclopropanecarbonyl chloride and methoxyamine.

  • By-products: Self-condensation products or other side-reactions.

  • Reagent-related Impurities: Impurities present in the starting materials or reagents used in the synthesis.

Diagram: Synthesis and Potential Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Reaction Acylation Cyclopropanecarbonyl_Chloride->Reaction Impurity1 Unreacted Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Impurity1 Carryover Impurity3 Cyclopropanecarboxylic Acid (from hydrolysis of starting material) Cyclopropanecarbonyl_Chloride->Impurity3 Hydrolysis Methoxyamine Methoxyamine Methoxyamine->Reaction Impurity2 Unreacted Methoxyamine Methoxyamine->Impurity2 Carryover API This compound Reaction->API

Caption: Synthetic route and potential process-related impurities.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules like this compound. The development of a stability-indicating HPLC method is crucial, meaning the method must be able to separate the API from its degradation products and process-related impurities.[2][3][4][5]

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: A C18 column is a good starting point due to the non-polar nature of the cyclopropyl group. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is suitable for initial development.

  • Mobile Phase Selection:

    • A gradient elution with acetonitrile and water is recommended to ensure the elution of both polar and non-polar impurities.

    • An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, is often beneficial for peak shape of amide-containing compounds by suppressing the ionization of any free silanol groups on the silica-based column packing.[6]

  • Detection: UV detection is appropriate. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a dilute solution of this compound.

  • Method Optimization:

    • Inject a mixture of the API and expected impurities (if available) or a stressed sample (see Part 2) to evaluate the separation.

    • Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution (>1.5) between all peaks.

    • A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at λmaxFor optimal sensitivity.
Injection Vol. 10 µLStandard injection volume.
Structural Elucidation and Purity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification of the API and its impurities.[7]

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the methoxy group (a singlet around 3.5-4.0 ppm), the amide proton (a broad singlet), and the cyclopropyl protons (complex multiplets in the upfield region, typically 0.5-1.5 ppm).[8][9] The integration of these signals can be used to confirm the relative number of protons and assess purity against known standards.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-175 ppm), the methoxy carbon (around 50-60 ppm), and the carbons of the cyclopropyl ring (in the upfield region).

  • 2D NMR (COSY, HSQC, HMBC): These techniques can be employed to confirm the connectivity of the molecule and to fully characterize the structure of any unknown impurities that are isolated.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative molar quantities of the API and any observed impurities. Compare chemical shifts with those of reference standards or with predicted values.

Part 2: Stability Analysis - Unveiling the Degradation Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are conducted under more severe conditions to accelerate the degradation process and identify potential degradation products and pathways.[2]

Diagram: Forced Degradation Workflow

G Start This compound (API) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic Stress (ICH Q1B conditions) Stress->Photo Analysis Analyze by Stability- Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradants (LC-MS, NMR) Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: Workflow for forced degradation studies.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method is truly stability-indicating and to generate a sufficient quantity of degradants for identification.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC. The primary expected degradation product is cyclopropanecarboxylic acid and methoxyamine hydrochloride.

  • Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat at 60°C. Monitor the degradation as described for acid hydrolysis. The expected degradation products are the sodium salt of cyclopropanecarboxylic acid and methoxyamine.

  • Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide at room temperature. Protect from light. Analyze at various time points. The strained cyclopropyl ring and the amide functionality could be susceptible to oxidation, potentially leading to ring-opened products or N-oxide formation.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period (e.g., 1-2 weeks). Analyze for the appearance of degradation products.

  • Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines (a specified overall illumination and UV exposure). Analyze for degradation.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

Stress ConditionTypical ConditionsPotential Degradation PathwayExpected Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the amide bondCyclopropanecarboxylic acid, Methoxyamine
Base Hydrolysis 0.1 M NaOH, 60°CCleavage of the amide bondCyclopropanecarboxylate salt, Methoxyamine
Oxidation 3% H₂O₂, Room Temp.Oxidation of the amide or cyclopropyl ringRing-opened products, N-oxides
Thermal 80°C, solid stateDecompositionTo be determined experimentally
Photolytic ICH Q1B light exposurePhotochemical reactionsTo be determined experimentally
Long-Term Stability Studies

Once a stable formulation and packaging are developed, long-term stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance and a shelf-life for the drug product.

Experimental Protocol: Long-Term Stability

  • Storage Conditions: Store the API in the proposed container closure system under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method for assay and purity. Also, perform other relevant tests such as appearance, water content, etc.

Conclusion: A Pathway to Robust Quality Control

This guide has outlined a comprehensive strategy for the purity and stability analysis of this compound. By understanding the potential synthetic impurities and leveraging powerful analytical techniques like HPLC and NMR, a robust purity profile can be established. Furthermore, a systematic approach to forced degradation and long-term stability studies will unveil the intrinsic stability of the molecule and ensure that the analytical methods are truly stability-indicating. Adherence to these principles will provide the necessary scientific foundation to ensure the quality, safety, and efficacy of new drug candidates based on this promising molecular scaffold.

References

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  • SpectraBase. (n.d.). Cyclopropanecarboxamide, N-propyl-N-pentyl-. Retrieved from [Link]

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  • Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
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  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

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The Cyclopropane Ring: A Small Moiety with a Large Impact on Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Significance, and Application of Cyclopropane-Containing Carboxamides in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the vast arsenal of chemical motifs, the seemingly simple cyclopropane ring has emerged as a powerhouse in medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, conformational rigidity, and metabolic stability have made it a favored building block in the design of modern therapeutics.[4][5][6] This guide delves into the discovery and history of a key class of these compounds, cyclopropanecarboxamides, providing insights into their synthesis, biological activities, and the profound impact they have had on drug development.

While a specific compound by the name "N-Methoxycyclopropanecarboxamide" is not prominently documented in scientific literature, an exploration of the broader class of cyclopropanecarboxamide derivatives reveals a rich history and a significant role in the pharmaceutical landscape.

The Allure of the Cyclopropane Ring in Medicinal Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, possesses a unique set of properties that make it highly attractive for drug design.[2] The inherent ring strain results in bent carbon-carbon bonds with increased p-character, bestowing upon it electronic properties somewhat akin to a carbon-carbon double bond.[6] This feature can lead to unique interactions with biological targets.

From a structural standpoint, the rigidity of the cyclopropane ring is a key asset. By incorporating this moiety, medicinal chemists can lock a molecule into a specific bioactive conformation, which can enhance its binding affinity and selectivity for a particular receptor or enzyme.[2][5] This conformational constraint can also contribute to a more favorable entropic profile upon binding to a target protein.[6]

Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains.[5][6] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life and reduced plasma clearance, ultimately contributing to more convenient dosing regimens for patients.[6]

Key Advantages of Incorporating a Cyclopropane Ring:

FeatureConsequence in Drug Design
Unique Electronic Properties Can lead to novel binding interactions with biological targets.[6]
Conformational Rigidity Locks the molecule in a bioactive conformation, enhancing potency and selectivity.[2][5]
Metabolic Stability Increases resistance to enzymatic degradation, improving pharmacokinetic profile.[5][6]
Three-Dimensionality Provides inherent three-dimensionality to molecules, which is beneficial for target binding.[4]

Historical Perspective and Key Discoveries

The journey of cyclopropane-containing compounds in medicine is marked by several key discoveries that highlighted their therapeutic potential. While early uses of cyclopropane itself were as an anesthetic, its incorporation into more complex drug molecules has led to breakthroughs in various therapeutic areas.

A significant number of FDA-approved drugs and clinical candidates feature the cyclopropane ring, underscoring its importance in modern drug discovery.[7][8] These compounds span a wide range of applications, including antiviral, anticancer, and cardiovascular therapies.

Notable Examples of Cyclopropane-Containing Drugs:

DrugTherapeutic AreaRole of the Cyclopropane Ring
Ticagrelor AntiplateletThe cyclopropyl group is a key part of the pharmacophore, contributing to its binding to the P2Y12 receptor.
Grazoprevir Hepatitis CThe cyclopropanecarboxamide moiety is crucial for its activity as a protease inhibitor.
Letermovir Antiviral (CMV)The cyclopropane ring provides structural rigidity and contributes to the compound's potency.
Crizotinib Anticancer (ALK inhibitor)The cyclopropyl group enhances metabolic stability and contributes to the overall conformation.

Synthesis of Cyclopropanecarboxamides: Enabling Discovery

The widespread application of cyclopropanecarboxamides in drug discovery has been made possible by the development of robust and efficient synthetic methodologies. Several classic and modern chemical reactions are employed to construct the cyclopropane ring and subsequently elaborate it into the desired carboxamide.

Simmons-Smith Reaction

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is particularly useful for the cyclopropanation of alkenes.

Simmons_Smith alkene Alkene reagents CH₂I₂, Zn(Cu) alkene->reagents cyclopropane Cyclopropane reagents->cyclopropane caption Simmons-Smith Cyclopropanation

Caption: General schematic of the Simmons-Smith reaction for cyclopropane synthesis.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds, using sulfur ylides.[7] This method is valued for its stereoselectivity.

Corey_Chaykovsky enone α,β-Unsaturated Carbonyl sulfur_ylide Sulfur Ylide enone->sulfur_ylide cyclopropyl_ketone Cyclopropyl Ketone sulfur_ylide->cyclopropyl_ketone caption Corey-Chaykovsky Reaction for Cyclopropane Synthesis

Caption: The Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones.

Intramolecular Cyclization

Intramolecular nucleophilic substitution reactions are also a common strategy to form the cyclopropane ring. For instance, a γ-halo nitrile can undergo intramolecular cyclization to form a cyanocyclopropane, which can then be hydrolyzed to the corresponding carboxamide.[9]

Experimental Protocol: Synthesis of 1-phenylcyclopropanecarboxamide

A representative protocol for the synthesis of a cyclopropanecarboxamide derivative is the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane.[9]

  • Cyclopropanation: To a solution of the substituted 2-phenylacetonitrile in a suitable solvent (e.g., water), add a base such as sodium hydroxide.[9]

  • Add 1,2-dibromoethane to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion, monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Extract the product, 1-phenylcyclopropanenitrile, with an organic solvent and purify.

  • Hydrolysis: Treat the purified 1-phenylcyclopropanenitrile with a strong acid, such as concentrated hydrochloric acid, and heat to reflux to hydrolyze the nitrile to the carboxylic acid.[9]

  • Amidation: The resulting 1-phenylcyclopropanecarboxylic acid can then be converted to the desired carboxamide through standard amide coupling reactions (e.g., using a coupling agent like DCC or EDC, or by conversion to the acid chloride followed by reaction with the desired amine).

The Role of the N-Methoxy Amide Moiety

While the initial query mentioned "this compound," the "N-methoxy" modification of amides, more commonly known as a Weinreb amide (N-methoxy-N-methyl amide), plays a significant role in organic synthesis. These functional groups are valuable because they are stable to many nucleophilic reagents but can be readily converted to ketones or aldehydes.

The synthesis of N-methoxy-N-methyl-β-enaminoketoesters has been explored, showcasing the utility of Weinreb amides in constructing complex heterocyclic compounds.[10] In the context of drug discovery, the ability to introduce an N-methoxy group can provide a handle for further chemical modifications or influence the electronic properties and conformation of the amide bond. The electrochemical synthesis of methoxy-NNO-azoxy compounds also highlights the reactivity and utility of N-methoxy nitrogen compounds in forming new nitrogen-nitrogen bonds.[11]

Future Directions and Conclusion

The cyclopropane ring continues to be a valuable and versatile tool in the medicinal chemist's toolbox.[2] Its ability to impart favorable properties such as enhanced metabolic stability, increased potency, and conformational rigidity ensures its continued prevalence in drug design.[4][6] The ongoing development of novel synthetic methods for the construction and functionalization of cyclopropane rings will undoubtedly lead to the discovery of new and improved therapeutics.

While the specific molecule "this compound" may not have a documented history, the principles of incorporating cyclopropane rings and modifying amide functionalities are central to modern drug discovery. The rich and diverse biological activities of cyclopropane derivatives, from enzyme inhibition to antiviral and anticancer effects, highlight the power of this small ring in addressing complex medical challenges.[1][3] As researchers continue to explore the vast chemical space of cyclopropane-containing compounds, the legacy of this humble three-membered ring in medicine is set to grow even larger.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Source Not Available].
  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed.
  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Cyclopropane compound.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Source Not Available].
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • CYCLOPROPANE DERIVATIVES, PHARMACEUTICAL PREPARATIONS CONTAINING THEM AND METHOD FOR THE PRODUCTION THEREOF.
  • Optically-active cyclopropane hydrazide compound, and preparation method and application thereof.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Cyclopropane Compounds.
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.
  • Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds.

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A Technical Guide to N-Methoxycyclopropanecarboxamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

®

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. N-Methoxycyclopropanecarboxamide, a structurally distinct entity, is emerging as a compelling building block for the synthesis of next-generation therapeutics. This guide provides an in-depth technical analysis of this compound, moving beyond its identity as a mere chemical intermediate to explore its strategic potential in drug discovery. We will dissect the molecule's constituent parts—the cyclopropane ring and the N-methoxyamide (Weinreb amide) functionality—to reveal the mechanistic basis for its utility. This document will serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this promising scaffold in their research endeavors.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

The drug discovery pipeline is in constant need of innovation, particularly at the level of molecular architecture. The properties of a therapeutic agent—its potency, selectivity, metabolic stability, and pharmacokinetic profile—are intrinsically linked to its three-dimensional structure. This compound (CAS No. 147356-78-3) presents a unique combination of two highly valuable functionalities in a single, compact molecule: the conformationally constrained cyclopropane ring and the synthetically versatile N-methoxyamide, also known as a Weinreb amide.

While not a therapeutic agent in its own right, this compound's true value lies in its potential as a starting material for creating diverse libraries of complex molecules. This guide will illuminate the strategic advantages conferred by each of its structural components and provide a forward-looking perspective on its application in constructing novel chemical entities for a range of therapeutic targets.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential for its effective application in synthesis and drug design.

PropertyValue
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS Number 147356-78-3
Boiling Point (Predicted) 151.5 ± 23.0 °C
Density (Predicted) 1.126 ± 0.06 g/cm³[1]
LogP (Predicted) 0.41620[1]
Storage Temperature 2-8°C[1]

The Cyclopropane Motif: A Privileged Structure in Medicinal Chemistry

The cyclopropane ring is a recurring motif in a multitude of successful therapeutic agents. Its prevalence is not coincidental; this small, rigid ring system imparts a range of desirable properties to a parent molecule.

Bioisosteric Replacement and Metabolic Stability

The cyclopropyl group is often employed as a bioisostere for a gem-dimethyl group or a vinyl group. This substitution can lead to significant improvements in a compound's metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. By replacing a metabolically vulnerable group with a cyclopropane ring, medicinal chemists can extend the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

Conformational Rigidity and Target Binding

The rigid nature of the cyclopropane ring reduces the number of accessible conformations a molecule can adopt. This conformational constraint can be highly advantageous for target binding. By "pre-paying" the entropic penalty of binding, a molecule containing a cyclopropane ring can exhibit higher affinity and selectivity for its biological target. This principle is a cornerstone of modern drug design, and this compound provides a ready-made entry point for incorporating this valuable feature.

The N-Methoxyamide (Weinreb Amide): A Gateway to Diverse Functionality

The N-methoxyamide, or Weinreb amide, is a highly valued functional group in organic synthesis due to its unique reactivity profile. Unlike other carboxylic acid derivatives, the Weinreb amide is resistant to over-addition of organometallic reagents.

Controlled Synthesis of Ketones

The primary utility of the Weinreb amide is in the synthesis of ketones. Treatment of an N-methoxyamide with an organolithium or Grignard reagent results in the formation of a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup. This two-step process effectively prevents the common problem of over-addition, where the newly formed ketone reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol. This controlled reactivity allows for the clean and high-yielding synthesis of a wide variety of ketones.

The ability to cleanly generate cyclopropyl ketones from this compound is a significant advantage. Cyclopropyl ketones are themselves valuable intermediates and can be found in a number of biologically active molecules.

G A This compound C Stable Chelated Tetrahedral Intermediate A->C 1. Nucleophilic Addition B Organometallic Reagent (e.g., R-MgBr, R-Li) B->C E Cyclopropyl Ketone (Target Molecule) C->E 2. Protonation & Collapse F N,O-Dimethylhydroxylamine (Byproduct) C->F Elimination D Acidic Workup (e.g., H3O+) D->C

Caption: Synthetic utility of the Weinreb amide for controlled ketone synthesis.

Proposed Research Applications and Experimental Protocols

The true potential of this compound is realized when considering the synergistic combination of its two key features. Its use as a scaffold allows for the rapid generation of diverse libraries of cyclopropane-containing molecules for screening against a variety of biological targets.

Application: Synthesis of Novel Protease Inhibitors

Many classes of protease inhibitors utilize a ketone functional group to interact with the active site of the enzyme. The cyclopropyl group can provide a rigid scaffold to correctly orient the ketone and other pharmacophoric elements for optimal binding.

Exemplary Workflow:

  • Library Design: Design a virtual library of target molecules where a variable R-group is appended to the cyclopropyl ketone core. The R-group can be selected to probe different sub-pockets of the target protease active site.

  • Parallel Synthesis: Utilize this compound as a common starting material for the parallel synthesis of the designed library.

  • High-Throughput Screening: Screen the synthesized library against the target protease to identify initial hits.

  • Lead Optimization: Further modify the most promising hits to improve potency, selectivity, and pharmacokinetic properties.

G A This compound (Core Scaffold) C Parallel Synthesis A->C B Diverse Organometallic Reagents (R1-MgBr, R2-Li, etc.) B->C D Library of Novel Cyclopropyl Ketones C->D E High-Throughput Screening (e.g., Protease Assay) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using the proposed scaffold.

Detailed Experimental Protocol: Synthesis of a Phenyl-Cyclopropyl Ketone

This protocol provides a representative example of the synthesis of a cyclopropyl ketone from this compound using a Grignard reagent.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding 1 M HCl at 0°C until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure phenyl-cyclopropyl ketone.

Future Directions and Conclusion

This compound is more than just a chemical on a supplier's list; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally rigid cyclopropane ring and a synthetically versatile Weinreb amide functionality provides a powerful platform for the creation of novel, drug-like molecules. The protocols and applications discussed in this guide are intended to serve as a starting point. The true potential of this scaffold is limited only by the creativity and ingenuity of the researchers who employ it. Future research in this area could involve the development of novel transformations of the cyclopropyl ketone products, the incorporation of the scaffold into fragment-based drug discovery campaigns, and the exploration of its use in the synthesis of new classes of biologically active compounds. By embracing such versatile building blocks, the drug discovery community can continue to push the boundaries of molecular design and develop the next generation of life-saving therapies.

References

  • LookChem. (n.d.). N-Methoxy-N-methylcyclopropanecarboxamide. Retrieved from [Link]

  • MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

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N-Methoxycyclopropanecarboxamide as a novel building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methoxycyclopropanecarboxamide: A Versatile Building Block for Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and increasingly important building block in organic synthesis and medicinal chemistry. We will delve into its synthesis, unique reactivity, and strategic applications, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their work.

Introduction: The Unique Value of the Cyclopropyl Moiety and N-Methoxyamide Functionality

The cyclopropyl group is a highly sought-after motif in drug discovery. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, often leading to improved binding affinity and metabolic stability. When incorporated into a larger structure, the cyclopropyl ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while introducing unique electronic properties.

This compound combines this valuable cyclopropyl core with the versatile N-methoxyamide (Weinreb amide) functionality. This combination makes it a powerful synthetic intermediate, primarily for the controlled formation of cyclopropyl ketones. Unlike more reactive organometallic reagents, the N-methoxyamide allows for the addition of a nucleophile to form a stable tetrahedral intermediate, which only collapses to the ketone upon acidic workup. This prevents over-addition, a common problem with more reactive carbonyl precursors.

This guide will provide the necessary technical details to effectively utilize this compound as a strategic component in complex molecule synthesis.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 38944-93-9
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Appearance White to off-white solid or colorless oil
Boiling Point 78-80 °C at 0.5 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)Inferred from common reaction conditions
Stability Stable under standard laboratory conditions. Avoid strong acids and bases.General chemical knowledge

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Incompatible with strong oxidizing agents and strong acids/bases.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the coupling of cyclopropanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is high-yielding and scalable.

Reaction Scheme

cluster_reactants Reactants cluster_products Products r1 Cyclopropanecarbonyl chloride r2 N,O-Dimethylhydroxylamine Hydrochloride p1 This compound r1->p1 Coupling Reaction r3 Pyridine (Base) r2->p1 p2 Pyridine Hydrochloride r3->p2

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and temperature.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

  • Solvent: Suspend the hydrochloride salt in dichloromethane (DCM, approx. 0.5 M).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermicity of the subsequent addition of the base and acyl chloride.

  • Base Addition: Add pyridine (2.2 eq) dropwise to the suspension. The pyridine acts as both a base to neutralize the HCl and a nucleophilic catalyst. The excess ensures the reaction goes to completion.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the reaction mixture. The slight excess of the acyl chloride ensures full consumption of the more valuable hydroxylamine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its controlled reaction with organometallic reagents to form cyclopropyl ketones. This transformation is a cornerstone of its application as a building block.

Formation of Cyclopropyl Ketones

The N-methoxyamide (Weinreb amide) is renowned for its ability to react with organolithium or Grignard reagents to produce ketones cleanly and in high yields.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 This compound i1 Stable Tetrahedral Intermediate r1->i1 Nucleophilic Addition r2 Organometallic Reagent (e.g., R-MgBr or R-Li) r2->i1 p1 Cyclopropyl Ketone i1->p1 Acidic Workup p2 Methoxyamine Salt i1->p2 Acidic Workup

Caption: General reaction pathway for cyclopropyl ketone synthesis.

Why this works (Causality): The key to this reaction's success is the formation of a stable, chelated tetrahedral intermediate. The methoxy group's oxygen atom coordinates with the metal cation (Li+ or Mg2+), preventing the collapse of the intermediate and the subsequent over-addition of a second equivalent of the organometallic reagent. This intermediate remains stable until an acidic workup is performed, at which point it collapses to the desired ketone.

Application in Medicinal Chemistry: A Bioisosteric Replacement

In drug design, a cyclopropyl ketone moiety can serve as a valuable bioisostere for other functional groups. For instance, it can replace a more metabolically labile group or introduce conformational rigidity to lock a molecule into a bioactive conformation. This compound provides a reliable entry point to these valuable structures.

Further Transformations

Once the cyclopropyl ketone is formed, it can be subjected to a wide array of further chemical transformations, including:

  • Reduction to secondary alcohols.

  • Reductive amination to form amines.

  • Wittig olefination to form alkenes.

  • Alpha-functionalization via enolate chemistry.

This downstream versatility makes this compound a strategic starting point for the synthesis of complex molecules with a cyclopropyl core.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of cyclopropyl ketones and their derivatives. Its predictable reactivity, enabled by the stability of the Weinreb amide functionality, allows for clean and high-yielding transformations with a wide range of nucleophiles. For researchers in organic synthesis and drug discovery, mastering the use of this reagent opens up efficient synthetic routes to complex molecules containing the valuable cyclopropyl motif. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this compound in the laboratory.

References

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

Methodological & Application

Application Notes & Protocols for the Synthesis of N-Methoxyamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in agrochemistry and mycology.

Introduction: The Strategic Role of N-Methoxycyclopropanecarboxamide and Related Scaffolds in Modern Fungicides

The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules, prized for the conformational rigidity it imparts.[1] In the realm of agrochemicals, this feature is masterfully exploited in a prominent class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These agents function by targeting Complex II of the mitochondrial respiratory chain, a critical hub for energy production in pathogenic fungi.[2][3] By inhibiting the succinate dehydrogenase (SDH) enzyme, these fungicides effectively shut down cellular respiration, leading to fungal death.[2][4]

A key innovation in the design of modern SDHIs is the incorporation of an N-alkoxy amide linker, such as the N-methoxy group. This modification can enhance the molecule's binding affinity to the target enzyme and improve its physicochemical properties, such as metabolic stability. The N-methoxy group in fungicides like pydiflumetofen represents a significant advancement in the field, demonstrating potent, broad-spectrum activity.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative fungicide featuring an N-methoxy amide scaffold, structurally analogous to fungicides derived from this compound. We will focus on the synthesis of a novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide, a class of compounds that has demonstrated exceptionally high activity against SDH.[6][7] The methodologies described herein are grounded in established, robust chemical transformations, providing a reliable blueprint for researchers in the field.

PART 1: Synthesis of a Representative N-Methoxyamide SDHI Fungicide

The synthesis of the target fungicide is achieved through a convergent route, involving the preparation of two key intermediates: a substituted pyrazole carboxylic acid and a specific N-methoxy amine. These fragments are then joined via a highly efficient amide coupling reaction.

1.1: Synthesis of Key Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

The pyrazole carboxylic acid moiety is a common "warhead" for many SDHI fungicides. Its synthesis begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable hydrazine derivative, followed by hydrolysis. While numerous synthetic routes exist, a common laboratory-scale approach is outlined below.

  • Step A: Cyclization. In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Step B: Hydrolysis. To the crude pyrazole ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of water and ethanol.

  • Heat the mixture to 60 °C and stir for 2-3 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.

1.2: Synthesis of Key Precursor: O-(2-([1,1'-biphenyl]-4-yl)ethyl)hydroxylamine

This N-methoxy amine fragment provides the hydrophobic tail of the fungicide, which is crucial for its interaction with the enzyme's binding pocket. Its synthesis involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection.

  • Step A: O-Alkylation. To a solution of N-hydroxyphthalimide (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 4-(2-bromoethyl)-1,1'-biphenyl (1.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step B: Deprotection. Dissolve the product from Step A in ethanol.

  • Add hydrazine monohydrate (4.0 eq) and heat the mixture to reflux for 2 hours.

  • Cool the reaction, filter to remove the phthalhydrazide byproduct, and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to yield the desired O-(2-([1,1'-biphenyl]-4-yl)ethyl)hydroxylamine.

1.3: Core Directive - Amide Coupling to Final Product

The final step is the formation of the amide bond, a critical linkage in all carboxamide fungicides. We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes side reactions.[2][8][9][10]

Standard amide coupling methods can be sluggish, especially with electronically distinct or sterically hindered coupling partners. HATU excels in these situations by rapidly converting the carboxylic acid into a highly reactive OAt-active ester.[9][10] This intermediate readily reacts with the amine nucleophile. The presence of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion, driving the reaction to completion.[2] This method is known for its high yields, fast reaction times, and compatibility with a wide range of functional groups, making it a trustworthy choice for complex molecule synthesis.

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of O-(2-([1,1'-biphenyl]-4-yl)ethyl)hydroxylamine (1.2 eq) in anhydrous DMF to the reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide fungicide.

1.4: Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy.

G cluster_acid Acid Fragment Synthesis cluster_amine Amine Fragment Synthesis A Ethyl 4,4,4-trifluoroacetoacetate I1 Pyrazole Ester Intermediate A->I1 Cyclization B Methylhydrazine B->I1 C N-Hydroxyphthalimide I3 Phthalimide-protected Amine C->I3 O-Alkylation D 4-(2-bromoethyl)-1,1'-biphenyl D->I3 E Hydrazine I4 O-(2-([1,1'-biphenyl]-4-yl)ethyl)hydroxylamine E->I4 I2 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid I1->I2 Hydrolysis FP Target N-Methoxy Fungicide I2->FP Amide Coupling (HATU, DIPEA) I3->I4 Deprotection I4->FP

Caption: Convergent synthesis of the target N-methoxyamide fungicide.

PART 2: Mechanism of Action and Data

2.1: Biochemical Mechanism of SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II in the mitochondrial electron transport chain.[2] This enzyme complex is a key component of both the citric acid cycle and cellular respiration, catalyzing the oxidation of succinate to fumarate.[8][11]

The carboxamide "head" of the fungicide binds within the ubiquinone (Coenzyme Q) binding pocket (Q-site) of the SDH enzyme.[8][12] This binding is stabilized by hydrogen bonds and van der Waals interactions with key amino acid residues in the SDH subunits (specifically SDHB, SDHC, and SDHD).[8][12] By occupying this site, the fungicide physically blocks the natural substrate, ubiquinone, from binding. This prevents the transfer of electrons from succinate, effectively halting the electron transport chain and crippling ATP production, which ultimately leads to fungal cell death.[2][12]

2.2: Mechanism of Action Diagram

G cluster_mito Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Coenzyme Q) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate NoATP ATP Production Blocked SDH->NoATP UQ->SDH Blocked C3 Complex III UQ->C3 ATP ATP Synthesis (Energy) C3->ATP Succinate Succinate Succinate->SDH Oxidation Fungicide N-Methoxyamide Fungicide Fungicide->SDH Binds to Q-site

Caption: Inhibition of mitochondrial respiration by an N-methoxyamide SDHI fungicide.

2.3: Quantitative Data Summary

The following table summarizes key data for representative SDHI fungicides, providing a benchmark for newly synthesized compounds.

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )logPIC₅₀ (Porcine SDH)In Vivo Efficacy (EC₅₀, Wheat Powdery Mildew)
N-Methoxy-pyrazole-carboxamide Compound 7u[6][7]423.43~3.5-4.5 (Est.)Not Reported0.633 mg/L[6][7]
N-Methoxy-pyrazole-carboxamide Compound 7s[6][7]441.42~4.0-5.0 (Est.)0.014 µM[6][7]Not Reported
Pyrazole-carboxamide Benzovindiflupyr398.243.56~0.02-0.05 µM~0.8-1.5 mg/L
Pyridine-carboxamide Boscalid343.212.96~0.5-1.0 µM> 5.0 mg/L
Pyrazole-carboxamide Fluxapyroxad381.313.092.87 µM[6]~1.0-2.0 mg/L

Note: IC₅₀ and EC₅₀ values can vary significantly based on the specific fungal species and assay conditions.[13] LogP values are estimated based on chemical structure and typical ranges for this class of fungicides.[14][15]

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic protocol is ensured through several key checkpoints:

  • Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage allows for the precise determination of reaction completion, preventing the carry-over of unreacted starting materials and minimizing side-product formation.

  • Purification: Chromatographic purification is mandated for key intermediates and the final product. This step is critical for removing reagents (e.g., residual HATU, DIPEA) and byproducts (e.g., tetramethylurea), ensuring the high purity required for accurate biological testing.

  • Spectroscopic Confirmation: It is imperative that researchers confirm the structure of all intermediates and the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry). The expected spectral data for the pyrazole acid and related structures are well-documented, providing a clear benchmark for validation.[16] This analytical validation is non-negotiable for ensuring the identity and integrity of the synthesized compound.

By adhering to these principles of in-process monitoring, rigorous purification, and definitive structural confirmation, this protocol constitutes a self-validating system for the reliable synthesis of N-methoxyamide fungicides.

References

  • Computational and Experimental Insight Into the Molecular Mechanism of Carboxamide Inhibitors of Succinate-Ubquinone Oxidoreductase. PubMed. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... Inhibitor Research Hub. [Link]

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  • HATU - Wikipedia. Wikipedia. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. UGD Publishing System. [Link]

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  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

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  • US4241058A - Heterocyclics useful as fungicides and fungicidal compositions thereof.
  • WO2019007839A1 - Fungicidal mixtures of mefentrifluconazole.
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  • Phenyl tetramethyl cyclopropane carboxamide class: New broad-spectrum postharvest fungicides. OUCI. [Link]

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  • SDHI Fungicides. FRAC.info. [Link]

  • Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. PubMed. [Link]

  • Enzymatic efficiencies after treatment with SDHI fungicides (A) and the... ResearchGate. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

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N-Methoxycyclopropanecarboxamide: A Strategic Reagent for Controlled Acylation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxycyclopropanecarboxamide, a specialized Weinreb-Nahm amide, has emerged as an indispensable tool in modern organic synthesis. Its unique structural attributes facilitate the clean and high-yield synthesis of cyclopropyl ketones, key intermediates in the development of pharmaceuticals and complex natural products. This guide provides an in-depth analysis of the reagent's mechanistic underpinnings, detailed protocols for its preparation and application, and expert insights into its strategic deployment in multi-step synthesis.

Introduction: The Power of Controlled Reactivity

In the realm of carbon-carbon bond formation, the reaction of organometallic reagents with acyl compounds is fundamental. However, traditional acylating agents like acid chlorides or esters are often plagued by over-addition, where two equivalents of the nucleophile add to the carbonyl, leading to tertiary alcohols instead of the desired ketone.[1][2] The development of N-methoxy-N-methylamides (Weinreb-Nahm amides) by Steven M. Weinreb and Steven Nahm in 1981 marked a paradigm shift, offering a robust solution to this challenge.[1][3]

This compound applies this powerful technology to the introduction of the valuable cyclopropyl moiety. The cyclopropane ring is a prevalent structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[4] This reagent provides a reliable method for constructing cyclopropyl ketones, which are versatile precursors to a wide array of more complex molecules.[5][6]

Mechanism of Action: The Chelated Tetrahedral Intermediate

The remarkable selectivity of this compound stems from its ability to form a stable, five-membered cyclic tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents).[2][7][8]

Causality of Experimental Control:

  • Nucleophilic Addition: The organometallic reagent (R-M) adds to the electrophilic carbonyl carbon of the amide.[9]

  • Chelation and Stabilization: The key step is the chelation of the metal cation (MgX⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy group.[1][2] This forms a stable tetrahedral intermediate that resists collapse.

  • Resistance to Over-Addition: Unlike the intermediate formed from an ester, this chelated species is stable at low temperatures and does not readily eliminate the amido group to form a ketone in situ.[2][3] The ketone is only liberated upon aqueous workup, which quenches any remaining organometallic reagent, thus preventing the second addition.[2][7]

This controlled, two-stage reactivity is the cornerstone of the Weinreb-Nahm synthesis.[1]

A simplified workflow for the Weinreb ketone synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound

The reagent itself can be readily prepared from commercially available cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid. The conversion from the acid chloride is often high-yielding and straightforward.

Materials:

  • Cyclopropanecarbonyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Suspend the solid in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add pyridine (2.2 eq) to the suspension. Stir for 10-15 minutes. Expert Insight: Pyridine acts as both a base to free the amine and to scavenge the HCl byproduct of the reaction.

  • Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield this compound as a colorless oil or low-melting solid.

Protocol 2: Synthesis of a Cyclopropyl Ketone via Grignard Reaction

This protocol describes a general procedure for the acylation of a Grignard reagent.[10][11]

Materials:

  • This compound

  • Aryl or Alkyl Magnesium Bromide (Grignard reagent, ~1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar and a septum.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Expert Insight: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent potential side reactions.[1]

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding it to a vigorously stirred, cold (0 °C) solution of 1 M HCl. This step simultaneously decomposes the intermediate to form the ketone and neutralizes any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash chromatography to obtain the desired cyclopropyl ketone.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification prep1 Dissolve Weinreb Amide in Anhydrous THF prep2 Cool to 0 °C under N₂ prep1->prep2 react1 Dropwise Addition of Grignard Reagent (1.2 eq) prep2->react1 Ready for Addition react2 Stir at 0 °C (1-2 hours) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with cold 1 M HCl react3->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Flash Chromatography workup3->workup4 final_product Final Product: Cyclopropyl Ketone workup4->final_product Yields Pure Ketone

Experimental workflow for cyclopropyl ketone synthesis.

Data Summary: Scope and Versatility

The reaction is highly versatile and tolerates a wide range of functional groups on the organometallic partner.[1] This broad scope makes this compound a valuable building block in complex syntheses.

Organometallic Reagent (R-MgX)R GroupTypical YieldReference
Phenylmagnesium bromidePhenyl>90%[6]
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl~85%[12]
Vinylmagnesium bromideVinyl~70-80%
Ethylmagnesium chlorideEthyl>90%[9]
Thienylmagnesium iodide2-Thienyl~80%[1]

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Applications in Drug Discovery and Development

The controlled reactivity and functional group tolerance of Weinreb amides make them ideal for use in the intricate synthetic routes required for drug discovery.[8][12] The cyclopropyl ketone moiety, readily installed using this compound, serves as a linchpin for further chemical elaboration. For instance, molecules containing benzamide cores, which can be derived from such ketone intermediates, have been investigated as glucokinase activators for diabetes treatment and as selective kinase inhibitors in oncology.[13][14] The structural rigidity and metabolic stability offered by the cyclopropane ring are often sought-after features in modern medicinal chemistry.

Conclusion

This compound is a premier reagent for the synthesis of cyclopropyl ketones. Its utility is grounded in the formation of a stable, chelated tetrahedral intermediate that elegantly circumvents the common problem of over-addition in reactions with potent organometallic nucleophiles. The protocols provided herein offer a reliable foundation for the preparation and application of this reagent. For researchers in synthetic and medicinal chemistry, mastering the use of this compound opens a dependable and efficient pathway to complex molecular architectures crucial for the advancement of science and medicine.

References

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  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

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  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. National Institutes of Health. [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

  • 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]

  • Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. [Link]

  • Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. PubMed. [Link]

  • Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • 13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]

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Application Note & Protocols: The Synthesis of Cyclopropyl Ketones via N-Methoxycyclopropanecarboxamide and Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropyl Ketones

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates.[1][2] Consequently, robust and high-yielding methods for the synthesis of molecules incorporating this three-membered ring are of paramount importance. The synthesis of cyclopropyl ketones, versatile intermediates for further molecular elaboration, presents a common challenge: the high reactivity of organometallic reagents often leads to over-addition with conventional acylating agents like acid chlorides or esters, resulting in undesired tertiary alcohols.[3][4]

This application note details the superior strategy of using N-methoxy-N-methylamides, specifically N-Methoxycyclopropanecarboxamide (a Weinreb amide), for the clean and controlled synthesis of cyclopropyl ketones. This method leverages the unique stability of a chelated intermediate to cleanly arrest the reaction at the ketone stage, providing a reliable and versatile tool for drug discovery and complex molecule synthesis.[5][6]

The Weinreb-Nahm Advantage: A Self-Validating System Against Over-Addition

The primary challenge in reacting potent nucleophiles like Grignard or organolithium reagents with acyl compounds is that the resulting ketone product is often more reactive than the starting material.[7] This leads to a second nucleophilic attack, yielding a tertiary alcohol, which can be difficult to separate and lowers the yield of the desired product.

The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[8] The N-methoxy-N-methylamide functionality of this compound reacts with one equivalent of an organometallic reagent to form a highly stable tetrahedral intermediate. This stability is the cornerstone of the method's success and trustworthiness.

Core Mechanism: The Chelation-Stabilized Intermediate

The key to the reaction's selectivity lies in the formation of a stable five-membered cyclic intermediate.[7][8]

  • Nucleophilic Addition: The organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelation and Stabilization: The metal cation (Li⁺ or MgX⁺) is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen. This coordination locks the intermediate in place, preventing the elimination of the N-methoxy-N-methylamine group.[9]

  • Stability at Low Temperatures: This chelated intermediate is stable under the typically low reaction temperatures, effectively halting the reaction sequence.[8] It does not collapse to form the ketone until a deliberate acidic workup is performed.

  • Controlled Workup: Upon introduction of an acid (e.g., aq. HCl, aq. NH₄Cl), the strong organometallic nucleophile is quenched, and the stable intermediate is hydrolyzed to cleanly release the desired cyclopropyl ketone.[7][10]

This mechanism ensures that the highly reactive ketone is never present in the reaction mixture alongside unreacted organometallic reagent, thus preventing over-addition.[5][11]

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and justifications for each step. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Overview

Experimental Workflow cluster_prep PART A: Amide Preparation cluster_ketone PART B: Ketone Synthesis start Cyclopropanecarbonyl Chloride + N,O-Dimethyl- hydroxylamine HCl react_amide React with Pyridine in CH2Cl2 at 0°C to RT start->react_amide workup_amide Aqueous Workup & Extraction react_amide->workup_amide purify_amide Purify (Distillation or Chromatography) workup_amide->purify_amide product_amide N-Methoxycyclopropane- carboxamide purify_amide->product_amide start_ketone Weinreb Amide in Anhydrous THF product_amide->start_ketone Use in Part B cool Cool to -78 °C (Dry Ice/Acetone) start_ketone->cool add_reagent Slowly Add Organometallic Reagent (e.g., R-MgBr or R-Li) cool->add_reagent quench Quench with Saturated Aqueous NH4Cl add_reagent->quench workup_ketone Warm to RT, Extract with Ether quench->workup_ketone purify_ketone Purify (Column Chromatography) workup_ketone->purify_ketone product_ketone Final Cyclopropyl Ketone purify_ketone->product_ketone

Sources

Application Notes & Protocols: Acylation with N-Methoxycyclopropanecarboxamide for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Methoxycyclopropanecarboxamide in Modern Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the pursuit of molecular complexity with surgical precision is paramount. Acylation reactions, which form carbon-carbon bonds to create ketones, are fundamental to this endeavor. However, traditional methods using highly reactive acylating agents like acid chlorides or esters with organometallic reagents are often plagued by over-addition, leading to the undesired formation of tertiary alcohols.[1][2] This lack of control complicates purification and reduces the yield of the target ketone.

The advent of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, revolutionized this field by providing a robust solution to the over-addition problem.[1][3] This guide focuses on a particularly valuable member of this class: this compound. This reagent uniquely combines the reliable reactivity of a Weinreb amide with the desirable physicochemical properties of the cyclopropyl group. The cyclopropane motif is a highly sought-after bioisostere in medicinal chemistry, known for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity to biological targets.[4][5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as an acylating agent. We will delve into the mechanistic underpinnings of its controlled reactivity and provide a detailed, field-proven protocol for its application.

The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate

The efficacy of this compound, like all Weinreb amides, is rooted in its ability to form a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1][6][7]

Causality of Controlled Reactivity:

  • Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the amide.

  • Chelation: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the newly formed anionic oxygen and the N-methoxy oxygen. This forms a stable five-membered ring.[1][7]

  • Stability at Low Temperatures: This chelated intermediate is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not readily collapse to release the ketone.[1]

  • Controlled Release: The ketone is only formed upon acidic or aqueous workup, which protonates the intermediate and leads to its controlled collapse.

This mechanism effectively prevents the newly formed ketone from being present in the reaction mixture with unreacted organometallic reagent, thus completely suppressing the second nucleophilic addition that leads to tertiary alcohols.[2][3]

G cluster_0 Reaction Phase (Anhydrous, Low Temp) cluster_1 Workup Phase reagents This compound + Organometallic Reagent (R-M) intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous / Acidic Quench (e.g., NH4Cl, H3O+) intermediate->workup Introduction of Proton Source product Cyclopropyl Ketone + [MeO(Me)N-M]⁺ workup->product Collapse of Intermediate

Figure 1: Logical flow of the Weinreb amide acylation mechanism.

Detailed Experimental Protocol: General Procedure for Acylation

This protocol provides a robust and reproducible method for the acylation of organometallic reagents using this compound to synthesize various cyclopropyl ketones.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-Aldrich, etc.Store under inert gas, protected from moisture.
Organometallic ReagentVariesSigma-Aldrich, etc.e.g., Phenylmagnesium bromide (3.0 M in Et₂O), n-Butyllithium (2.5 M in hexanes). Titrate prior to use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaRequired for reaction solvent. Use from a freshly opened bottle or a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificUsed for quenching the reaction.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic layer.
Argon or Nitrogen GasHigh PurityAirgasFor maintaining an inert atmosphere.
Step-by-Step Methodology

G Experimental Workflow start Start setup 1. Reaction Setup - Flame-dry glassware - Add amide and anhydrous THF - Establish inert atmosphere (Ar/N2) start->setup cool 2. Cool Reaction - Cool solution to specified  temperature (-78 °C to 0 °C) setup->cool add 3. Add Nucleophile - Add organometallic reagent  dropwise via syringe cool->add react 4. Reaction Monitoring - Stir for 1-3 hours - Monitor by TLC/LC-MS add->react quench 5. Quench Reaction - Slowly add sat. aq. NH4Cl  at low temperature react->quench warm 6. Warm to RT - Allow mixture to warm to  room temperature quench->warm extract 7. Extraction - Partition between water and  organic solvent (e.g., EtOAc) warm->extract wash 8. Wash & Dry - Wash organic layer with brine - Dry over MgSO4 extract->wash purify 9. Purification - Concentrate in vacuo - Purify by flash chromatography wash->purify end End (Characterized Product) purify->end

Figure 2: Step-by-step experimental workflow for acylation.

  • Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equiv). Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to the desired temperature (typically -78 °C for organolithium reagents or 0 °C for Grignard reagents) using a dry ice/acetone or ice/water bath.

  • Addition of Organometallic Reagent: Add the organometallic reagent (1.1–1.2 equiv) dropwise via syringe over 10–15 minutes. A slight color change may be observed. Causality Note: Slow addition is critical to maintain temperature control and prevent localized concentration buildup, which could lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for 1–3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in saturated ammonium chloride and extracting with ethyl acetate.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution dropwise while the flask is still in the cooling bath. Safety Note: The quench can be exothermic, especially on a larger scale. Add the quenching agent slowly.

  • Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Add deionized water and an organic solvent such as ethyl acetate or diethyl ether.

  • Extraction and Drying: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure cyclopropyl ketone.

Critical Reaction Parameters and Troubleshooting

Optimizing the reaction conditions is key to achieving high yields and purity. The following table summarizes critical parameters and offers troubleshooting advice.

ParameterRecommended ConditionRationale & Troubleshooting
Temperature -78 °C for organolithiums, 0 °C for GrignardsRationale: Ensures the stability of the tetrahedral intermediate.[1] Issue: Low yield/recovered starting material. Solution: Try running the reaction at a slightly higher temperature (e.g., -40 °C or room temp for less reactive Grignards) or for a longer duration.
Stoichiometry 1.1–1.2 equivalents of organometallic reagentRationale: Ensures complete consumption of the starting amide. Issue: Over-addition observed. Solution: This is rare with Weinreb amides. Verify the titer of your organometallic reagent; if it is much higher than stated, it could be a cause. Ensure the reaction is not allowed to warm up before quenching.
Solvent Anhydrous THFRationale: Aprotic and effectively solvates the metal species. Issue: Reaction is sluggish. Solution: Ensure the solvent is rigorously anhydrous. Water will quench the organometallic reagent.
Quenching Agent Saturated aq. NH₄ClRationale: Provides a mild proton source to break down the intermediate without causing side reactions like hydrolysis of sensitive functional groups. Stronger acids can be used if necessary.
Reaction Time 1–3 hoursRationale: Typically sufficient for full conversion. Issue: Incomplete reaction. Solution: Monitor by TLC/LC-MS and extend the reaction time if necessary.

Substrate Scope and Limitations

This compound is a versatile acylating agent compatible with a wide range of nucleophiles.

  • High Compatibility: The protocol works well with aryl, heteroaryl, alkyl, and alkenyl Grignard and organolithium reagents.[3]

  • Functional Group Tolerance: The reaction is generally tolerant of various functional groups on the nucleophile, such as ethers, protected amines, and halides.[8]

  • Limitations: Highly basic or sterically hindered organometallic reagents may react sluggishly or undergo side reactions. In some cases with extremely strong bases, competitive deprotonation or elimination pathways can occur, though this is less common.[9]

Conclusion

The protocol detailed herein for acylation with this compound represents a reliable and high-yielding method for the synthesis of valuable cyclopropyl ketones. By leveraging the chelation-stabilized tetrahedral intermediate characteristic of Weinreb amides, this procedure effectively circumvents the common issue of over-addition, providing clean reaction profiles and simplifying product purification.[1][2] Its compatibility with a broad range of organometallic nucleophiles makes it a powerful tool for medicinal chemists and synthetic researchers aiming to incorporate the valuable cyclopropyl moiety into complex molecular architectures.

References

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry - Saskoer.ca. [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Institutes of Health (NIH). [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. [Link]

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. [Link]

  • The Acylation of Organometallic Reagents. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. National Institutes of Health (NIH). [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

  • Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Acylation Mechanism. Save My Exams. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Institutes of Health (NIH). [Link]

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N-Methoxycyclopropanecarboxamide in the synthesis of cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-Methoxy-N-methylcyclopropanecarboxamide in the Synthesis of Cyclopropyl Ketones

For: Researchers, Scientists, and Drug Development Professionals

Guide Overview: Mastering the Synthesis of Cyclopropyl Ketones via the Weinreb Amide Strategy

The cyclopropyl functional group is a highly prized motif in modern medicinal chemistry and drug development.[1][2] Its inherent ring strain and unique electronic properties impart conformational rigidity and can significantly enhance metabolic stability, potency, and other crucial pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Consequently, robust and high-yielding methods for introducing this three-membered ring are of paramount importance. Cyclopropyl ketones, in particular, serve as versatile synthetic intermediates for constructing more complex molecular architectures.[1]

Traditional methods for synthesizing ketones, such as the addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to acid chlorides or esters, are often plagued by a critical flaw: over-addition.[3][4][5] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts.[3][5]

This guide details the superior strategy developed by Steven M. Weinreb and Steven Nahm, which employs N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[3][6] Specifically, we will focus on N-methoxy-N-methylcyclopropanecarboxamide as a highly effective acylating agent for the clean and efficient synthesis of cyclopropyl ketones. This approach elegantly circumvents the problem of over-addition, providing chemists with a reliable and versatile tool for their synthetic endeavors.[6][7]

Pillar 1: The Mechanistic Advantage of the Weinreb-Nahm Amide

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack.[6][7] Unlike the intermediates formed from esters or acid chlorides, this species is stabilized by chelation of the metal ion (Li⁺ or MgX⁺) between the carbonyl oxygen and the N-methoxy oxygen.[3][8][9]

Causality of Experimental Control:

  • Chelation is Key: This five-membered chelate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous acidic workup is performed.[3][6][9]

  • Preventing Over-addition: The stability of this intermediate effectively protects it from further nucleophilic attack by a second equivalent of the organometallic reagent, thus preventing the formation of tertiary alcohols.[3][10][11] This stability allows for the use of an excess of the organometallic reagent without compromising the yield of the desired ketone.[10]

Below is a diagram illustrating this critical mechanistic feature.

Protocol_1 start Start reagents Combine N,O-dimethylhydroxylamine HCl and Pyridine in CH₂Cl₂ start->reagents cool Cool reaction mixture to 0 °C (ice-water bath) reagents->cool addition Add Cyclopropanecarbonyl Chloride dropwise over 30 min cool->addition Maintains control over exothermic reaction react Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-3 hours addition->react Ensures complete reaction workup Quench with H₂O. Separate organic layer. Wash with 1M HCl, sat. NaHCO₃, and brine react->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo workup->dry Removes impurities and residual reagents product Purified N-Methoxy-N-methyl- cyclopropanecarboxamide dry->product

Figure 2: Workflow for Weinreb Amide Synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.05 eq).

  • Solvent & Base: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to 0 °C in an ice-water bath. Add pyridine (2.2 eq) slowly. Pyridine acts as a base to neutralize the HCl salt and the HCl generated during the reaction. [6]3. Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used directly or purified further by column chromatography if necessary.

Compound Data
Compound Name N-Methoxy-N-methylcyclopropanecarboxamide
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Colorless to pale yellow oil
Purity (Typical) >95%
Protocol 2: Synthesis of Cyclopropyl Phenyl Ketone

This protocol demonstrates the reaction of the prepared Weinreb amide with an organometallic reagent, in this case, Phenylmagnesium bromide, to yield the target ketone.

Protocol_2 start Start reagents Dissolve Weinreb Amide in anhydrous THF under N₂ start->reagents cool Cool solution to 0 °C (or -78 °C for organolithiums) reagents->cool Prevents side reactions addition Add Phenylmagnesium Bromide (1.2 eq) dropwise via syringe cool->addition Ensures formation of stable intermediate react Stir at 0 °C for 2 hours or until starting material is consumed (TLC) addition->react workup Quench reaction slowly with saturated aqueous NH₄Cl or 1M HCl react->workup Collapses the intermediate to the ketone extract Extract with Ethyl Acetate (3x). Combine organic layers workup->extract wash Wash with sat. NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry purify Purify by silica gel column chromatography dry->purify product Purified Cyclopropyl Phenyl Ketone purify->product

Figure 3: Workflow for Cyclopropyl Ketone Synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-methoxy-N-methylcyclopropanecarboxamide (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For more reactive organolithium reagents, cooling to -78 °C is often recommended. [3]3. Grignard Addition: Add Phenylmagnesium bromide (1.2 eq, solution in THF or Et₂O) dropwise via syringe. A slight excess of the Grignard reagent ensures complete conversion but will not lead to over-addition. [10]4. Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting amide.

  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl or 1M HCl. This step is critical as it protonates the intermediate, causing it to collapse into the ketone. [9]6. Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Isolation: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure cyclopropyl phenyl ketone.

Pillar 3: Data Summary & Scope

The Weinreb-Nahm ketone synthesis is highly versatile and tolerates a wide variety of functional groups in both the amide and the organometallic reagent. [3]High yields are consistently achieved with various nucleophiles.

Organometallic Reagent (R-M) Product (R-CO-Cyclopropyl) Typical Yield
Phenylmagnesium BromideCyclopropyl Phenyl Ketone85-95%
Methylmagnesium BromideCyclopropyl Methyl Ketone88-96%
n-Butyllithium1-Cyclopropylpentan-1-one80-90%
Vinylmagnesium BromideCyclopropyl Vinyl Ketone75-85%
Isopropylmagnesium ChlorideCyclopropyl Isopropyl Ketone82-92%

References

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Weinreb amides. Organic Chemistry. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Weinreb ketone synthesis. Grokipedia. [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. National Institutes of Health. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Weinreb ketone synthesis. YouTube. [Link]

  • Weinreb (ketone synthesis). Química Organica.org. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Pennsylvania State University. [Link]

  • What IS the Weinreb Amide?. YouTube. [Link]

Sources

Application Notes and Protocols for N-Methoxycyclopropanecarboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental procedures for the burgeoning field of coupling reactions involving N-Methoxycyclopropanecarboxamide. The unique electronic and steric properties of the cyclopropyl motif, combined with the reactivity of the N-methoxy amide functionality, make this an area of significant interest for the synthesis of novel chemical entities in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying reaction mechanisms, justifications for the selection of reagents and conditions, and practical, field-tested protocols. The aim is to equip researchers with the necessary knowledge to not only replicate these procedures but also to innovate and adapt them for their specific synthetic challenges.

Introduction: The Strategic Value of this compound in Modern Synthesis

The amide bond is a cornerstone of chemical synthesis, particularly in the pharmaceutical industry, where it is a prevalent feature in a vast number of bioactive molecules.[1] Traditional methods for amide bond formation often require harsh conditions or stoichiometric activating agents, which can limit functional group tolerance and generate significant waste.[2] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering milder and more versatile synthetic routes.[3]

N-methoxy amides, also known as Weinreb amides, have emerged as particularly useful synthons. The presence of the N-methoxy group activates the amide bond for various transformations while often preventing over-addition of organometallic reagents.[4] This guide focuses on a specific and highly valuable N-methoxy amide: this compound. The incorporation of a cyclopropyl ring is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity.

This document will primarily detail a copper-catalyzed C-O cross-coupling reaction, a transformation that highlights the unique reactivity of N-methoxy amides. While palladium-catalyzed couplings are more common for standard amides, copper catalysis offers a distinct and often complementary approach for these specialized substrates.[5][6]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful experimentation and troubleshooting. The copper-catalyzed C-O coupling of N-methoxy amides with arylboronic acids is proposed to proceed through the following key steps[5][7]:

  • Oxidation of the Copper Catalyst: The active catalyst is believed to be a Cu(II) species, which is formed in situ from the Cu(I) precatalyst in the presence of air (oxygen).

  • Transmetalation: The arylboronic acid undergoes transmetalation with the Cu(II) species to form an aryl-Cu(II) intermediate.

  • Amide Coordination and Deprotonation: The N-methoxy amide coordinates to the copper center. Under basic conditions, the amide undergoes tautomerization to its imidic acid form, which is then deprotonated to form a copper-amido complex.

  • Reductive Elimination: The aryl group and the amide-derived moiety on the copper center undergo reductive elimination to form the desired C-O coupled product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

dot digraph "Copper_Catalyzed_CO_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CuI [label="Cu(I) Precatalyst"]; CuII [label="Cu(II) Species", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylBOH2 [label="Ar-B(OH)₂"]; ArylCuII [label="Ar-Cu(II) Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMethoxyAmide [label="R-C(=O)N(H)OMe"]; ImidicAcid [label="R-C(OH)=N-OMe"]; CuAmidoComplex [label="[Ar-Cu(II)-O-C(R)=N-OMe] Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-O-C(R)=N-OMe (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

CuI -> CuII [label="Oxidation (Air)"]; ArylBOH2 -> ArylCuII [label="Transmetalation"]; CuII -> ArylCuII; NMethoxyAmide -> ImidicAcid [label="Tautomerization"]; ImidicAcid -> CuAmidoComplex [label="Coordination &\nDeprotonation (Base)"]; ArylCuII -> CuAmidoComplex; CuAmidoComplex -> Product [label="Reductive Elimination"]; CuAmidoComplex -> CuI [label="Regeneration"];

{rank=same; CuI; NMethoxyAmide; ArylBOH2;} {rank=same; CuII;} {rank=same; ArylCuII; ImidicAcid;} {rank=same; CuAmidoComplex;} {rank=same; Product;} } केंद Figure 1. Proposed catalytic cycle for the copper-catalyzed C-O coupling of N-methoxy amides.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting material, this compound, and its subsequent use in a representative copper-catalyzed C-O cross-coupling reaction.

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of Weinreb amides.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Cyclopropanecarbonyl chloride104.54201.02.09 g
N,O-Dimethylhydroxylamine hydrochloride97.54221.12.15 g
Triethylamine (TEA)101.19442.26.1 mL
Dichloromethane (DCM)---100 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)---50 mL
Brine---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (2.15 g, 22 mmol).

  • Add dichloromethane (100 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (6.1 mL, 44 mmol) to the suspension.

  • In a separate flask, dissolve cyclopropanecarbonyl chloride (2.09 g, 20 mmol) in a minimal amount of dichloromethane.

  • Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Copper-Catalyzed C-O Cross-Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a general procedure for the copper-catalyzed C-O coupling of N-methoxy amides.[5][8]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound115.130.21.023.0 mg
Arylboronic acid (e.g., 4-tolylboronic acid)135.960.31.540.8 mg
Copper(I) iodide (CuI)190.450.040.27.6 mg
Potassium phosphate (K₃PO₄)212.270.42.084.9 mg
1,2-Dichloroethane (DCE)---2.0 mL

Procedure:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Add this compound, arylboronic acid, CuI, and K₃PO₄ to a sealed tube. B Add 1,2-dichloroethane (DCE). A->B C Seal the tube and stir the mixture at 130 °C for 24 h. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and concentrate in vacuo. D->E F Purify by flash column chromatography. E->F

  • Reaction Setup: To a sealable reaction tube, add this compound (23.0 mg, 0.2 mmol), the arylboronic acid (0.3 mmol, 1.5 equiv.), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol%), and potassium phosphate (84.9 mg, 0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,2-dichloroethane (2.0 mL) to the reaction tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at 130 °C. Stir the mixture vigorously for 24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired aryl N-methoxycyclopropanecarboximidate product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[7][9][10][11] Wear appropriate protective clothing and handle in a well-ventilated area.[9]

  • Potassium phosphate (K₃PO₄): Causes serious eye damage and may cause respiratory irritation.[1][12] Avoid breathing dust and ensure adequate ventilation.[1][12]

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. Toxic if inhaled and may cause respiratory irritation. May cause cancer.[3][13][14][15] Handle in a chemical fume hood and take precautions against static discharge.[14][15]

  • Arylboronic acids: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvent.- Finely grind the K₃PO₄ before use to increase its surface area and solubility.[16]
Formation of Homocoupled Boronic Acid - Presence of excess oxygen- While the reaction is run in air, excessive exposure can favor homocoupling. Ensure the reaction is sealed properly.
Decomposition of Starting Material - Temperature too high- Consider lowering the reaction temperature and extending the reaction time.
Difficulty in Purification - Close-running spots on TLC- Try a different solvent system for column chromatography.- Consider derivatization of the product or starting material to aid separation.

Conclusion

The protocols detailed herein provide a robust starting point for researchers interested in the synthetic utility of this compound. The copper-catalyzed C-O coupling reaction is a powerful method for the formation of novel aryl N-methoxycyclopropanecarboximidates, which can serve as valuable intermediates for further synthetic transformations. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, scientists can effectively employ these reactions in their pursuit of new molecular entities with potential applications in drug discovery and beyond.

References

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Mei, Y.-K., Min, X.-T., Guo, S.-Y., Liu, C.-H., Zhang, X.-X., Ji, D.-W., Wan, B., & Chen, Q.-A. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(10), 1278. [Link]

  • ResearchGate. (n.d.). Boronic acid scope in copper-catalyzed C-O coupling of N-methoxy amides. Retrieved from [Link]

  • Qiao, Y., Li, G., Liu, S., Yangkai, Y., Tu, J., & Xu, F. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]

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The Strategic Incorporation of N-Methoxycyclopropanecarboxamide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the myriad of structural motifs available to the medicinal chemist, the cyclopropyl group has emerged as a powerful tool for enhancing metabolic stability, modulating conformational rigidity, and improving potency.[1][2][3] When coupled with the versatile reactivity of an N-methoxyamide, the resulting N-Methoxycyclopropanecarboxamide presents itself as a valuable and strategic building block for the synthesis of novel therapeutics.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound, tailored for researchers, scientists, and drug development professionals. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the user to make informed decisions in their drug discovery endeavors.

The Cyclopropyl Moiety: A Bioisosteric Advantage

The cyclopropyl ring, a three-membered carbocycle, is increasingly recognized for its unique ability to act as a bioisostere for various functional groups, including alkenes and gem-dimethyl groups.[2][6] Its rigid and planar structure can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[3] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] This inherent metabolic stability can lead to an extended in vivo half-life of a drug candidate, a desirable attribute in drug development.[3]

N-Methoxyamides: Versatile Intermediates in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly valued synthetic intermediates due to their controlled reactivity with organometallic reagents.[4][5] Unlike other carbonyl compounds that are prone to over-addition, Weinreb amides typically react with one equivalent of a Grignard or organolithium reagent to form a stable tetrahedral intermediate, which upon workup yields a ketone.[4] This predictable reactivity makes this compound an excellent precursor for the synthesis of a variety of cyclopropyl ketones and other derivatives, which are themselves important pharmacophores.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the amide coupling of cyclopropanecarboxylic acid and N,O-dimethylhydroxylamine. The following protocol details a reliable method using a common coupling reagent.

Reagents and Materials
ReagentFormulaMWMmolEquivalents
Cyclopropanecarboxylic acidC4H6O286.09101.0
N,O-Dimethylhydroxylamine HClC2H8ClNO97.56111.1
HATUC10H15F6N6OP380.23121.2
DIPEAC8H19N129.24303.0
Dichloromethane (DCM)CH2Cl284.93--
1 M HCl (aq)HCl36.46--
Saturated NaHCO3 (aq)NaHCO384.01--
BrineNaCl58.44--
Anhydrous MgSO4MgSO4120.37--
Experimental Procedure
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.5 M).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) in anhydrous DCM.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure product.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Application Notes in Medicinal Chemistry

As a Bioisosteric Replacement for Unstable Moieties

This compound can be utilized as a stable building block to introduce a cyclopropyl group as a bioisosteric replacement for a metabolically labile fragment, such as an isopropyl group or an alkene. This strategy can lead to drug candidates with improved pharmacokinetic profiles.[2]

A Gateway to Novel Cyclopropyl Ketones

The N-methoxyamide functionality of this compound serves as a reliable handle for the introduction of various R-groups via reaction with organometallic reagents, leading to the synthesis of a diverse library of cyclopropyl ketones. These ketones can be further elaborated to access a wide range of molecular scaffolds.

G This compound This compound Cyclopropyl Ketone Cyclopropyl Ketone This compound->Cyclopropyl Ketone R-MgX or R-Li Further Elaboration Further Elaboration Cyclopropyl Ketone->Further Elaboration Various Reactions

Caption: Synthetic utility of this compound.

Workflow for Incorporating this compound in Drug Discovery

G cluster_0 Synthesis and Derivatization cluster_1 Screening and Optimization Start Cyclopropanecarboxylic Acid + N,O-Dimethylhydroxylamine AmideCoupling Amide Coupling Start->AmideCoupling NMCA This compound AmideCoupling->NMCA Derivatization Reaction with Organometallics NMCA->Derivatization Library Library of Cyclopropyl Ketones Derivatization->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically valuable building block in medicinal chemistry, offering the combined benefits of the metabolically robust cyclopropyl group and the synthetically versatile N-methoxyamide handle. Its incorporation into drug discovery programs can facilitate the development of novel drug candidates with improved pharmacokinetic properties and enhanced biological activity. The protocols and application notes provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical entity in their pursuit of new medicines.

References

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  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. NIH. Available from: [Link]

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The Cyclopropyl Moiety as a Strategic Asset in Synthesis: Application Notes for N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Weinreb Amide

In the landscape of modern organic synthesis, the quest for precise and high-yielding methodologies for carbon-carbon bond formation is perpetual. The Weinreb amide, or N-methoxy-N-methylamide, has long been a cornerstone for the synthesis of ketones and aldehydes from carboxylic acid derivatives, lauded for its ability to temper the reactivity of aggressive organometallic reagents and prevent the common pitfall of over-addition.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which resists further addition and collapses to the desired carbonyl compound only upon aqueous workup.

This guide focuses on a particularly valuable, yet often overlooked, member of this class: N-Methoxycyclopropanecarboxamide . The incorporation of a cyclopropane ring introduces a unique set of steric and electronic properties that can be strategically leveraged in medicinal chemistry and materials science.[2] The inherent strain of the three-membered ring and its unique orbital hybridization can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it an attractive motif for drug development professionals.[2]

This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols for the synthesis and application of this compound but also delving into the mechanistic underpinnings and strategic advantages of its use.

I. Synthesis of this compound: A Robust Protocol

The preparation of Weinreb amides can be approached from various starting materials, including carboxylic acids, acid chlorides, and esters. While direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine is common, a highly reliable and scalable method proceeds via the corresponding ester. The following protocol is adapted from a rigorously vetted procedure and demonstrates the synthesis of a substituted this compound, the principles of which are directly applicable to the parent compound.[3]

Protocol 1: Synthesis of this compound from a Cyclopropyl Ester

This protocol is based on the reaction of a methyl cyclopropanecarboxylate with N,O-dimethylhydroxylamine, facilitated by a Grignard reagent which serves as a base to deprotonate the hydroxylamine and as an activating agent.

Materials:

  • Methyl cyclopropanecarboxylate

  • N,O-Dimethylhydroxylamine hydrochloride

  • Isopropylmagnesium chloride (2 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2 M aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, combine methyl cyclopropanecarboxylate (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition and Cooling: Add anhydrous THF via syringe and cool the stirred mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Reagent Addition: Charge the addition funnel with isopropylmagnesium chloride (3.0 equiv) and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained between -20 °C and -15 °C.

  • Warming and Quenching: Once the addition is complete, remove the cooling bath and allow the reaction to warm to approximately 10 °C. Quench the reaction by carefully adding 2 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can often be used directly in the next step. If further purification is required, flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is recommended.

Causality and Experimental Choices:

  • Use of a Grignard Reagent: Isopropylmagnesium chloride acts as a non-nucleophilic base to deprotonate the N,O-dimethylhydroxylamine hydrochloride in situ. It also activates the ester towards nucleophilic attack.

  • Low-Temperature Control: Maintaining a low temperature is crucial to prevent side reactions, such as the reaction of the Grignard reagent with the ester.

  • Aqueous Workup: The acidic workup protonates the intermediate and facilitates the collapse of the tetrahedral intermediate to the final amide product.

II. Application in Ketone Synthesis: Controlled Acylation

The primary application of this compound is the synthesis of cyclopropyl ketones. The Weinreb amide functionality allows for the clean and efficient transfer of the cyclopropylcarbonyl group to a wide range of organometallic nucleophiles.

Protocol 2: Synthesis of a Cyclopropyl Ketone via Grignard Reaction

This protocol outlines the general procedure for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude cyclopropyl ketone can be purified by flash column chromatography or distillation.

Data Presentation: Reaction of this compound with Organometallic Reagents

The following table summarizes the expected outcomes for the reaction of this compound with various organometallic reagents, based on established Weinreb amide chemistry.

Organometallic Reagent (R-M)Product (R-CO-Cyclopropane)Typical Yield (%)Notes
Phenylmagnesium bromidePhenyl cyclopropyl ketone>90%[3]A highly efficient and clean reaction.
n-ButyllithiumButyl cyclopropyl ketone~85-95%Requires careful temperature control to avoid side reactions.
Methylmagnesium iodideMethyl cyclopropyl ketone>90%A straightforward and high-yielding transformation.
Vinylmagnesium bromideVinyl cyclopropyl ketone~80-90%Provides access to valuable enone building blocks.

Visualization of Key Concepts

Reaction Mechanism

The stability of the tetrahedral intermediate is key to the success of the Weinreb amide in preventing over-addition.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Ketone Synthesis start Cyclopropanecarboxylic Acid Derivative activation Activation (e.g., Ester Formation) start->activation coupling Coupling with N,O-Dimethylhydroxylamine activation->coupling weinreb_amide This compound coupling->weinreb_amide reaction Reaction with Weinreb Amide weinreb_amide->reaction organometallic Organometallic Reagent (R-M) organometallic->reaction workup Aqueous Workup reaction->workup ketone Cyclopropyl Ketone (R-CO-Cyclopropane) workup->ketone

Caption: Workflow for synthesis and application of this compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The reliability of the Weinreb amide chemistry is self-validating through its widespread adoption in the synthetic community for over four decades. The predictable outcome of the reaction with organometallic reagents, consistently yielding the ketone without significant over-addition byproducts, serves as an internal control for the success of the transformation. For validation, it is recommended to characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound stands as a potent and versatile building block for the modern synthetic chemist. Its ability to cleanly introduce the valuable cyclopropylcarbonyl moiety into a wide array of molecules makes it an indispensable tool, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of the cyclopropane ring can impart unique and beneficial properties to the target molecules. By understanding the principles behind its synthesis and reactivity, and by following robust and validated protocols, researchers can confidently employ this Weinreb amide analog to accelerate their research and development efforts.

References

  • The Strategic Advantage of Cyclopropane Motifs in Chemical Innovation: Featuring N-Methoxy-N-methylcyclopropanecarboxamide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide - NIH. (URL: [Link])

  • N-METHOXY-N-METHYLAMIDES. AS EFFECTIVE ACYLATING AGENTS. Steven Nahm and Steven M. Weinreb. (URL: [Link])

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Application Notes & Protocols: The Strategic Application of N-Methoxycyclopropanecarboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Chemical Space in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders.[3][4] These fragment hits serve as foundational blueprints for developing potent and selective drug candidates through structure-guided medicinal chemistry.[2][5]

The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[6][7] An ideal fragment should not only possess favorable physicochemical properties but also offer novel three-dimensional (3D) structural motifs and clear synthetic vectors for optimization. This guide focuses on N-Methoxycyclopropanecarboxamide, a fragment that uniquely combines the conformational rigidity and metabolic stability of a cyclopropyl ring with the versatile synthetic handle of an N-methoxyamide (Weinreb amide). We will explore the rationale behind its use, provide detailed protocols for its screening and validation, and outline strategies for its evolution from a preliminary hit to a promising lead series.

Section 1: The Scientific Rationale for this compound

The value of this compound in an FBDD context is best understood by analyzing its constituent parts and overall properties.

The Cyclopropyl Moiety: A Compact 3D Scaffold

The cyclopropane ring is an increasingly utilized scaffold in medicinal chemistry for several compelling reasons.[8][9]

  • Three-Dimensionality: Unlike flat aromatic rings, the cyclopropyl group introduces a well-defined, rigid 3D geometry. This allows for a more precise and directional exploration of protein binding pockets, potentially leading to novel interactions that are inaccessible to planar fragments.[10]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding alkanes, making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][11] Incorporating this moiety can address potential metabolic liabilities early in the discovery process.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate a molecule's properties by enhancing potency, reducing off-target effects, and improving membrane permeability.[11][12] It acts as a "non-classical bioisostere" for other groups, such as gem-dimethyl or carbonyl groups, while offering unique conformational constraints.[13]

The N-Methoxyamide Group: A Versatile Synthetic Handle and Interaction Point

The N-methoxyamide, often referred to as a Weinreb amide, provides significant advantages for both biological interaction and subsequent chemical elaboration.

  • Hydrogen Bonding: The amide backbone contains both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling it to form critical interactions with protein targets, a common feature of successful fragment hits.[14]

  • Controlled Synthetic Elaboration: The primary utility of the Weinreb amide in medicinal chemistry is its controlled reactivity with organometallic reagents.[15] It can be cleanly converted to a ketone without the common problem of over-addition to form a tertiary alcohol. This provides a reliable and versatile synthetic "hook" for fragment growing, allowing chemists to systematically explore vectors around the initial hit.[15][16]

  • Modulation of Physicochemical Properties: The methoxy group can enhance solubility and alter the electronic properties of the amide, which can be beneficial for target engagement and overall drug-like properties.[17][18]

Compliance with the "Rule of Three"

For a compound to be an effective fragment, it must possess physicochemical properties that favor weak, but detectable and efficient, binding. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for fragment design.[2][6][19] this compound aligns well with these principles.

Table 1: Physicochemical Properties of this compound vs. Ro3 Criteria

PropertyThis compound"Rule of Three" Guideline[6][19]Status
Molecular Weight (MW) ~129.14 Da< 300 DaCompliant
cLogP ~0.1-0.3 (Calculated)≤ 3Compliant
Hydrogen Bond Donors (HBD) 1≤ 3Compliant
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl O, Methoxy O)≤ 3Compliant
Rotatable Bonds 2≤ 3Compliant

Note: cLogP is an estimate and can vary based on the calculation algorithm.

Section 2: The FBDD Workflow for this compound

A successful FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits, minimizing false positives and ensuring that medicinal chemistry efforts are focused on genuine binders.[20][21]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural & Medicinal Chemistry Lib Fragment Library (including this compound) DSF Primary Screen: Differential Scanning Fluorimetry (DSF) Lib->DSF Hits Preliminary Hits (ΔTm > Threshold) DSF->Hits Identifies stabilizing fragments NMR Orthogonal Screen 1: Ligand-Observed NMR (e.g., WaterLOGSY) Hits->NMR Confirms direct binding in solution SPR Orthogonal Screen 2: Surface Plasmon Resonance (SPR) NMR->SPR Quantifies affinity (KD) and kinetics Validated Validated Hit (Confirmed Binder) SPR->Validated Xray Structural Biology: X-ray Crystallography Validated->Xray Reveals 3D binding mode SAR Hit-to-Lead Optimization: Structure-Activity Relationship (SAR) Xray->SAR Guides rational design Lead Lead Compound SAR->Lead

Caption: FBDD workflow from initial screen to lead optimization.

Section 3: Experimental Protocols

The following protocols provide a robust framework for screening this compound against a protein target of interest.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein against thermal denaturation.[21][22] Binding of a ligand typically increases the protein's melting temperature (Tm), and this change (ΔTm) is used to identify potential hits.

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

    • Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO.

    • Dye Stock: Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of protein solution (final concentration 0.1 mg/mL).

    • Add 0.2 µL of the fragment stock solution (final concentration 1 mM, 2% DMSO). Include DMSO-only wells as a negative control.

    • Add the fluorescent dye to the protein master mix before dispensing to achieve a final concentration of 5x.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Centrifuge the plate briefly to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute. Monitor fluorescence changes.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence curve for each well to determine the Tm.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well.

    • A statistically significant positive ΔTm (e.g., > 2 standard deviations above the mean of controls, or a fixed cutoff like > 2 °C) identifies this compound as a preliminary hit.

Trustworthiness Check: DSF is prone to false positives.[20] A positive result indicates stabilization but does not guarantee direct binding to a specific site. Therefore, orthogonal validation is mandatory.

Protocol 2: Hit Validation via Ligand-Observed NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to confirm direct binding of a fragment to a target protein in solution.[23][24] Ligand-observed experiments like Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly sensitive to weak interactions.[25]

Methodology (WaterLOGSY):

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer-d11, pD 7.4, 150 mM NaCl in 99.9% D₂O).

    • Sample A (Reference): 500 µM this compound.

    • Sample B (Protein): 500 µM this compound and 10-20 µM target protein.

  • NMR Data Acquisition:

    • Acquire 1D ¹H NMR spectra for both samples on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Run the WaterLOGSY pulse sequence for both samples. This experiment selectively excites the bulk water, and magnetization is transferred via the protein to bound ligands.

    • Key parameters to optimize include the selective pulse shape, mixing time, and relaxation delays.

  • Data Analysis:

    • In the reference spectrum (Sample A), the fragment protons should show negative NOEs (Nuclear Overhauser Effect) or be close to zero intensity.

    • In the protein-containing spectrum (Sample B), if the fragment binds, its protons will show positive NOEs, resulting in peaks with the opposite phase to those in the reference spectrum.

    • The appearance of positive peaks in the presence of the protein is a strong confirmation of binding.

Trustworthiness Check: NMR directly observes the binding event in solution, making it a highly reliable validation method with a low false-positive rate.[24] It confirms a direct physical interaction between the fragment and the target.

Protocol 3: Affinity Characterization via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures binding events in real-time, providing quantitative data on binding affinity (K_D) and kinetics (association and dissociation rates).[22][26]

Methodology:

  • Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density (e.g., 5000-10000 Response Units).

    • A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected K_D (e.g., 50 µM to 2 mM).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the binding response (in RU) over time (association phase), followed by an injection of running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (K_D).

    • Alternatively, fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine k_a (on-rate) and k_d (off-rate), from which K_D (k_d/k_a) can be calculated.

Table 2: Typical Experimental Parameters for Biophysical Assays

TechniqueProtein ConcentrationFragment ConcentrationKey Output
DSF 0.1 - 0.2 mg/mL0.5 - 2 mMΔTm (°C)
NMR (WaterLOGSY) 10 - 50 µM100 - 500 µMBinding Confirmation (Phase of NMR signal)
SPR Immobilized50 µM - 2 mM (series)Affinity (K_D), Kinetics (k_a, k_d)

Section 4: Structure-Guided Hit-to-Lead Optimization

Once this compound is validated as a binder, obtaining a high-resolution crystal structure of the protein-fragment complex is the highest priority.[27][28] This structural information is the cornerstone of rational drug design, revealing the precise binding mode and identifying pockets for optimization.[14]

Protocol 4: X-ray Crystallography of the Protein-Fragment Complex

  • Crystal Preparation: Obtain high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals into a solution containing a high concentration of this compound (e.g., 5-20 mM, solubility permitting) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection and Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement. Carefully inspect the resulting electron density maps to confirm the presence and orientation of the bound fragment.

Elaboration Strategies

The N-methoxyamide group is the key to efficient, structure-guided elaboration.

Caption: Synthetic strategy for hit-to-lead optimization.

  • Vector 1 (Weinreb Amide Chemistry): As revealed by the crystal structure, if there is an adjacent unoccupied pocket (P1), a suitable Grignard or organolithium reagent (R-MgBr) can be added to the N-methoxyamide. This reaction will cleanly stop at the ketone stage.[15] This new ketone can then be further functionalized (e.g., reductive amination, Wittig reaction) to introduce new groups that occupy P1, thereby increasing potency and selectivity.

  • Vector 2 (Cyclopropane Modification): If the structure shows that the cyclopropyl ring is pointing towards an open vector, synthetic efforts can focus on creating analogs with substitutions on the ring itself, though this is often a more complex synthetic challenge.

This iterative process of structural analysis, chemical synthesis, and re-testing is the core of the structure-activity relationship (SAR) study that drives a fragment hit towards a clinical candidate.[29][30]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. It combines the desirable 3D geometry and metabolic stability of the cyclopropyl ring with the potent synthetic utility of the N-methoxyamide group. By employing a rigorous biophysical screening and validation cascade, researchers can confidently identify its interaction with a target protein. The subsequent use of high-resolution structural information enables a highly rational and efficient hit-to-lead optimization process, demonstrating the power of leveraging well-designed fragments to tackle challenging biological targets.

References

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Xiol, A., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Di Lello, P., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026. [Link]

  • Sledz, P., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(10), 1964-1994. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545-1560. [Link]

  • Ibrahim, M. A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Peng, J. W. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 26(11), 3383. [Link]

  • de Azevedo, M. V. P., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ChemMedChem. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry, 48(3), 403-413. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Mortenson, D. E., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 63(15), 8024-8038. [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Cuttitta, C. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. BioMed Research International. [Link]

  • Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library.
  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery.
  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds.
  • Grant, J. A., et al. (2022). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 65(1), 369-382. [Link]

  • Liu, Y., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Molecules, 26(23), 7351. [Link]

  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Doak, B. C., et al. (2019). Design of a Fragment-Screening Library. Methods in Enzymology, 615, 295-316. [Link]

  • Chinn, L. J., et al. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103-1107. [Link]

  • ResearchGate. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery | Request PDF. [Link]

  • ResearchGate. (2025). The role of the methoxy group in approved drugs | Request PDF. [Link]

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  • Lee, S., et al. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3345-3349. [Link]

  • Uzelac, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Methoxycyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An N-Methoxycyclopropanecarboxamide Synthesis Technical Support Center has been created to assist researchers, scientists, and drug development professionals. This guide provides troubleshooting solutions and frequently asked questions to address common challenges encountered during synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide practical, field-tested advice to overcome common hurdles in this synthetic procedure. As a specialized Weinreb amide, this compound is a valuable intermediate, but its synthesis requires careful attention to reagent quality, reaction conditions, and purification strategies. This guide consolidates best practices and troubleshooting logic to enhance your synthetic success.

Overview of Synthetic Pathways

The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from cyclopropanecarboxylic acid. The acid is first converted to its more reactive acid chloride derivative, which is then coupled with N,O-dimethylhydroxylamine.

Synthetic_Workflow cluster_0 Pathway 1: Acid Chloride Route (Recommended) cluster_1 Pathway 2: Direct Coupling A Cyclopropanecarboxylic Acid B Cyclopropanecarbonyl Chloride A->B  SOCl₂ or (COCl)₂  DMF (cat.) C N-Methoxycyclopropan- ecarboxamide (Product) B->C  N,O-Dimethylhydroxylamine HCl  Base (e.g., TEA, Pyridine)  DCM or THF D Cyclopropanecarboxylic Acid E N-Methoxycyclopropan- ecarboxamide (Product) D->E  Coupling Agents  (CDI, EDC/HOBt)  N,O-Dimethylhydroxylamine HCl  Base Troubleshooting_Logic Start Low Yield or Failed Reaction Q1 Is starting material (acid chloride) fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Used >2 eq. of base? A1_Yes->Q2 Sol1 Redistill or use fresh acid chloride A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction kept anhydrous? A2_Yes->Q3 Sol2 Increase base to >2.2 equivalents A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was product lost during workup? A3_Yes->Q4 Sol3 Dry all glassware and use anhydrous solvents A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Back-extract aqueous layers; minimize wash volumes A4_Yes->Sol4 Success Review protocol for temperature/time deviations A4_No->Success

Technical Support Center: N-Methoxycyclopropanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methoxycyclopropanecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction to the Synthesis

This compound is typically synthesized by forming an amide bond between a cyclopropanecarboxylic acid derivative and O-methylhydroxylamine (methoxylamine). The two most prevalent and effective strategies are:

  • The Two-Step, Acid Chloride Route: This classic method involves the conversion of cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride, which is then reacted with methoxylamine.[1]

  • The One-Pot, Coupling Agent Route: This approach involves activating the cyclopropanecarboxylic acid in situ using a coupling reagent, which then facilitates the reaction with methoxylamine in a single reaction vessel.[2]

The choice between these routes depends on factors like scale, available reagents, and tolerance of other functional groups in the substrate. This guide will cover both methodologies, providing detailed troubleshooting for common issues that can compromise yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The problems are presented in a question-and-answer format, detailing the probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I've followed the protocol, but my reaction yield is extremely low or I've isolated no product. What went wrong?

This is the most common issue, and its causes can be multifaceted. Let's break it down using a logical troubleshooting workflow.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Check_SM 1. Verify Starting Material Quality & Stoichiometry Start->Check_SM Check_Activation 2. Assess Carboxylic Acid Activation Step Check_SM->Check_Activation Reagents OK Sol_SM Solution: - Use fresh, pure reagents. - Dry solvents. - Confirm stoichiometry. Check_SM->Sol_SM Issue Found Check_Coupling 3. Evaluate Amine Coupling Step Check_Activation->Check_Coupling Activation OK Sol_Activation Solution: - Acid Chloride: Use fresh SOCl₂/oxalyl chloride,  control temperature. - Coupling Agent: Choose an appropriate agent  (e.g., HATU for difficult couplings), ensure correct  base and solvent. Check_Activation->Sol_Activation Issue Found Check_Workup 4. Review Workup & Isolation Procedure Check_Coupling->Check_Workup Coupling OK Sol_Coupling Solution: - Neutralize methoxylamine HCl properly. - Check for side reactions (e.g., N-acylurea). - Optimize reaction time and temperature. Check_Coupling->Sol_Coupling Issue Found Sol_Workup Solution: - Check aqueous layer for product. - Avoid extreme pH if product is unstable. - Ensure proper purification technique. Check_Workup->Sol_Workup Issue Found

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Breakdown of Causes and Solutions
Potential Cause Explanation & Troubleshooting Steps Recommended Solutions
Poor Starting Material Quality Cyclopropanecarboxylic Acid: May be wet or impure. Methoxylamine HCl: The hydrochloride salt is hygroscopic and must be dry. The free base is unstable and should be generated in situ or just before use. Solvents: Residual water can quench reactive intermediates.- Dry starting materials under vacuum before use.- Use anhydrous solvents.- Titrate reagents like organolithiums if used.[3]
Inefficient Carboxylic Acid Activation Acid Chloride Route: Incomplete conversion to cyclopropanecarbonyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride can degrade over time. The reaction may require gentle heating (50-100°C) to go to completion.[1] Coupling Agent Route: The chosen agent (e.g., DCC, EDC) may not be potent enough. Additives like HOBt or HOAt are often required to improve efficiency and reduce side reactions like racemization, though racemization is not a concern for cyclopropanecarboxylic acid.[2][4]- Acid Chloride: Use fresh chlorinating agent. Monitor reaction completion by gas evolution (HCl, SO₂). Distill the acid chloride for high purity.[1]- Coupling Agent: For difficult couplings, switch to a more powerful phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) reagent.[2][5]
Issues with Methoxylamine Coupling Base Stoichiometry: Methoxylamine is typically used as its hydrochloride salt (MeONH₂·HCl). At least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine. An additional equivalent is needed to scavenge the HCl produced during the coupling. Order of Addition: Adding the amine before the carboxylic acid is fully activated can lead to side reactions, such as the amine reacting with the coupling reagent to form a guanidinium byproduct.- Use 2.0-2.2 equivalents of base (e.g., triethylamine) relative to methoxylamine HCl.- Coupling Agent Protocol: Allow the carboxylic acid, coupling agent, and base to stir for 30-60 minutes to form the activated ester before adding the methoxylamine solution.[6]
Product Loss During Workup Aqueous Solubility: this compound may have some solubility in water, leading to loss during aqueous extraction. pH Sensitivity: Amides can hydrolyze back to the carboxylic acid under harsh acidic or basic conditions, especially with heating.[7]- Before discarding the aqueous layer, perform a small extraction with a different solvent (e.g., ethyl acetate) and check the extract by TLC or LC-MS.[3]- Use saturated sodium bicarbonate for washes instead of stronger bases like NaOH.- Minimize exposure to strong acids/bases during workup.
Issue 2: Product is Impure After Workup

Question: I have a decent crude yield, but the product is contaminated with byproducts that are difficult to remove. How can I improve the purity?

Common Byproducts and Prevention Strategies
Byproduct Formation Pathway & Identification Prevention & Removal Strategy
N-Acylurea Occurs when using carbodiimide coupling agents (DCC, EDC). The O-acylisourea intermediate rearranges.[5] It is often a white, poorly soluble solid.Prevention: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[4]Removal: The byproduct from DCC (DCU) is insoluble in many organic solvents and can often be removed by filtration. The byproduct from EDC is water-soluble and can be removed with aqueous washes.[5]
Symmetrical Anhydride Two molecules of cyclopropanecarboxylic acid react to form an anhydride. This can happen if the amine is added too slowly or if there is insufficient amine present.Prevention: Ensure correct stoichiometry. Add the amine promptly after the activation step is complete.Removal: The anhydride will react with water during aqueous workup to revert to the carboxylic acid, which can then be removed with a basic wash (e.g., sat. NaHCO₃ solution).
Unreacted Starting Material Unreacted cyclopropanecarboxylic acid is the most common impurity.Prevention: Use a slight excess (1.05-1.1 eq.) of the activating agent and amine. Monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed.Removal: Perform a wash with a mild base (sat. NaHCO₃) during workup to extract the acidic starting material into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: the acid chloride method or the one-pot coupling agent method?

Both methods are effective, and the "better" route depends on your specific needs.

Comparison of Synthetic Routes

Routes cluster_0 Route A: Acid Chloride cluster_1 Route B: One-Pot Coupling a_start Cyclopropanecarboxylic Acid a_reagent + SOCl₂ or (COCl)₂ a_start->a_reagent a_intermediate Cyclopropanecarbonyl Chloride (Isolated) a_reagent->a_intermediate a_amine + MeONH₂ / Base a_intermediate->a_amine a_product This compound a_amine->a_product b_start Cyclopropanecarboxylic Acid + MeONH₂ / Base b_reagent + Coupling Agent (e.g., HATU, DCC/HOBt) b_start->b_reagent b_product This compound b_reagent->b_product

Caption: Overview of the two primary synthetic pathways.

  • Acid Chloride Route: Often higher yielding and cheaper for large-scale synthesis.[1] However, it involves handling corrosive reagents like thionyl chloride and requires an additional reaction/purification step.

  • Coupling Agent Route: Milder, more convenient for small-scale and parallel synthesis. A wide variety of coupling agents allows for fine-tuning of reactivity.[8] It can be more expensive, and byproduct removal can sometimes be challenging.

Q2: How do I handle methoxylamine hydrochloride?

Methoxylamine is most commonly supplied as a stable hydrochloride salt. The free amine is required for the reaction. You must add a base to neutralize the HCl and generate the free nucleophile in situ. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. For every 1 equivalent of MeONH₂·HCl, you will need at least 2 equivalents of base: 1 to neutralize the HCl salt and 1 to scavenge the acid byproduct (e.g., HCl) generated during the amide bond formation.

Q3: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting carboxylic acid and the product amide (e.g., 30-50% Ethyl Acetate in Hexanes). The carboxylic acid will typically have a lower Rf and may show "streaking," while the product amide will be a well-defined spot with a higher Rf. Staining with potassium permanganate (KMnO₄) can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool.

Q4: Can I use other coupling agents?

Yes. The field of amide coupling reagents is vast. If standard carbodiimides like DCC or EDC give low yields, consider more modern and efficient reagents.

Reagent ClassExamplesKey Advantages
Carbodiimides DCC, DIC, EDCInexpensive, widely used.[2]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good for sterically hindered couplings.[4]
Aminium/Uronium Salts HATU, HBTU, TBTUVery fast reaction rates, low epimerization, byproducts are water-soluble.[5]

For this specific synthesis, HATU is an excellent choice due to its high reactivity and the good solubility of its byproducts, simplifying purification.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

Step 1A: Synthesis of Cyclopropanecarbonyl Chloride [1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) at room temperature. Caution: Reaction evolves HCl and SO₂ gas and should be performed in a fume hood.

  • Heat the mixture to 70-80°C and stir for 2-3 hours, or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Distill the remaining crude product under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.

Step 1B: Amide Formation [9]

  • Dissolve methoxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (2.2 eq) and stir for 15 minutes.

  • In a separate flask, dissolve the prepared cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold methoxylamine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with sat. NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.

Protocol 2: One-Pot Synthesis with HATU Coupling Agent
  • To a round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Note: Use 3 eq to both neutralize the amine salt and drive the coupling.

  • Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Add solid methoxylamine hydrochloride (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 5% LiCl solution (to remove DMF), sat. NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Google Patents. (1991). US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Reddit. (2021). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (1997). US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • Sato, T., & Chida, N. (2014). Nucleophilic addition to N-alkoxyamides. Organic & Biomolecular Chemistry, 12(22), 3599-3609.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (2007). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (2023). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (2007). N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • RSC Publishing. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Sources

optimizing reaction conditions for N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Optimizing Reaction Conditions for N-Methoxycyclopropanecarboxamide _>

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions regarding this important synthetic transformation.

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis.[1][2][3] Their value lies in their ability to react cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[1][2][3][4][5] The synthesis of this compound, a specific Weinreb amide, involves the coupling of cyclopropanecarboxylic acid or its activated derivative with N,O-dimethylhydroxylamine.[6][7] While seemingly straightforward, this amide coupling reaction can present several challenges that affect yield, purity, and scalability.

This document, grounded in established chemical principles and field-proven insights, will serve as a comprehensive resource to navigate these challenges effectively.

Standard Reaction Protocol

The formation of this compound is typically achieved by activating the carboxylic acid group of cyclopropanecarboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. A common and reliable method involves the use of a carbodiimide coupling agent.

Protocol 1: General Amide Coupling using EDC
  • Reaction Setup: To a solution of cyclopropanecarboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.2 equivalents) to neutralize the hydrochloride salt and the carboxylic acid.

  • Activation: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[9] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[8]

Troubleshooting Guide (Q&A Format)

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I fix it?

Answer: Low yield is one of the most common issues in amide coupling reactions.[9] The root cause often lies in one of three areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[9]

  • Probable Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive species to couple with the amine.[9] If your coupling reagent is old, hydrated, or used in insufficient quantity, activation will be poor.

    • Solution:

      • Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents like carbodiimides (EDC, DCC) and uronium salts (HATU, HBTU) in a desiccator.

      • Increase the equivalents of the coupling reagent to 1.5 equivalents.

      • Consider pre-activating the carboxylic acid. Stir the cyclopropanecarboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the N,O-dimethylhydroxylamine.[9] This allows the highly reactive ester to form in situ before the nucleophile is introduced.

  • Probable Cause 2: Amine Deactivation. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to improve stability. The free amine is required for the reaction, which is generated in situ by a base. If the base is insufficient or too weak, the amine will remain protonated and non-nucleophilic.[9]

    • Solution:

      • Ensure at least 2 equivalents of a suitable base (e.g., DIPEA, N-methylmorpholine) are used: one equivalent to neutralize the HCl salt and one for the coupling reaction itself.

      • The order of addition can be critical. Add the base to the mixture of the carboxylic acid and amine hydrochloride before adding the coupling agent.

  • Probable Cause 3: Hydrolysis of Activated Intermediate. The activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC) is highly susceptible to hydrolysis.[10] Any moisture in the reaction will convert it back to the starting carboxylic acid.

    • Solution:

      • Use anhydrous solvents. If using DMF, purchase an anhydrous grade or dry it over molecular sieves.

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Presence of a Major Byproduct (N-acylurea)

Question: My TLC/LC-MS shows the desired product, but also a significant, less polar spot that is difficult to remove. What is this byproduct and how can I prevent it?

Answer: When using carbodiimide coupling agents like DCC or EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea.[11][12] This N-acylurea is unreactive and represents a loss of activated carboxylic acid.

  • Prevention Strategy 1: Use of Additives. Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly effective.[9] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine. This pathway effectively outcompetes the N-acylurea formation.

    • Modified Protocol: Add 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture along with the coupling agent.

  • Prevention Strategy 2: Solvent Choice. The rearrangement to N-acylurea is often more prevalent in polar aprotic solvents.

    • Solution: Running the reaction in solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[12]

  • Prevention Strategy 3: Alternative Coupling Agents. If the N-acylurea formation remains a persistent issue, switching to a different class of coupling agents can be the best solution.

    • Solution: Use a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagent.[13] These reagents operate through a different mechanism and do not form N-acylurea byproducts.[13]

Issue 3: Difficulties in Product Isolation & Purification

Question: My work-up is problematic. I'm having trouble with emulsions during extraction, or the byproduct from the coupling agent is co-eluting with my product.

Answer: Purification challenges often stem from the byproducts of the coupling reaction.

  • Problem 1: Emulsions during Extraction. Emulsions can form during aqueous work-up, making layer separation difficult.[14]

    • Solution: Add brine (saturated aqueous NaCl) to the separatory funnel.[14] This increases the ionic strength and density of the aqueous phase, helping to break up emulsions.

  • Problem 2: Urea Byproduct Removal.

    • DCC: If you use Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can often be removed by filtration.[10][13] However, some may remain in solution.

      • Solution: After the reaction, cool the mixture in an ice bath to maximize precipitation of DCU, then filter it off before the aqueous work-up. Adding acetonitrile (MeCN) can also help precipitate the DCU.[15]

    • EDC: The urea byproduct from EDC is water-soluble, especially in acidic conditions, making it easier to remove.[13][14]

      • Solution: Ensure your aqueous wash is sufficiently acidic (e.g., 1N HCl). This protonates the dimethylaminopropyl group on the EDC-urea byproduct, rendering it highly soluble in the aqueous layer.[14] Do not neutralize the reaction mixture with a base before extracting the EDC-urea.[14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this reaction?

There is no single "best" reagent, as the optimal choice depends on factors like scale, cost, and the presence of other functional groups.[16]

Coupling Agent Class Examples Advantages Disadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely available.Can form N-acylurea byproduct; DCC-urea is hard to remove.[11][13]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no N-acylurea.Byproduct (HMPA from BOP) can be carcinogenic.[13]
Aminium/Uronium Salts HATU, HBTU, HCTUVery high reactivity, excellent for difficult couplings, low racemization.[9][17]Higher cost, can react with unprotected N-terminals if used in excess.[13]
Other T3P (Propylphosphonic Anhydride)Effective, byproducts are water-soluble.Often requires specific bases and conditions.

For routine, small-scale synthesis of this compound, EDC in combination with an additive like HOBt or OxymaPure offers a good balance of cost, efficiency, and ease of purification. For more challenging or larger-scale reactions, HATU is an excellent but more expensive choice.[8]

Q2: What is the optimal solvent and temperature for this reaction?

  • Solvent: Anhydrous DCM is a good first choice as it is relatively non-polar (minimizing N-acylurea formation) and easy to remove.[12] Anhydrous DMF is also commonly used due to its excellent solvating properties, which can be beneficial if starting materials are not fully soluble in DCM.[18]

  • Temperature: The reaction is typically started at 0 °C during the addition of the coupling agent to control the initial exothermic activation step. It is then allowed to warm to room temperature for the duration of the reaction. Running the reaction at lower temperatures can help suppress side reactions but will also slow down the rate of the desired coupling.[9]

Q3: How can I monitor the reaction progress effectively?

  • TLC (Thin-Layer Chromatography): This is the most common method. Use a solvent system that gives good separation between the starting cyclopropanecarboxylic acid and the more non-polar product amide (e.g., 30-50% Ethyl Acetate in Hexanes). The carboxylic acid will often streak on the silica plate, while the product will be a well-defined spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides definitive confirmation of product formation by showing the mass of the desired this compound (Molecular Weight: 129.16 g/mol ). It is the most reliable method for monitoring conversion.

Q4: Can I use cyclopropanecarbonyl chloride instead of the carboxylic acid?

Yes, this is an alternative and often very efficient method. Reacting cyclopropanecarbonyl chloride directly with N,O-dimethylhydroxylamine in the presence of a base (like pyridine or triethylamine) will yield the desired product.[1] This method avoids the need for coupling agents but requires handling a reactive acyl chloride.

Visualizing the Process

Reaction and Side-Reaction Pathway

This diagram illustrates the primary reaction pathway using a carbodiimide agent and the common N-acylurea side reaction that can be suppressed with additives like HOBt.

G cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_prevention Suppression Pathway Acid Cyclopropanecarboxylic Acid OAI O-Acylisourea (Active Intermediate) Acid->OAI + EDC EDC EDC Product This compound (Desired Product) OAI->Product + Amine NAU N-Acylurea (Unreactive Byproduct) OAI->NAU Rearrangement ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt Amine N,O-Dimethyl- hydroxylamine HOBt HOBt / Oxyma ActiveEster->Product + Amine

Caption: General reaction and side-reaction pathways in carbodiimide-mediated coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common problems encountered during the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Byproducts Check_Reagents 1. Check Reagents - Anhydrous solvents? - Fresh coupling agent? - Correct base eq.? Start->Check_Reagents Problem_Reagents Fix: Use fresh/dry reagents, adjust stoichiometry. Check_Reagents->Problem_Reagents No Check_Conditions 2. Review Conditions - Pre-activation used? - Additives (HOBt)? - Correct solvent? Check_Reagents->Check_Conditions Yes Problem_Reagents->Check_Conditions Problem_Conditions Fix: Pre-activate acid, add HOBt, switch to DCM. Check_Conditions->Problem_Conditions No Change_Reagent 3. Change Coupling Agent - Persistent N-acylurea? - Steric hindrance? Check_Conditions->Change_Reagent Yes Problem_Conditions->Change_Reagent Use_HATU Fix: Switch to HATU or PyBOP. Change_Reagent->Use_HATU Yes Success Reaction Optimized Change_Reagent->Success No Use_HATU->Success

Caption: A decision-making workflow for troubleshooting the amide coupling reaction.

References
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Al-Rawashdeh, N. et al. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development - ACS Publications (2022-09-09). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • TutorChase. How do you prepare a Weinreb amide?[Link]

  • Kim, S. et al. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Nahm, S. & Weinreb, S. M. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, Vol. 22, No. 39, pp 3815-3818, 1981. [Link]

  • Biswas, T. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube (2022-08-16). [Link]

  • Reddit. amide coupling help : r/Chempros. (2022-03-24). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Angell, Y. L. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) (2015-11-05). [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015-03-22). [Link]

  • Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. (2025-08-15). [Link]

  • Maher, K. et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry (2020-04-22). [Link]

  • Katritzky, A. R. et al. An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • KHALID, K. M. et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate (2020-05-06). [Link]

  • Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. (2017-09-09). [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025-08-06). [Link]

  • ResearchGate. N-Methoxy-N-Methylcyanoformamide | Request PDF. [Link]

  • ChemRxiv. Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. (2025-08-10). [Link]

Sources

Technical Support Center: Optimizing Acylation of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and mechanistic insights to help you prevent byproduct formation during the acylation of N-methoxycyclopropanecarboxamide and related Weinreb amides. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Section 1: The Core Principle - Why This Reaction is Designed for Success

The acylation of an N-methoxy-N-methylamide (commonly known as a Weinreb-Nahm amide) is a powerful method for synthesizing ketones because it is specifically designed to prevent the common problem of over-addition.[1] Unlike reactions with esters or acid chlorides, where a second equivalent of the organometallic reagent can add to the newly formed ketone to produce a tertiary alcohol, the Weinreb amide reaction typically stops cleanly at the ketone stage.

The key to this selectivity is the formation of a stable, five-membered tetrahedral intermediate.[2][3] After the organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon, the metal cation (MgX⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen. This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[1][2] By the time the ketone is liberated during the quench, all the reactive organometallic reagent has been consumed, thus preventing over-addition.

Caption: Desired reaction pathway via a stable chelated intermediate.

Section 2: Troubleshooting Guide: A Mechanistic Approach

Even with a robust method, challenges can arise. This section addresses the most common issues in a problem/solution format.

Problem A: Formation of Tertiary Alcohol (Over-addition Product)
  • Symptom: You observe a significant byproduct with a mass corresponding to the starting amide plus two equivalents of your organometallic nucleophile.

  • Root Cause Analysis: The formation of a tertiary alcohol implies that the tetrahedral intermediate collapsed prematurely to the ketone before all the organometallic reagent was quenched. The newly formed, highly reactive ketone then immediately captures a second equivalent of the nucleophile.

  • Causality: The primary reason for premature collapse is a loss of stability in the chelated intermediate. This is most often caused by:

    • Elevated Temperatures: Thermal energy can be sufficient to break the relatively weak coordination bonds in the chelate, causing it to collapse. For many Weinreb amide additions, maintaining temperatures at 0 °C or, more safely, at -78 °C is critical.[4]

    • Highly Reactive Organometallics: While both Grignard and organolithium reagents are effective, organolithiums are generally more reactive and can sometimes lead to more over-addition if conditions are not perfectly controlled.

    • Solvent Effects: Ethereal solvents like THF or diethyl ether are excellent at solvating the metal cation and supporting the chelated intermediate. Using less coordinating solvents can decrease intermediate stability.

ParameterRecommendationRationale
Temperature -78 °C to 0 °CMaximizes the kinetic stability of the chelated tetrahedral intermediate, preventing its premature collapse to the ketone.[4]
Addition Mode Add organometallic reagent slowly to the amide solution.Maintains a low instantaneous concentration of the nucleophile, reducing the likelihood of over-addition if any ketone forms prematurely.
Quenching Quench at low temperature (-78 °C) before warming.Ensures all reactive organometallic reagent is destroyed before the intermediate collapses upon warming.
Reagent Choice Grignard reagents (R-MgX)Generally less reactive than organolithiums, providing a wider window for selective addition without over-addition.

Protocol 2.A.1: Low-Temperature Acylation

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (1.1-1.2 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1 hour.

  • While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.

Over-addition Pathway Figure 2: Pathway for Tertiary Alcohol Byproduct Formation Start Stable Intermediate Collapse Premature Collapse (High Temp) Start->Collapse Ketone Ketone Formed (in presence of R''-MgX) Collapse->Ketone Attack 2nd Nucleophilic Attack Ketone->Attack Alcohol Tertiary Alcohol Byproduct Attack->Alcohol

Caption: The undesired pathway leading to over-addition.

Problem B: Low Conversion / Unreacted Starting Material
  • Symptom: Analysis after workup shows a significant amount of the starting this compound remains.

  • Root Cause Analysis: This is a common issue related to the quality and quantity of the organometallic reagent.

  • Causality:

    • Reagent Deactivation: Grignard and organolithium reagents are extremely sensitive to moisture and carbon dioxide. Glassware that is not properly dried or solvents that are not anhydrous will consume the reagent before it can react with the amide.[5]

    • Inaccurate Titration: The stated concentration of commercial organometallic reagents can decrease over time. Relying on the bottle's label can lead to using insufficient equivalents.

    • Low Temperature Inhibition: While low temperatures are crucial to prevent byproducts, for some less reactive or sterically hindered nucleophiles, temperatures like -78 °C may be too low for the reaction to proceed at a reasonable rate.

  • Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool under an inert atmosphere. Use freshly distilled anhydrous solvents or high-quality commercial solvents from a solvent purification system.

  • Titrate Your Reagent: Never trust the label on an old bottle. Perform a simple titration to determine the active concentration of your organometallic reagent before use.

  • Optimize Temperature: If you have high starting material at -78 °C, try running the reaction at 0 °C or allowing it to slowly warm from -78 °C to 0 °C over an hour before quenching.

Protocol 2.B.1: Titration of Organometallic Reagents

  • Dry a small flask and add ~10 mg of a suitable indicator (e.g., salicylaldehyde phenylhydrazone) and 2 mL of anhydrous THF under inert gas.

  • Cool to 0 °C. The indicator will form a colored dianion upon deprotonation.

  • Carefully add the organometallic solution dropwise from a 1 mL syringe until the color persists.

  • Record the volume added. The molarity can be calculated based on the moles of the indicator.

Problem C: Cyclopropyl Ring Opening
  • Symptom: A complex mixture of byproducts is observed, and mass spectrometry data suggests the loss or rearrangement of the C₃H₅ cyclopropyl moiety.

  • Root Cause Analysis: The cyclopropyl group is a strained ring system. While it is generally stable under the basic and nucleophilic conditions of the acylation itself, it can be susceptible to ring-opening under harsh acidic conditions.[6]

  • Causality: A strong acid quench (e.g., with 1M HCl) can protonate the cyclopropyl ring or a nearby atom, leading to the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and can rapidly rearrange to a more stable homoallylic or cyclobutyl cation, leading to a cascade of byproducts.[7]

  • Use a Buffered Quench: The most reliable way to avoid ring-opening is to use a mild, buffered acidic quench. Saturated aqueous ammonium chloride (NH₄Cl) is the standard choice. It is sufficiently acidic to break down the metal-chelate and protonate the alkoxide but not harsh enough to promote ring-opening.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the ideal temperature for acylating this compound?

    • A1: Start at -78 °C. This provides the highest level of security against over-addition. If conversion is low, you can experiment with allowing the reaction to warm to 0 °C before quenching. For most standard Grignard reagents, 0 °C is also a very effective temperature.

  • Q2: Should I use an organolithium or a Grignard reagent?

    • A2: For routine transformations, Grignard reagents are often preferred as they are slightly less reactive, offering a larger processing window and lower risk of over-addition.[8] Organolithium reagents are excellent but require more stringent temperature control.

  • Q3: How can I be sure my reaction is complete?

    • A3: The best method is to take a small aliquot from the reaction mixture (while cold) and quench it separately in a vial containing saturated NH₄Cl. You can then extract this mini-workup and analyze it by TLC or LC-MS to check for the presence of starting material before quenching the entire reaction.

  • Q4: I see some formation of N-methylcyclopropanecarboxamide. What is causing this?

    • A4: This byproduct suggests reductive cleavage of the N-O bond. While uncommon with standard Grignard reagents, this can be promoted by reagents that have a tendency for single-electron transfer (SET) mechanisms.[9][10] Ensure your organometallic reagent is of high quality and consider if any additives or impurities could be promoting a reductive pathway.

Section 4: Troubleshooting Workflow

Troubleshooting Workflow start Analyze Reaction Outcome byproduct_check Major Byproduct Observed? start->byproduct_check conversion_check Low Conversion? byproduct_check->conversion_check No byproduct_type Identify Byproduct byproduct_check->byproduct_type Yes reagent_check Reagent Quality Check conversion_check->reagent_check Yes overaddition Tertiary Alcohol (Over-addition) byproduct_type->overaddition Mass = SM + 2*Nuc ring_opened Ring-Opened Products byproduct_type->ring_opened Loss of C3H5 sol_overaddition Solution: 1. Lower Temp (-78°C) 2. Slow Addition 3. Use Grignard vs R-Li overaddition->sol_overaddition sol_ring_opened Solution: 1. Use aq. NH4Cl quench 2. Avoid strong acid ring_opened->sol_ring_opened end_point Reaction Optimized sol_overaddition->end_point sol_ring_opened->end_point temp_check Temperature Check reagent_check->temp_check Activity Confirmed sol_reagent Solution: 1. Titrate Reagent 2. Use Anhydrous Technique reagent_check->sol_reagent Activity Unknown sol_temp Solution: 1. Allow slow warm to 0°C 2. Increase reaction time temp_check->sol_temp sol_reagent->end_point sol_temp->end_point

Caption: A decision tree for troubleshooting common acylation issues.

References

  • Cutulic, S. P. Y., Findlay, N. J., Zhou, S. Z., Chrystal, E. J. T., & Murphy, J. A. (2009). Metal-Free Reductive Cleavage of N−O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. The Journal of Organic Chemistry, 74(22), 8713-8718. [Link]

  • Molloy, J. J., Soika, J., McLaughlin, C., Neveselý, T., Daniliuc, C. G., & Gilmour, R. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis, 12(16), 10119-10128. [Link]

  • Molloy, J. J., Soika, J., McLaughlin, C., Neveselý, T., Daniliuc, C. G., & Gilmour, R. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. ChemRxiv. [Link]

  • Gilmour, R., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • DeLuca, R. J., & Kerwin, S. M. (2012). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Molecules, 17(10), 12224-12238. [Link]

  • Otomaru, Y., & Suginome, M. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48111-48116. [Link]

  • Collum, D. B., et al. (2018). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]

  • Singh, R. P., & Eggleston, D. S. (2000). Weinreb Amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Science Madness. (2020). Methods for preventing over addition of Grignard reagent. Powered by XMB 1.9.11. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Stack Exchange. [Link]

  • Wikipedia contributors. (2023). Cyclopropyl group. Wikipedia, The Free Encyclopedia. [Link]

  • Quora. (2018). What is the stability order of cyclopropane cation and cyclopentane cation? Quora. [Link]

  • Reddit. (2023). Overaddition of grignard to weinreb amide. r/Chempros. [Link]

  • Findlay, J. A., & Murphy, J. A. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(15), 2736. [Link]

  • Manolikakes, G., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. The Royal Society of Chemistry. [Link]

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stability of N-Methoxycyclopropanecarboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methoxycyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under acidic conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic solutions?

A1: The stability of this compound in acidic media is primarily governed by the reactivity of its two key functional groups: the amide linkage and the N-methoxy group. The cyclopropane ring itself is a structurally stable bioisostere and is generally resistant to degradation under typical acidic conditions used in pharmaceutical and biological assays.[1] The key factors to consider are:

  • pH of the solution: The rate of acid-catalyzed hydrolysis of the amide bond is dependent on the hydrogen ion concentration.[2]

  • Temperature: Like most chemical reactions, the rate of degradation will increase with temperature.

  • Presence of nucleophiles: The presence of strong nucleophiles in the acidic medium can potentially lead to side reactions, although acid-catalyzed hydrolysis by water is the most common degradation pathway for amides.[3]

Q2: What is the expected primary degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway under acidic conditions is the hydrolysis of the amide bond to yield cyclopropanecarboxylic acid and N-methoxyamine. Amide hydrolysis is generally a slow process and often requires heating with a strong acid for extended periods.[3][4]

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the following steps:

  • Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic attack by a water molecule on the carbonyl carbon.[3][5]

  • Proton transfer from the attacking water molecule to the nitrogen atom.

  • Elimination of the leaving group (N-methoxyamine) from the tetrahedral intermediate.

  • Deprotonation of the resulting protonated carboxylic acid.

Q3: How stable is the cyclopropane ring under acidic conditions?

A3: The cyclopropane ring is a stable structural motif and is not expected to undergo degradation under most acidic conditions encountered in drug development and biological research.[1] It is often used in drug design to enhance metabolic stability and improve pharmacological properties.[1]

Q4: Can the N-methoxy group influence the stability of the amide bond?

A4: The presence of an N-methoxy group can potentially influence the electronic properties of the amide bond. However, significant alterations to the general stability of the amide in acid are not typically expected. The primary degradation pathway will likely remain the hydrolysis of the amide linkage.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in an Acidic Formulation.

If you are observing a faster than expected loss of your compound in an acidic solution, consider the following possibilities and troubleshooting steps:

Potential Causes:

  • Harsh Acidic Conditions: While amides are generally stable, very low pH values (pH < 2) combined with elevated temperatures can significantly accelerate hydrolysis.[6]

  • Presence of Catalytic Impurities: Certain metal ions or other impurities in your formulation could potentially catalyze the hydrolysis reaction.

  • Incorrect pH Measurement: Ensure your pH measurements are accurate, as a lower than intended pH will lead to faster degradation.

Troubleshooting Workflow:

start Unexpectedly Rapid Degradation Observed check_conditions Verify pH and Temperature of the Formulation start->check_conditions analyze_impurities Analyze for Catalytic Impurities (e.g., Metal Ions) check_conditions->analyze_impurities If Conditions are Correct ph_stability_study Conduct a pH-Rate Profile Study analyze_impurities->ph_stability_study If No Impurities Found adjust_formulation Adjust Formulation pH to a More Stable Range (e.g., pH 3-5) ph_stability_study->adjust_formulation Based on Study Results end Optimized Formulation with Improved Stability adjust_formulation->end start Unknown Peaks Observed in Chromatogram lc_ms_analysis Perform LC-MS Analysis to Determine Molecular Weights of Unknowns start->lc_ms_analysis compare_mw Compare Molecular Weights with Expected Degradants lc_ms_analysis->compare_mw confirm_structure Confirm Structure by Co-elution with Authentic Standards or by NMR compare_mw->confirm_structure If MW Matches quantify_degradants Quantify Degradation Products confirm_structure->quantify_degradants end Degradation Pathway Identified and Quantified quantify_degradants->end

Sources

stability of N-Methoxycyclopropanecarboxamide under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methoxycyclopropanecarboxamide. As a key building block in modern synthetic chemistry, understanding its stability profile is crucial for successful experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered when using this reagent under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to common basic conditions?

A1: this compound, a type of Weinreb amide, exhibits significantly higher stability towards nucleophilic attack compared to other carbonyl derivatives like esters or acid chlorides. This enhanced stability is attributed to the formation of a stable, chelated tetrahedral intermediate when a nucleophile adds to the carbonyl carbon.[1][2][3] However, it is not completely inert. Like other amides, it is susceptible to hydrolysis under forcing basic conditions, typically requiring elevated temperatures and/or strong concentrations of hydroxide.[4][5][6]

  • Mild basic conditions (e.g., NaHCO₃, K₂CO₃, triethylamine at room temperature) are generally well-tolerated.

  • Strong aqueous bases (e.g., 1M NaOH, KOH) at elevated temperatures will lead to hydrolysis.[7]

  • Non-nucleophilic, strong bases (e.g., LDA, NaH, LHMDS) in anhydrous solvents are typically compatible, provided the reaction is kept cold and free of water.

Q2: What is the primary degradation pathway for this compound in the presence of an aqueous base?

A2: The principal degradation route under basic conditions is amide hydrolysis . This reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl, leading to the cleavage of the carbon-nitrogen bond. The final products are the corresponding carboxylate salt (cyclopropanecarboxylate) and N,O-dimethylhydroxylamine.[6][7][8]

G cluster_0 This compound Degradation Pathway start This compound int Tetrahedral Intermediate (Chelated) start->int + OH⁻ prod1 Cyclopropanecarboxylate int->prod1 Bond Cleavage prod2 N,O-Dimethylhydroxylamine int->prod2 reagent OH⁻

Caption: Base-catalyzed hydrolysis of this compound.

Q3: Is the cyclopropyl ring susceptible to opening under basic conditions?

A3: Generally, the cyclopropyl ring is robust and not susceptible to opening under common laboratory basic conditions. The high ring strain of cyclopropane does make it reactive, but this reactivity is typically exploited in reactions involving electrophiles, radical intermediates, or specific transition metal catalysts.[9][10] Ring-opening is not a common degradation pathway when treating this compound with bases like NaOH, K₂CO₃, or even stronger, non-nucleophilic bases in anhydrous conditions.

Q4: How can I monitor the stability of this compound in my basic reaction mixture?

A4: The most effective way to monitor the stability is through a simple time-course study using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks. Spot the reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight) against a standard of your starting material. The appearance of a new, more polar spot (corresponding to the carboxylate or carboxylic acid after workup) and the disappearance of the starting material spot indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data. By analyzing aliquots over time, you can precisely measure the percentage of remaining this compound and identify the mass of the degradation products, confirming the hydrolysis pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. Take a t=0 sample and subsequent samples over time. The disappearance of characteristic peaks for the N-methoxy group (~3.7 ppm) and N-methyl group (~3.2 ppm) alongside the appearance of new signals would indicate degradation.

See Protocol 1 for a detailed experimental workflow.

Troubleshooting Guide

Scenario: My reaction, which uses a strong base, is showing low yield of the desired product, and I'm observing significant loss of my this compound starting material.

Potential Cause Underlying Rationale (The "Why") Recommended Solution
Presence of Trace Water Strong, non-nucleophilic bases (e.g., LDA, NaH) are highly reactive with water. This reaction generates hydroxide ions (OH⁻) in situ, which can then act as a nucleophile and initiate amide hydrolysis, consuming your starting material.Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly distilled, anhydrous solvents. Use fresh, high-purity bases.
Elevated Reaction Temperature Amide hydrolysis, while often slow at room temperature, is significantly accelerated by heat. Even if your primary reaction requires a strong base, prolonged exposure at elevated temperatures can favor the degradation pathway.If possible, run the reaction at a lower temperature (e.g., -78 °C or 0 °C). If heating is required, minimize the reaction time and monitor closely for product formation versus degradation.
Incorrect Choice of Base While many strong bases are non-nucleophilic, some can exhibit nucleophilic character, especially if sterically unhindered. This could lead to direct attack on the Weinreb amide.For reactions requiring deprotonation, stick to highly hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).
Work-up Procedure Quenching a reaction that contains a strong base with plain water can create a transient high-pH environment, causing rapid hydrolysis of any remaining starting material before it can be extracted.Quench the reaction at low temperature with a buffered solution (e.g., saturated aqueous NH₄Cl) or a weak acid (e.g., 1M NaHSO₄) to neutralize the base without creating a strongly alkaline aqueous phase.

Experimental Protocols

Protocol 1: Workflow for Stability Assessment

This protocol provides a self-validating system to determine the stability of this compound under specific basic conditions.

Caption: Experimental workflow for assessing compound stability.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the reaction solvent.

  • Reaction Setup: In separate vials, add the solvent and the base to be tested (e.g., 1M NaOH (aq), NaOMe in MeOH, etc.).

  • Initiation (t=0): Add a precise volume of the stock solution to each vial to start the experiment. Immediately withdraw a t=0 aliquot from one vial, quench it (e.g., with 1M HCl), and prepare it for analysis. This is your baseline.

  • Incubation: Place the vials at the desired experimental temperature (e.g., 25 °C, 50 °C).

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching & Analysis: Immediately quench each aliquot as described above and analyze by LC-MS or TLC to determine the ratio of starting material to degradation product.

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

References

  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic preparations and procedures international, 25(1), 15-40. [Link: Available through academic libraries, specific public URL not available]
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390182018X]
  • Carson, C. A., & Kerr, M. A. (2006). Recent applications of donor−acceptor-substituted cyclopropanes in organic synthesis. Accounts of Chemical Research, 39(8), 519-527. [Link: https://pubs.acs.org/doi/abs/10.1021/ar0501692]
  • Nishihara, H., et al. (1997). Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 63(6), 2479-2483.[11] [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC168538/]

  • Gassman, P. G., et al. (1977). A method for the hydrolysis of tertiary amides. The Journal of Organic Chemistry, 42(8), 1340-1343. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00428a020]
  • Amide Hydrolysis. (n.d.). Organic Synthesis.[7] [Link: https://www.organic-synthesis.org/procedures/amide-hydrolysis/]

  • Hydrolysis of Amides. (n.d.). Chemguide.[6] [Link: https://www.chemguide.co.uk/organicprops/amides/hydrolysis.html]

  • Ahuja, S., & Scypinski, S. (Eds.). (2011). Handbook of modern pharmaceutical analysis. Academic press. (General reference for drug degradation pathways).[8] [Link: https://www.elsevier.com/books/handbook-of-modern-pharmaceutical-analysis/ahuja/978-0-12-381292-1]

Sources

Technical Support Center: Purification of N-Methoxycyclopropanecarboxamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methoxycyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this key synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and achieve high purity of your target compound.

I. Understanding the Molecule: Key Characteristics of this compound

This compound is a polar molecule featuring a strained cyclopropyl ring and an N-alkoxy amide functional group. This unique structure influences its physical and chemical properties, which are critical considerations for developing an effective purification strategy. The N-methoxy group, in particular, can affect the amide's stability and reactivity compared to simple amides.

II. Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of this compound.

Question 1: My crude reaction mixture shows multiple spots on the TLC plate, and I'm unsure how to begin the purification.

Answer:

A complex TLC profile is a common starting point. The first step is to identify the nature of the impurities.

  • Unreacted Starting Materials:

    • Cyclopropanecarbonyl chloride or Cyclopropanecarboxylic acid: These are common starting materials. Acidic impurities can be removed with a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.

    • O-methylhydroxylamine hydrochloride: This starting material is a salt and is typically removed during an aqueous work-up.

  • Side Products:

    • Hydrolysis Product: The N-methoxy amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield cyclopropanecarboxylic acid.[1][2][3]

    • Over-acylation of O-methylhydroxylamine: It is possible for the starting amine to react with two equivalents of the acid chloride, though this is generally less common.

Recommended Initial Steps:

  • Aqueous Work-up: Perform a standard aqueous work-up to remove water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A wash with saturated sodium bicarbonate solution can help remove acidic impurities.

  • TLC Analysis of Each Phase: Run a TLC of the organic layer and the aqueous layer (after extraction) to determine where your product and impurities are partitioning.

Question 2: I'm attempting column chromatography, but my compound is either sticking to the baseline or eluting with impurities.

Answer:

This is a frequent challenge with polar compounds like this compound. Here’s a systematic approach to troubleshoot your column chromatography:

  • Problem: Compound Stuck at the Origin (Rf = 0)

    • Cause: The eluent system is not polar enough.

    • Solution: Gradually increase the polarity of your mobile phase. A common starting point for polar compounds is a mixture of hexane and ethyl acetate. If your compound still doesn't move, consider switching to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a small percentage of ammonium hydroxide in methanol can be added to the mobile phase to help with elution.[4][5]

  • Problem: Poor Separation of Product and Impurities

    • Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right selectivity for your mixture.

    • Solution 1: Screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., a protic solvent like methanol with an aprotic solvent like dichloromethane).

    • Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Solution 2: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Cause 3: Compound Degradation on Silica Gel. The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution 3:

      • Deactivate the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity.[5]

      • Alternative Stationary Phases: Consider using a different stationary phase like neutral alumina or reverse-phase silica (C18).[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4]

Workflow for Column Chromatography Optimization:

Caption: Decision workflow for column chromatography purification.

Question 3: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all.

Answer:

Recrystallization is an excellent technique for purifying solid compounds, but finding the right conditions can be tricky.[6]

  • Problem: Oiling Out

    • Cause: The compound is coming out of solution above its melting point, or the solution is supersaturated.

    • Solution:

      • Use a higher boiling point solvent: This will keep the compound dissolved at a higher temperature.

      • Use a larger volume of solvent: This will reduce the saturation of the solution.

      • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Problem: No Crystallization

    • Cause 1: The solution is not saturated.

    • Solution 1: Evaporate some of the solvent to increase the concentration of your compound.

    • Cause 2: Lack of nucleation sites.

    • Solution 2:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

    • Cause 3: The chosen solvent is not ideal.

    • Solution 3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or use a co-solvent system. For polar amides, solvents like ethanol, acetone, or acetonitrile can be effective.[6][7]

Table 1: Common Solvents for Recrystallization of Polar Amides

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for highly polar compounds, but can be difficult to remove.[8]
Ethanol5.278A versatile and commonly used solvent for recrystallization.[7]
Acetonitrile5.882Often gives good results for amides.[6]
Acetone5.156A good solvent for a range of polarities.
Ethyl Acetate4.477Can be used alone or in a co-solvent system with a non-polar solvent like hexane.

Data sourced from various chemical property databases.[9][10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound?

N-alkoxy amides, like this compound, can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the amide bond.[1][2][3] It is advisable to avoid prolonged exposure to strong acids or bases during work-up and purification. Thermally, N-alkoxy amides can also be less stable than their N-alkyl counterparts. It is recommended to use moderate temperatures when removing solvents under reduced pressure.

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect impurities that may not be visible by TLC. Both normal-phase and reverse-phase HPLC can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[12]

Q3: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography can be a very effective technique for purifying polar compounds. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This can be particularly useful if you are having trouble with compound streaking or poor separation on normal-phase silica.[4]

Q4: How should I visualize my compound on a TLC plate?

This compound may not be strongly UV-active. Therefore, in addition to a UV lamp, it is recommended to use a chemical stain for visualization. Common stains that are effective for amides include:

  • Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with many functional groups.

  • Ceric Ammonium Molybdate (CAM) stain: Another versatile stain that often gives colored spots with a variety of compounds.

  • Iodine Chamber: A simple and non-destructive method where the TLC plate is exposed to iodine vapor.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica to the top of the column.[13]

  • Elution: Carefully add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

V. Concluding Remarks

The successful purification of this compound relies on a systematic and well-informed approach. By understanding the potential impurities and the principles of different purification techniques, researchers can effectively troubleshoot common issues and obtain the desired product in high purity. This guide provides a foundation for developing a robust purification strategy, but it is important to remember that optimization is often necessary for each specific reaction outcome.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • PubChem. N-Methoxy-N-methyl-3-cyclopentenecarboxamide. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.[Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Waikato. RECRYSTALLISATION. [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Hans Reich, University of Wisconsin. Properties of Common Organic Solvents. [Link]

  • Organic Chemistry Data. Common Organic Solvents: Table of Properties. [Link]

  • PubChem. N-hydroxy-N-methylcyclopropanecarboxamide. [Link]

  • Google Patents.
  • ResearchGate. (2025). Structure Assignment of a Pharmacopeial Impurity of Meloxicam. [Link]

  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

Sources

Navigating the Nuances of Ketone Synthesis: A Troubleshooting Guide for Weinreb Amide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, offering a reliable method for the synthesis of ketones and aldehydes by mitigating the pervasive issue of over-addition common with other acyl compounds.[1][2][3] Its elegance lies in the use of N,O-dimethylhydroxylamine to form a stable Weinreb-Nahm amide, which, upon reaction with an organometallic reagent, generates a stable tetrahedral intermediate.[1][2][4][5] This intermediate resists further nucleophilic attack until a deliberate aqueous workup, ensuring the desired carbonyl compound is obtained with high selectivity.[2][3][6]

Despite its robustness, even this powerful reaction can present challenges in the laboratory. This guide is designed to serve as a technical support center for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot common issues encountered during Weinreb amide reactions.

Understanding the Core Principle: The Stability of the Tetrahedral Intermediate

The success of the Weinreb amide reaction hinges on the formation of a five-membered chelated intermediate upon nucleophilic addition. This chelation between the metal of the organometallic reagent and the oxygen atoms of the carbonyl and methoxy groups stabilizes the tetrahedral intermediate, preventing its collapse and subsequent second addition of the nucleophile.[1][4]

Weinreb_Mechanism Start Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Reagent R'-M (Organometallic) Reagent->Intermediate Ester Ester/Acid Chloride Product Ketone Intermediate->Product Protonation & Collapse Workup Aqueous Workup (e.g., H3O+) Workup->Product OverAddition Over-addition Product (Tertiary Alcohol) Ester->OverAddition Unstable Intermediate Collapses

Caption: The Weinreb reaction pathway versus traditional methods.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the two main stages of the Weinreb ketone synthesis: the formation of the Weinreb amide and its subsequent reaction with an organometallic reagent.

Part 1: Synthesis of the Weinreb Amide

Q1: My Weinreb amide formation is low-yielding or fails completely. What are the likely causes?

Several factors can contribute to poor yields in Weinreb amide formation. The choice of starting material and coupling agent is critical.

  • From Carboxylic Acids: Direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride requires an activating agent.[2][7]

    • Inefficient Coupling Reagents: Standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[6][7] However, their efficiency can be substrate-dependent. For sterically hindered acids, consider more potent activators like HATU or HOBt additives. Alternative one-pot methods using reagents like 2-chloro-4,6-dimethoxy[1][2][8]triazine (CDMT) can be highly effective and simplify purification.[9]

    • Base Selection: A non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine and facilitate the reaction.[2] Ensure the base is dry and added in the correct stoichiometry.

  • From Acid Chlorides: This is often the most straightforward method.[1][6]

    • Moisture Contamination: Acid chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent and pyridine (or other base) must be anhydrous.

    • Incomplete Acid Chloride Formation: If you are preparing the acid chloride in situ (e.g., with oxalyl chloride or thionyl chloride), ensure the reaction has gone to completion before adding the N,O-dimethylhydroxylamine.

  • From Esters:

    • Harsh Reaction Conditions: Direct amidation of esters with N,O-dimethylhydroxylamine can be sluggish. Methods employing trimethylaluminum (AlMe₃) or isopropylmagnesium chloride can facilitate this transformation under milder conditions.[1]

Q2: I'm observing significant side products during the purification of my Weinreb amide. How can I improve purity?

Purification challenges often stem from the coupling byproducts.

  • DCC/EDC Byproducts: The urea byproducts from DCC (DCU) and EDC can be difficult to remove.

    • For DCU, which is poorly soluble in many organic solvents, filtration is the primary removal method. Cooling the reaction mixture can sometimes aid in its precipitation.

    • The urea from EDC is more water-soluble after protonation. An acidic wash (e.g., dilute HCl) during the workup can help remove it into the aqueous layer.[10]

  • Emulsion during Workup: Emulsions during aqueous extraction are a common issue.[10]

    • Solution: Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength and density of the aqueous layer.[10]

Starting MaterialCommon Coupling/Activating AgentsKey Considerations
Carboxylic AcidDCC, EDC, HATU, COMU, CDMT[6][7][9]Choice of reagent depends on substrate reactivity and scale.
Acid ChlorideNone (direct reaction with base)[1][6]Highly sensitive to moisture.
EsterAlMe₃, i-PrMgCl[1]Milder alternative to direct amidation.
Part 2: Ketone/Aldehyde Synthesis from the Weinreb Amide

Q3: The reaction with my Grignard or organolithium reagent is not working, and I recover my starting Weinreb amide.

This is a classic sign of an inactive organometallic reagent or quenching of the reagent.

  • Reagent Quality: Grignard and organolithium reagents are highly sensitive to air and moisture. Use freshly titrated or newly purchased reagents.

  • Acidic Protons: The presence of any acidic protons in your Weinreb amide substrate will quench the organometallic reagent. Ensure your starting material is free of water and other protic functional groups that are not intended to react.

  • Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the tetrahedral intermediate and prevent side reactions.[1] Allowing the reaction to warm prematurely can lead to decomposition.

Q4: I am observing over-addition to form a tertiary alcohol, defeating the purpose of using a Weinreb amide.

While the Weinreb amide is designed to prevent this, over-addition can occur under certain conditions.[1]

  • Elevated Temperatures: The stability of the chelated tetrahedral intermediate is temperature-dependent.[1] If the reaction is allowed to warm up before quenching, the intermediate can collapse to the ketone, which can then react with a second equivalent of the organometallic reagent.

  • Highly Reactive Organometallics: Extremely reactive organolithium reagents, especially in excess, can sometimes lead to a small amount of over-addition. Careful control of stoichiometry is crucial.

Q5: My reaction is messy, with multiple unidentified byproducts.

A complex reaction mixture can arise from several issues.

  • Decomposition of the Organometallic Reagent: This can happen if the reaction is run at too high a temperature or for an extended period, leading to side reactions like Wurtz coupling.

  • Substrate Instability: Certain functional groups on your substrate may not be compatible with the strongly basic and nucleophilic conditions of the reaction.[1] A thorough review of functional group compatibility is essential. For instance, isoxazoles lacking a substituent next to the nitrogen can be susceptible to cleavage under basic conditions.[11]

  • Elimination Side Reaction: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can be a significant side reaction.[1]

Troubleshooting_Flow Start Problem with Ketone Synthesis NoReaction No Reaction / Starting Material Recovered Start->NoReaction OverAddition Over-addition Product (Tertiary Alcohol) Start->OverAddition MessyReaction Messy Reaction / Multiple Byproducts Start->MessyReaction CheckReagent Check Organometallic Reagent Quality/Titer NoReaction->CheckReagent CheckProtons Check for Acidic Protons on Substrate NoReaction->CheckProtons CheckTemp Check Reaction Temperature (Keep Cold) OverAddition->CheckTemp CheckStoich Control Stoichiometry Carefully OverAddition->CheckStoich MessyReaction->CheckTemp CheckCompatibility Review Functional Group Compatibility MessyReaction->CheckCompatibility ConsiderSideReactions Consider Elimination or Substrate Decomposition MessyReaction->ConsiderSideReactions

Caption: A logical flow for troubleshooting ketone synthesis.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using EDC
  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or DMF) under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as triethylamine (2.2 equiv) or N-methylmorpholine (2.2 equiv).

  • Activation: Cool the mixture to 0 °C and add EDC (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide
  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cooling: Cool the solution to the appropriate temperature, typically -78 °C for organolithium reagents or 0 °C for Grignard reagents.

  • Addition: Add the organometallic reagent (1.1-1.5 equiv) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction at this temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution or 1N HCl at the low temperature.

  • Workup: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Ali, M. A., & Ismail, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Organic Chemistry, 9, 1-24. [Link]

  • Ismail, R., & Ali, M. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203. [Link]

  • Singh, R. P., & Tunge, J. A. (2000). Weinreb Amides. Current Organic Synthesis, 30(12), 25. [Link]

  • G. A. Papaioannou, et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(9), 2345. [Link]

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • Reddit. Question about working with Weinreb amide resin. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

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Technical Support Center: Managing Over-addition in Reactions with N-methoxy Amides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methoxy amides, commonly known as Weinreb amides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your synthetic routes, particularly the issue of over-addition. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

The Power of the Weinreb Amide: A Controlled Ketone Synthesis

The Weinreb-Nahm ketone synthesis, first reported in 1981, has become an indispensable tool in organic chemistry for the synthesis of ketones and aldehydes.[1][2] Its primary advantage over the use of other acyl compounds, such as esters or acid chlorides, is the significant reduction in over-addition products.[1][3] This is achieved through the formation of a stable tetrahedral intermediate upon reaction with an organometallic reagent.[4] This stability arises from the chelation of the metal cation by the N-methoxy group and the oxygen of the tetrahedral intermediate, forming a stable five-membered ring.[1][5] This intermediate prevents further nucleophilic attack and only collapses to the desired ketone or aldehyde upon aqueous workup.[3][6]

Despite the inherent control offered by Weinreb amides, chemists can still encounter challenges, including the frustrating observation of over-addition products. This guide will walk you through the potential causes and solutions to ensure the success of your reactions.

Troubleshooting Guide: Tackling Over-addition and Other Issues

This section is designed in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: I am still observing significant over-addition to my Weinreb amide. What are the likely causes and how can I fix it?

Even with the stabilizing effect of the N-methoxy group, over-addition can occur under certain conditions. Here are the primary factors to investigate:

Potential Cause 1: Reaction Temperature is Too High.

  • Expertise & Experience: The stability of the crucial tetrahedral intermediate is highly temperature-dependent.[1] At elevated temperatures, the chelated intermediate can break down prematurely, releasing the ketone into the reaction mixture. This newly formed ketone is then susceptible to a second nucleophilic attack by the organometallic reagent, leading to the tertiary alcohol as an over-addition byproduct.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Perform the addition of the organometallic reagent at a low temperature, typically between -78 °C and 0 °C.

    • Maintain Low Temperature: Ensure the reaction is maintained at this low temperature for the entire duration of the addition and for a sufficient time afterward to ensure complete consumption of the starting amide.

    • Cold Quench: Quench the reaction at low temperature by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution) before allowing the reaction to warm to room temperature.

Potential Cause 2: Incorrect Stoichiometry of the Organometallic Reagent.

  • Expertise & Experience: While Weinreb amides are designed to handle an excess of the organometallic reagent better than other acylating agents, a large excess can still drive the equilibrium towards the breakdown of the intermediate and subsequent over-addition, especially with highly reactive organometallics.

  • Troubleshooting Protocol:

    • Titrate Your Reagent: The actual concentration of commercially available organometallic reagents can vary. It is crucial to titrate your Grignard or organolithium reagent prior to use to determine its exact molarity.

    • Use a Modest Excess: Start with a modest excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents). While some literature protocols use a larger excess, reducing the amount can often mitigate over-addition.[7]

    • Slow Addition: Add the organometallic reagent slowly (dropwise) to the cooled solution of the Weinreb amide. This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time, disfavoring the second addition.

Potential Cause 3: Highly Reactive Organometallic Reagent.

  • Expertise & Experience: Highly reactive organometallic reagents, such as organolithium compounds, can be less forgiving than their Grignard counterparts. Their increased nucleophilicity and basicity can lead to a faster breakdown of the tetrahedral intermediate or other side reactions.

  • Troubleshooting Protocol:

    • Consider a Grignard Reagent: If you are using an organolithium and observing over-addition, switching to the corresponding Grignard reagent may solve the problem due to its generally lower reactivity.

    • Use a Gilman Reagent: For particularly sensitive substrates, consider using an organocuprate (Gilman) reagent. These are softer nucleophiles and are often more selective.

    • Add a Lewis Acid: The addition of a Lewis acid, such as anhydrous cerium(III) chloride (CeCl3), can be beneficial. The Luche reduction conditions, which involve premixing the organometallic reagent with CeCl3, can temper the reactivity of the nucleophile and enhance selectivity.

Question 2: My reaction is sluggish or incomplete. How can I improve the conversion?

Potential Cause 1: Steric Hindrance.

  • Expertise & Experience: Significant steric bulk on either the Weinreb amide or the organometallic reagent can hinder the initial nucleophilic attack, leading to a slow or incomplete reaction.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature (Carefully): While high temperatures can cause over-addition, a modest increase in temperature (e.g., from -78 °C to -40 °C or 0 °C) after the initial addition may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

    • Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature.

    • Use a More Reactive Reagent: If possible, switching to a less sterically hindered or more reactive organometallic reagent could improve the reaction rate.

Potential Cause 2: Poor Solubility.

  • Expertise & Experience: If your Weinreb amide has poor solubility in the reaction solvent at low temperatures, the reaction will be slow.

  • Troubleshooting Protocol:

    • Choose an Appropriate Solvent: Tetrahydrofuran (THF) is a common solvent for these reactions. However, if solubility is an issue, consider other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or a co-solvent system.

    • Sonication: In some cases, brief sonication at low temperature can help to dissolve the starting material.

Question 3: I am observing unexpected byproducts. What could be the cause?

Potential Cause: Acidic Protons on the Substrate.

  • Expertise & Experience: Organometallic reagents are strong bases. If your Weinreb amide substrate contains acidic protons (e.g., unprotected alcohols, thiols, or acidic C-H bonds), the organometallic reagent will be consumed in an acid-base reaction, leading to a lower yield of the desired ketone and the formation of byproducts.[8]

  • Troubleshooting Protocol:

    • Protecting Groups: Ensure that all acidic functional groups are adequately protected before introducing the organometallic reagent.

    • Use an Extra Equivalent of Reagent: If a proton is only moderately acidic, you may be able to overcome the issue by using an additional equivalent of the organometallic reagent to deprotonate the substrate before the addition reaction occurs. However, this can sometimes lead to more complex reaction mixtures.

    • Consider a Non-basic Reagent: In specific cases, alternative, less basic reagents might be an option, although this is highly substrate-dependent.

Visualizing the Weinreb-Nahm Reaction and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.

Weinreb_Mechanism Start Weinreb Amide + R-M Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., H3O+) Intermediate->Workup Stable at low T Ketone Ketone Intermediate->Ketone Premature Collapse (High T) Workup->Ketone Collapse of Intermediate Overaddition Over-addition Product (Tertiary Alcohol) Ketone->Overaddition Second Nucleophilic Attack

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Troubleshooting_Workflow Start Over-addition Observed? Temp Lower Reaction Temperature (-78°C) Start->Temp Yes Success Problem Solved Start->Success No Stoich Titrate and Reduce Equivalents of R-M Temp->Stoich Reagent Switch to Less Reactive R-M (e.g., Grignard) Stoich->Reagent Continue Still Over-addition? Reagent->Continue Continue->Success No Further_Opt Consider Lewis Acid (e.g., CeCl3) Continue->Further_Opt Yes Further_Opt->Success

Caption: Troubleshooting workflow for over-addition.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a Weinreb amide?

A1: Weinreb amides can be synthesized from various starting materials, including carboxylic acids, acid chlorides, and esters.[2][6] A common and efficient method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or dicyclohexylcarbodiimide (DCC).[6] Alternatively, conversion of a carboxylic acid to the acid chloride followed by reaction with N,O-dimethylhydroxylamine is also a widely used procedure.[6]

Q2: Can Weinreb amides be reduced to aldehydes?

A2: Yes, a significant advantage of Weinreb amides is their selective reduction to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).[4] Similar to the reaction with organometallics, a stable chelated intermediate is formed, which prevents over-reduction to the alcohol.[6] The aldehyde is then liberated upon aqueous workup.

Q3: Are there any functional groups that are incompatible with Weinreb amide reactions?

A3: As mentioned in the troubleshooting guide, any functional group that is reactive towards strong bases or nucleophiles should be protected. This includes acidic protons (e.g., -OH, -NH2, -SH, terminal alkynes) and other electrophilic carbonyl groups that might compete with the Weinreb amide for the organometallic reagent.

Q4: How can I monitor the progress of my Weinreb amide reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is important to quench a small aliquot of the reaction mixture in a suitable quenching agent (e.g., saturated NH4Cl) before analysis to collapse the tetrahedral intermediate and observe the ketone product.

Summary of Key Parameters for Successful Weinreb Amide Reactions

ParameterRecommendationRationale
Temperature -78 °C to 0 °CTo ensure the stability of the tetrahedral intermediate and prevent premature collapse to the ketone.[1]
Reagent Stoichiometry 1.1 - 1.5 equivalentsTo minimize over-addition while ensuring complete consumption of the starting material.
Addition Rate Slow, dropwise additionTo maintain a low concentration of the nucleophile and disfavor a second addition.
Solvent Anhydrous ethereal solvents (e.g., THF)To ensure reagent stability and substrate solubility.
Workup Quench at low temperature with aqueous acid or NH4ClTo controllably collapse the intermediate to the desired ketone and quench excess organometallic reagent.[3]
Substrate Purity Anhydrous and free of acidic protonsTo prevent consumption of the organometallic reagent through side reactions.[8]

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Weinreb ketone synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . Available at: [Link]

  • Weinreb amides . Available at: [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications . Available at: [Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles - RSC Publishing. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. Available at: [Link]

  • in the chemical literature: Weinreb amides - YouTube. Available at: [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - NIH. Available at: [Link]

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - NIH. Available at: [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. Available at: [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Acylation Reagents: The Role of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, acylation stands as a cornerstone transformation, pivotal for constructing the complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1] The choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While classical reagents like acyl chlorides and anhydrides are prized for their high reactivity, this very trait can be a double-edged sword, often leading to poor chemoselectivity with multifunctional molecules and the generation of corrosive byproducts.[2]

This guide provides an in-depth comparison of N-Methoxycyclopropanecarboxamide, a specialized acylating agent, with its more conventional counterparts. We will explore the nuanced interplay of reactivity and stability that distinguishes these reagents, supported by mechanistic insights and practical experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.

The Acylation Spectrum: From Brute Force to Finesse

Acylation is the process of introducing an acyl group (RCO-) into a compound.[3] The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where a nucleophile (such as an alcohol, amine, or arene) attacks the electrophilic carbonyl carbon of the acylating agent.[4][5] The strength of the leaving group attached to the acyl moiety is a primary determinant of the reagent's reactivity. A better leaving group leads to a more reactive acylating agent.[6]

The general reactivity trend for common acylating agents is as follows:

Acyl Chlorides > Acid Anhydrides > Activated Esters > Amides [5]

This compound belongs to the N-alkoxy amide family, a class of reagents known for their moderated reactivity and unique synthetic utility, akin to the well-known Weinreb amides. The presence of the cyclopropyl ring, a motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties, adds another layer of synthetic value.[7][8]

cluster_reagents Acylating Reagents cluster_reactivity General Reactivity Acyl_Chloride Acyl Chloride (R-CO-Cl) High Very High Acyl_Chloride->High Highest Reactivity Acid_Anhydride Acid Anhydride (R-CO-O-CO-R) Moderate High Acid_Anhydride->Moderate High Reactivity N_Methoxy This compound Controlled Controlled N_Methoxy->Controlled Controlled Reactivity Carboxylic_Acid Carboxylic Acid + Coupling Agent Variable Variable Carboxylic_Acid->Variable Dependent on Activator

Caption: Comparison of general reactivity profiles for various acylation reagents.

Comparative Analysis of Acylating Reagents

The selection of an acylating agent requires a careful balance of reactivity, selectivity, cost, and ease of handling. The following table provides a comparative summary.

Reagent ClassGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
Acyl Chlorides Very HighAlcohols, Phenols, Amines, ArenesHClHigh reactivity, high yields, short reaction times.[2][5]Corrosive HCl byproduct, moisture sensitive, can lead to poor selectivity.[5][9]
Acid Anhydrides HighAlcohols, Phenols, Amines, ArenesCarboxylic AcidLess reactive and more selective than acyl chlorides; byproduct is less corrosive.[4][10]May require catalysts or higher temperatures; one acyl group is "wasted" in some cases.[2][5]
This compound ControlledAmines, OrganometallicsN-methoxyamineExcellent for controlled acylation, introduces valuable cyclopropyl motif, stable and easy to handle.May require activation for less reactive nucleophiles, synthesis of the reagent itself is an extra step.
Carboxylic Acids + Coupling Agents VariableAlcohols, AminesVaries with agent (e.g., DCU for DCC)Avoids handling highly reactive agents; allows in-situ activation.[2]Cost of coupling agents, byproduct removal can be difficult.[2]
Activated Esters (e.g., NHS Esters) ModeratePrimarily AminesBenign (e.g., N-hydroxysuccinimide)High selectivity for amines; mild reaction conditions suitable for biological molecules.[10]Generally more expensive and less reactive than acyl chlorides or anhydrides.[2]

Mechanistic Considerations: The Nucleophilic Acyl Substitution Pathway

Most acylation reactions proceed via a two-step, addition-elimination mechanism known as nucleophilic acyl substitution.[3][4]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

The stability of the leaving group is paramount; a more stable leaving group (weaker base) departs more readily, accelerating the reaction. This explains why chloride (Cl⁻), the conjugate base of the strong acid HCl, is an excellent leaving group, making acyl chlorides highly reactive.[6] In contrast, the N-methoxyamine anion that would be the leaving group from this compound is a stronger base, hence it is a poorer leaving group, leading to lower reactivity and greater stability.

G compound Acylating Agent (Y = Cl, OCOR, N(OMe)R', etc.) tetrahedral Tetrahedral Intermediate compound->tetrahedral 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->tetrahedral product Acylated Product tetrahedral->product 2. Elimination of Leaving Group byproduct Byproduct (H-Y) tetrahedral->byproduct

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in handling and reactivity, we present protocols for the N-acylation of benzylamine, a common primary amine.

Protocol 1: Acylation using N-Methoxy-N-methylcyclopropanecarboxamide

Rationale: This protocol uses a related, well-documented N-alkoxy amide for a reliable procedure. The reaction is typically performed at room temperature, reflecting the reagent's stability and controlled reactivity. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acid formed.

Materials:

  • N-Methoxy-N-methylcyclopropanecarboxamide (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Methoxy-N-methylcyclopropanecarboxamide (1.0 equiv) and dissolve in anhydrous DCM.

  • Add triethylamine (1.5 equiv) to the solution and stir.

  • Slowly add benzylamine (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired N-benzylcyclopropanecarboxamide.

Protocol 2: Acylation using Cyclopropanecarbonyl Chloride

Rationale: This protocol uses the highly reactive acyl chloride. The reaction is run at 0 °C to control the exothermic reaction and prevent side product formation. A non-nucleophilic base like triethylamine is essential to scavenge the corrosive HCl gas generated during the reaction.[5][11]

Materials:

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with dropping funnel

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.1 equiv), triethylamine (1.2 equiv), and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Dissolve cyclopropanecarbonyl chloride (1.0 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor by TLC.

  • Workup is similar to Protocol 1: quench with sodium bicarbonate, extract with DCM, dry, and concentrate.

  • Purify the crude product via column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble dry glassware under inert atmosphere Reagents Charge flask with amine, base, and solvent Setup->Reagents Cool Cool to 0 °C (Acyl Chloride only) Reagents->Cool If needed Add Add acylating agent dropwise Reagents->Add Cool->Add Stir Stir at RT and monitor by TLC Add->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Generalized experimental workflow for N-acylation reactions.

Conclusion and Future Outlook

The choice of an acylating agent is far from a one-size-fits-all decision. While the high reactivity of acyl chlorides and anhydrides ensures their continued use, the demand for greater selectivity and milder reaction conditions in complex molecule synthesis has spurred the development of alternative reagents.[1]

This compound and its N-alkoxy amide cousins represent a class of finely-tuned reagents that offer a compelling balance of stability and controlled reactivity. Their ability to deliver the synthetically valuable cyclopropyl moiety under mild conditions makes them an attractive option, particularly in medicinal chemistry where such structural motifs are highly sought after.[7][12] As synthetic targets become increasingly complex, the strategic use of such specialized reagents will be indispensable for achieving elegant and efficient chemical transformations. Researchers are encouraged to consider the entire spectrum of available acylating agents, moving beyond the traditional choices to embrace reagents that offer greater control and finesse.

References

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved January 17, 2025, from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved January 17, 2025, from [Link]

  • J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved January 17, 2025, from [Link]

  • Melnykov, A., et al. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(15), 4987. [Link]

  • Iminov, D. A. (2022). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Chemistry of Heterocyclic Compounds, 58(8), 583-585.
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  • de Meijere, A., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(7), 3331-3407. [Link]

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  • Huang, X., et al. (2007). Ring-Expanding Reaction of Cyclopropyl Amides with Triphenylphosphine and Carbon Tetrahalide. The Journal of Organic Chemistry, 72(15), 5833-5835. [Link]

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  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved January 17, 2025, from [Link]

  • Ogoshi, T., et al. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes. The Journal of Organic Chemistry, 71(25), 9498-9505. [Link]

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  • Molecules. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved January 17, 2025, from [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794. [Link]

  • Organic Letters. (2021, September 6). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Retrieved January 17, 2025, from [Link]

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A Tale of Two Amides: A Comparative Guide to N-Methoxycyclopropanecarboxamide and Morpholine Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the amide bond remains a cornerstone of molecular design. However, its inherent metabolic liabilities often necessitate strategic modifications to enhance drug-like properties. Among the myriad of amide isosteres and bioisosteres, N-methoxycyclopropanecarboxamides and morpholine amides have emerged as compelling scaffolds, each offering a unique set of advantages. This guide provides an in-depth, objective comparison of these two important classes of amides, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug discovery process.

Introduction: The Quest for the Ideal Amide Moiety

The amide bond, while fundamental to the structure of peptides and numerous small molecule drugs, is often susceptible to enzymatic cleavage by proteases and other hydrolases, leading to poor metabolic stability and limited oral bioavailability.[1] Consequently, medicinal chemists have long sought to replace or modify the amide group to improve pharmacokinetic profiles without compromising biological activity. This has led to the exploration of various amide bioisosteres, with N-methoxycyclopropanecarboxamides and morpholine amides representing two distinct and highly valuable strategies.

N-Methoxycyclopropanecarboxamides , a specific type of Weinreb amide, incorporate a cyclopropyl ring and an N-methoxy group. The cyclopropyl ring is a well-regarded motif in drug design, known for imparting conformational rigidity, enhancing metabolic stability, and improving potency.[2][3] The N-methoxy group, characteristic of Weinreb amides, offers unique reactivity for synthetic transformations.[2]

Morpholine amides , on the other hand, feature the morpholine heterocycle, a "privileged scaffold" in medicinal chemistry.[4][5] The inclusion of a morpholine moiety is a widely employed strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[6][7]

This guide will dissect the key attributes of each scaffold, providing a comparative analysis of their synthesis, physicochemical properties, metabolic stability, and impact on biological activity.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule, such as solubility and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an N-methoxycyclopropanecarboxamide and a morpholine amide can significantly influence these parameters.

PropertyThis compound (Inferred)Morpholine AmideRationale and Supporting Evidence
Aqueous Solubility Generally lowerGenerally higherThe morpholine ring, with its ether oxygen and the ability of the nitrogen to be protonated, significantly enhances hydrophilicity and aqueous solubility.[8][9][10] Cyclopropyl groups are non-polar and tend to decrease aqueous solubility. While the N-methoxy group can participate in hydrogen bonding, its overall contribution to solubility is less pronounced than that of the morpholine ring.
Lipophilicity (LogP) Generally higherGenerally lowerThe carbocyclic nature of the cyclopropyl group increases lipophilicity. Conversely, the heteroatoms in the morpholine ring decrease lipophilicity, which can be advantageous for optimizing ADME properties.[8]
Hydrogen Bonding Acceptor only (carbonyl oxygen)Acceptor (carbonyl oxygen, morpholine oxygen, and nitrogen)The N-methoxy-N-methyl amide functionality lacks a hydrogen bond donor. Morpholine amides, while also lacking a donor on the amide nitrogen, possess acceptor capabilities on the ring oxygen and nitrogen, which can influence interactions with biological targets and solubility.[1]
Basicity (pKa) N/A (amide nitrogen is non-basic)Weakly basic (pKa of morpholine ~8.5)The nitrogen in the morpholine ring is weakly basic, allowing for salt formation which can improve solubility and formulation options. The amide nitrogen in both scaffolds is not basic due to resonance delocalization.[11]

Metabolic Stability: Resisting the Body's Defenses

A key driver for employing amide alternatives is the enhancement of metabolic stability. Both scaffolds offer distinct advantages in this regard.

N-Methoxycyclopropanecarboxamides benefit from the inherent robustness of the cyclopropyl group. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12] However, the N-methoxy group itself can be a site of metabolism, potentially undergoing N-demethylation or O-demethylation.[2]

Morpholine amides are frequently incorporated to improve metabolic stability. The morpholine ring itself is generally resistant to metabolism, and its presence can shield adjacent functionalities from enzymatic degradation.[4][6] However, oxidation of the morpholine ring can occur, although it is often a minor metabolic pathway.

Impact on Biological Activity and Pharmacokinetics

The choice of amide scaffold can have a profound impact on a compound's interaction with its biological target and its overall pharmacokinetic profile.

N-Methoxycyclopropanecarboxamides: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[2] The N-methoxy group, by modifying the electronic properties of the amide, can also influence binding interactions.

Morpholine Amides: The morpholine moiety can participate in hydrogen bonding and other non-covalent interactions within a binding pocket, contributing to target affinity.[7] Furthermore, the improved physicochemical properties conferred by the morpholine ring often lead to enhanced oral bioavailability and a more favorable pharmacokinetic profile.[7]

Synthetic Accessibility: A Practical Consideration

Both N-methoxycyclopropanecarboxamides and morpholine amides are readily accessible through standard synthetic methodologies.

General Synthesis Workflow

Synthesis Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Carboxylic Acid (e.g., Acid Chloride, Active Ester) CarboxylicAcid->ActivatedAcid Activation Amide Amide Product ActivatedAcid->Amide Coupling Amine Amine Amine->Amide Coupling

Caption: General workflow for amide bond formation.

N-Methoxycyclopropanecarboxamides are typically synthesized by coupling an activated cyclopropanecarboxylic acid (e.g., cyclopropanecarbonyl chloride) with N,O-dimethylhydroxylamine.[13][14]

Morpholine amides are readily prepared by coupling a carboxylic acid with morpholine using standard amide coupling reagents such as HATU, HOBt/EDC, or by converting the carboxylic acid to an acid chloride followed by reaction with morpholine.[15]

Experimental Protocols

To provide practical guidance for researchers, detailed step-by-step methodologies for the synthesis of each amide class and for key comparative assays are provided below.

Protocol 1: Synthesis of N-Methoxy-N-methylcyclopropanecarboxamide

This protocol describes the synthesis from cyclopropanecarbonyl chloride.

Materials:

  • Cyclopropanecarbonyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of cyclopropanecarbonyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-methoxy-N-methylcyclopropanecarboxamide.

Protocol 2: Synthesis of a Morpholine Amide using HATU Coupling

This protocol describes the synthesis from a generic carboxylic acid and morpholine.

Materials:

  • Carboxylic acid

  • Morpholine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add morpholine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[15]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[15]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the pure morpholine amide.

Decision-Making Flowchart for Scaffold Selection

Scaffold Selection Start Start: Need to Modify an Amide Solubility Is poor aqueous solubility a key issue? Start->Solubility Metabolism Is metabolic instability at the amide bond the primary concern? Solubility->Metabolism No Morpholine Consider Morpholine Amide Solubility->Morpholine Yes Conformation Is conformational rigidity desired to enhance potency? Metabolism->Conformation No Cyclopropyl Consider this compound Metabolism->Cyclopropyl Yes Conformation->Morpholine No Conformation->Cyclopropyl Yes

Caption: A flowchart to guide the selection between the two amide scaffolds.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of a test compound.[16][17][18]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile containing an internal standard

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates

  • Incubator/shaker (37 °C)

Procedure:

  • Prepare a working solution of the test compound and control compounds in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard to the respective wells.[16]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of a compound.[15][18][19]

Materials:

  • PAMPA plate (a donor plate with a filter membrane and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add the test compound and control compounds, diluted in PBS, to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).[15]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) for each compound.

Conclusion and Future Perspectives

Both N-methoxycyclopropanecarboxamides and morpholine amides offer compelling solutions to the challenges associated with the traditional amide bond in drug discovery. The choice between these two scaffolds is not a matter of one being universally superior, but rather a strategic decision based on the specific liabilities of a lead compound and the desired improvements in its properties.

Morpholine amides are a robust and well-established choice for enhancing solubility and overall pharmacokinetic properties, making them particularly valuable for compounds in the later stages of lead optimization.[4][5]

N-Methoxycyclopropanecarboxamides , leveraging the unique properties of the cyclopropyl group, are an excellent option for improving metabolic stability and fine-tuning potency through conformational constraint.[2][3]

Future research will likely focus on the development of novel amide isosteres that combine the beneficial attributes of different scaffolds. The continued exploration of structure-activity and structure-property relationships will undoubtedly provide medicinal chemists with an even more sophisticated toolkit for designing the next generation of safe and effective medicines.

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Beyond Weinreb: A Comparative Guide to Alternative Reagents for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliable synthesis of ketones is a cornerstone of molecular construction. While the Weinreb amide, specifically N-Methoxycyclopropanecarboxamide for the synthesis of cyclopropyl ketones, has long been a trusted tool, the modern synthetic chemist's toolkit is ever-expanding. This guide provides an in-depth, objective comparison of alternative reagents, offering insights into their mechanisms, practical advantages, and limitations, all supported by experimental data.

The prevalence of the ketone functional group in natural products and pharmaceuticals underscores the importance of robust synthetic methods.[1][2][3] The Weinreb-Nahm ketone synthesis has been a mainstay due to its ability to prevent the common problem of over-addition of organometallic reagents, which often leads to tertiary alcohols instead of the desired ketone.[4][5] This is achieved through the formation of a stable chelated intermediate.[5][6] However, the quest for milder conditions, broader functional group tolerance, and alternative reactivity profiles has spurred the development of a diverse array of alternative acylating agents.

The Rise of Modern Acylating Agents: A Comparative Analysis

This guide will explore several classes of promising alternatives to Weinreb amides, focusing on their unique attributes and providing the necessary data for informed selection in a research setting.

Activated Amides: Expanding on a Proven Concept

While the N-methoxy-N-methyl (Weinreb) amide is the most recognized, other "activated" amides have emerged as powerful alternatives, often with distinct advantages in reactivity and ease of handling.

N-acylsaccharins are highly effective acylating agents that can be readily prepared from carboxylic acids and saccharin.[7] Their high reactivity stems from the electron-withdrawing nature of the saccharin moiety, making the carbonyl carbon highly electrophilic.

Mechanism & Advantages: N-acylsaccharins react with a variety of nucleophiles, including Grignard reagents and organocuprates, to afford ketones in high yields. A key advantage is their crystalline nature and stability, which simplifies handling and purification. Furthermore, the saccharin byproduct is readily removed by aqueous extraction. Recent studies have also highlighted their use as bifunctional reagents in novel catalytic cycles.[8]

Experimental Insight: The acylation of amines using N-acylsaccharin derivatives has been shown to be a highly efficient process, often proceeding rapidly and with a straightforward workup.[9] This high reactivity can be advantageous in multi-step syntheses where minimizing reaction times and simplifying purification are critical.

Morpholine amides have been identified as practical and economical alternatives to Weinreb amides.[10] Morpholine is an inexpensive and readily available starting material, making these reagents attractive for large-scale synthesis.

Mechanism & Advantages: Similar to Weinreb amides, morpholine amides react with organometallic reagents to form a stable tetrahedral intermediate that resists over-addition.[10] They exhibit high water solubility, which can simplify workup procedures.[10] While their reactivity with some nucleophiles may be lower than that of Weinreb amides, this can be advantageous for achieving higher chemoselectivity in complex molecules.[10]

Thioesters: "Radical Weinreb Amides" and Beyond

Thioesters are another important class of acylating agents that offer a unique reactivity profile compared to amides.[11][12] They are generally more reactive than esters and amides and can be activated under various conditions.

Mechanism & Advantages: Thioesters can react with organometallic reagents, such as Grignard reagents in the presence of copper salts, to produce ketones efficiently.[13] This method has been successfully applied to the one-pot synthesis of ketones from esters via an in-situ generated thioester intermediate.[11][12] Thioesters have also been termed "radical Weinreb amides" due to their utility in radical-based ketone syntheses, offering an alternative to traditional polar, two-electron pathways.[14]

Experimental Insight: A convenient method for the thioesterification of methyl esters has been developed using iPrMgCl and 1-dodecanethiol, providing a safe and efficient alternative to alkyl aluminum reagents.[11][12] This protocol demonstrates excellent functional group tolerance.[11][12]

Activated Esters: Leveraging Leaving Group Potential

The reactivity of carboxylic acid derivatives can be fine-tuned by modifying the leaving group. Activated esters, which incorporate a good leaving group, are effective acylating agents for ketone synthesis.

These reagents can be generated in situ from carboxylic acids and are highly potent acylating agents.

Mechanism & Advantages: Palladium-catalyzed carbonylative coupling can generate N-acyl pyridinium salts, which are powerful electrophiles for the acylation of arenes to form ketones.[15] This method offers a distinct approach from the typical addition of an organometallic reagent to a carboxylic acid derivative.

Decarboxylative Cross-Coupling: A Modern Approach

Recent advances in catalysis have enabled the direct synthesis of ketones from carboxylic acids via decarboxylative cross-coupling reactions.[1][16][17][18] These methods bypass the need for pre-activation of the carboxylic acid to a more reactive derivative.

Mechanism & Advantages: These reactions typically involve a transition metal catalyst, such as nickel or palladium, and often a photoredox catalyst.[2][16][18][19] A carboxylic acid derivative is coupled with an organohalide or another electrophile, with the loss of carbon dioxide as a driving force.[1][16][17] This strategy allows for the coupling of two different carboxylic acid derivatives, a highly attractive and convergent approach.[16] These methods often exhibit excellent functional group tolerance and can be used to synthesize complex ketones that are difficult to access via traditional methods.[3][16][19]

Experimental Insight: A synergistic Ir-photoredox/nickel catalytic system has been developed for the cross-coupling of in situ activated carboxylic acids with alkyltrifluoroborates, affording a wide range of aliphatic ketones in high yields under mild conditions.[19][20]

Data-Driven Comparison of Ketone Synthesis Methodologies

MethodAcylating AgentNucleophile/Coupling PartnerKey AdvantagesTypical Yields (%)
Weinreb Ketone Synthesis N-Methoxy-N-methylamideGrignard or Organolithium ReagentsHigh reliability, prevents over-addition, broad functional group tolerance.[4]75-95[21]
N-Acylsaccharins N-AcylsaccharinGrignard Reagents, OrganocupratesCrystalline and stable, easy workup, highly reactive.[9]80-95
Morpholine Amides Morpholine AmideOrganometallic ReagentsEconomical, water-soluble byproduct, stable.[10]70-90
Thioester Acylation ThioesterGrignard Reagents (with Cu catalyst)High reactivity, enables one-pot procedures from esters.[11][12][13]85-99[11]
Decarboxylative Coupling Carboxylic AcidAlkyl/Aryl Halides, AlkyltrifluoroboratesDirect use of carboxylic acids, high functional group tolerance, convergent.[3][16][19]60-95[16][19][21]

Visualizing the Reaction Pathways

To better understand the underlying chemistry, the following diagrams illustrate the general mechanisms for key ketone synthesis strategies.

Ketone Synthesis Mechanisms cluster_0 Weinreb Amide Mechanism cluster_1 Thioester Acylation cluster_2 Decarboxylative Coupling W_Amide Weinreb Amide W_Intermediate Stable Chelated Intermediate W_Amide->W_Intermediate + R'-MgX W_Nu R'-MgX W_Nu->W_Intermediate W_Workup Aqueous Workup W_Intermediate->W_Workup W_Ketone Ketone W_Workup->W_Ketone T_Ester Thioester T_Intermediate Tetrahedral Intermediate T_Ester->T_Intermediate + R'-MgX T_Nu R'-MgX, Cu(I) T_Nu->T_Intermediate T_Ketone Ketone T_Intermediate->T_Ketone - RS-MgX D_Acid R-COOH D_Catalyst Ni/Pd Catalyst + Photocatalyst D_Acid->D_Catalyst D_Partner R'-X D_Partner->D_Catalyst D_Ketone Ketone D_Catalyst->D_Ketone - CO2

Caption: Comparative mechanisms of ketone synthesis.

Experimental Protocols: A Practical Guide

General Workflow for Ketone Synthesis via Acylation

The following represents a generalized workflow applicable to many of the discussed acylation methods. Specific details for each reagent class are provided in the subsequent sections.

General Experimental Workflow Start Start: Carboxylic Acid or Activated Derivative Activation Activation (if necessary) e.g., formation of acyl chloride, N-acylsaccharin, or thioester Start->Activation Reaction Reaction with Nucleophile (e.g., Grignard, Organolithium) under inert atmosphere Activation->Reaction Quench Reaction Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction Workup: Extraction with organic solvent Quench->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification End Final Product: Ketone Purification->End

Caption: A generalized experimental workflow for ketone synthesis.

Protocol 1: Ketone Synthesis using N-Acylsaccharin
  • Preparation of N-Acylsaccharin: To a solution of the carboxylic acid (1.0 equiv) and saccharin (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling reagent such as DCC or EDC (1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Filter the reaction mixture and concentrate the filtrate to obtain the crude N-acylsaccharin, which can be purified by recrystallization.

  • Reaction with Grignard Reagent: Dissolve the purified N-acylsaccharin (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and add the Grignard reagent (1.2 equiv) dropwise. Stir the reaction at 0 °C for 1-2 hours or until completion.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Protocol 2: One-Pot Ketone Synthesis from an Ester via a Thioester

This protocol is adapted from a procedure utilizing iPrMgCl and 1-dodecanethiol.[11][12]

  • Thioester Formation: To a solution of the methyl ester (1.0 equiv) and 1-dodecanethiol (1.05 equiv) in anhydrous THF at -15 °C under an inert atmosphere, add iPrMgCl (1.05 equiv) dropwise. Stir the reaction mixture at -15 °C for 2 hours.

  • Ketone Formation: To the in-situ generated thioester, add a solution of the desired Grignard reagent (1.2 equiv) in THF. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Conclusion: Choosing the Right Reagent for the Job

The choice of reagent for ketone synthesis is a critical decision that can significantly impact the success of a synthetic campaign. While this compound and other Weinreb amides remain highly reliable and versatile, the alternatives presented in this guide offer a range of valuable properties.

  • For cost-effectiveness and scalability , morpholine amides are an excellent choice.

  • When high reactivity and ease of handling of a crystalline solid are desired, N-acylsaccharins are a compelling option.

  • Thioesters provide a gateway to both traditional and radical-based synthetic strategies and enable convenient one-pot procedures.

  • For the most direct and convergent syntheses from abundant starting materials , modern decarboxylative cross-coupling methods are at the forefront of innovation.

By understanding the nuances of each reagent class and leveraging the provided experimental insights, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery and development of new molecules.

References

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A Senior Application Scientist's Guide to the Validation of Bioanalytical Assays for Novel N-Methoxycyclopropanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising new chemical entity (NCE) to a clinically viable therapeutic is paved with rigorous, data-driven milestones. Central to this process is the ability to accurately and reliably quantify the drug's concentration in biological matrices. This guide provides an in-depth comparison and validation framework for bioanalytical assays, using the emerging class of N-Methoxycyclopropanecarboxamide derivatives as a practical case study. Our focus is not merely on procedural steps but on the scientific rationale that underpins robust, regulatory-compliant assay validation.

The principles discussed herein are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, which establishes the standards necessary to ensure that analytical methods produce the reliable data essential for drug development, from preclinical studies through clinical trials.[1][2][3]

The Analytical Imperative: Why Assay Validation is Non-Negotiable

Before a single sample from a clinical trial is analyzed, the method used for that analysis must be proven "fit for purpose." This is the core tenet of bioanalytical method validation. It is the documented process of demonstrating that an analytical procedure is reliable for the quantification of analytes in a specific biological matrix, such as plasma, serum, or urine.[1] For novel compounds like this compound derivatives, where no prior analytical history exists, this process is foundational. Failure to properly validate an assay can lead to inaccurate pharmacokinetic (PK) and toxicokinetic (TK) data, potentially jeopardizing clinical programs and regulatory submissions.[1]

The choice of analytical platform is the first critical decision. While various techniques exist, the selection hinges on the required sensitivity, selectivity, and the complexity of the biological matrix.

Comparison of Primary Analytical Platforms
FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on physicochemical properties; detection via UV light absorbance.Separates compounds chromatographically; detection based on mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Sensitivity Moderate (typically in the µg/mL to high ng/mL range).[4][5]Exceptional (pg/mL to low ng/mL range), ideal for potent, low-dose compounds.[4][6]
Selectivity Lower; susceptible to interference from matrix components or metabolites with similar UV absorbance.[4]High; distinguishes the analyte from other compounds based on its unique mass and fragmentation pattern, minimizing matrix effects.
Cost Lower initial instrument cost and operational complexity.[4]Higher initial investment and requires more specialized expertise.
Verdict for NCEs Suitable for high-concentration formulations or preliminary studies.The gold standard for bioanalysis in drug development due to superior sensitivity and selectivity.[1][4]

Given the need for high sensitivity and specificity in pharmacokinetic studies, LC-MS/MS is the unequivocal choice for validating assays for this compound derivatives. The remainder of this guide will focus on this platform.

The Pillars of Validation: A Parameter-by-Parameter Breakdown

Following the FDA's guidance, a full bioanalytical method validation examines a series of key parameters.[2][7] This process ensures the method is accurate, precise, and reproducible.

Logical Flow of Bioanalytical Method Validation

The validation process is a systematic workflow designed to challenge the assay under various conditions to prove its reliability.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_report Phase 3: Application & Reporting Dev Method Development (Analyte & IS Optimization, Chromatography, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity Method Finalized CalCurve Calibration Curve & LLOQ Selectivity->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-Day) CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Validation Passed Report Validation Summary Report SampleAnalysis->Report

Caption: Workflow for a comprehensive bioanalytical method validation.

Key Validation Parameters & Acceptance Criteria

This table summarizes the core validation experiments and the typical acceptance criteria mandated by regulatory bodies like the FDA.[2]

Validation ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.Analyze at least 6 unique batches of blank matrix. Compare the response at the analyte's retention time to the response of the LLOQ standard.No significant interfering peaks at the retention time of the analyte and internal standard (IS). Interference response should be <20% of the LLOQ response.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.Prepare a blank sample, a zero standard (matrix + IS), and at least 6-8 non-zero concentration standards. Analyze and perform a linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in replicate (n≥5) over multiple runs and days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) To establish the lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must meet acceptance criteria.Analyte response at LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (CV%) ≤20%.
Matrix Effect & Recovery To assess the influence of matrix components on analyte ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).Matrix Effect: Compare analyte response in post-extraction spiked matrix to response in a clean solution. Recovery: Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Data should be consistent and reproducible. CV% of the IS-normalized matrix factor across different matrix lots should be ≤15%.
Stability To ensure the analyte remains unchanged in the biological matrix under various processing and storage conditions.Analyze QC samples after exposure to specific conditions: Freeze-thaw cycles, short-term (bench-top) storage, long-term storage at intended temperature.Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

Experimental Protocol: Validating an LC-MS/MS Assay for an this compound Derivative in Human Plasma

This section provides a detailed, self-validating protocol for the quantification of a hypothetical this compound derivative (coded as "NCD-123").

Objective

To fully validate an LC-MS/MS method for the determination of NCD-123 in human plasma according to FDA guidelines.

Materials & Reagents
  • Analyte: NCD-123 reference standard (>99% purity)

  • Internal Standard (IS): Stable isotope-labeled NCD-123 (NCD-123-d4)

  • Control Matrix: Blank human plasma (K2EDTA) from at least 6 unique donors

  • Reagents: HPLC-grade acetonitrile, formic acid, water

  • Equipment: Triple quadrupole mass spectrometer, HPLC system, analytical balance, centrifuges, vortex mixer, 96-well plates.

Experimental Workflow Diagram

G Plasma 1. Thaw Plasma Sample (25 µL) Spike_IS 2. Add Internal Standard (50 µL of NCD-123-d4 in ACN) Plasma->Spike_IS Precipitate 3. Protein Precipitation (Add 100 µL Acetonitrile) Spike_IS->Precipitate Vortex 4. Vortex Mix (2 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min @ 4000g) Vortex->Centrifuge Supernatant 6. Transfer Supernatant (75 µL) Centrifuge->Supernatant Dilute 7. Dilute with Water (Add 75 µL) Supernatant->Dilute Inject 8. Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Sample preparation workflow using protein precipitation.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of NCD-123 and NCD-123-d4 (IS) in methanol at 1 mg/mL.

    • Prepare serial dilutions from the stock to create working solutions for calibration standards (CS) and quality controls (QCs) in 50:50 acetonitrile:water.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 50, 100, 200 ng/mL). The 1 ng/mL standard will serve as the LLOQ.

    • Separately, spike blank plasma with different working solutions to prepare QC samples: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (150 ng/mL). The use of separate stock dilutions for QCs is a critical self-validating step.

  • Sample Extraction (Protein Precipitation): [8][9]

    • Aliquot 25 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

    • Add 100 µL of the IS working solution (e.g., 50 ng/mL in acetonitrile). The acetonitrile serves as both the IS carrier and the protein precipitation agent.

    • Vortex the plate for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer 75 µL of the clear supernatant to a clean 96-well plate.

    • Add 75 µL of water to the supernatant to ensure compatibility with the mobile phase.

    • Seal the plate and place it in the autosampler for injection.

  • LC-MS/MS Conditions (Example): [8][10]

    • LC System: Standard HPLC/UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

      • NCD-123 transition: e.g., m/z 156.1 -> 114.2

      • NCD-123-d4 (IS) transition: e.g., m/z 160.1 -> 118.2

  • Data Analysis and Validation Runs:

    • Perform an "Accuracy and Precision" run consisting of a calibration curve and six replicates of each QC level (LLOQ, Low, Mid, High).

    • Repeat this run on at least two subsequent days to determine inter-day accuracy and precision.

    • Analyze selectivity, matrix effect, and stability samples as described in Section 2.

    • Integrate peak areas for the analyte and IS, calculate the peak area ratio, and quantify concentrations using the linear regression from the calibration curve.

Conclusion

The validation of a bioanalytical assay is a rigorous, multifaceted process that forms the bedrock of clinical and preclinical drug development. For novel compounds like this compound derivatives, a highly selective and sensitive LC-MS/MS method is paramount. By systematically evaluating parameters from selectivity to stability and adhering to regulatory guidelines, researchers can ensure their data is irrefutably reliable and fit for purpose. This guide provides the strategic framework and practical protocols to achieve that goal, transforming a complex requirement into a manageable and scientifically sound workflow.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved January 19, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Walker, K. A., et al. (2024, January 1). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (Lc-Ms/Ms) Assay for the Quantification of Oximes in Kiko Mouse Plasma. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Validation of a Microsampling-Compatible LC-MS/MS Method for Cannabinoid Quantitation in Whole Blood. (2025, September 21). bioRxiv. Retrieved January 19, 2026, from [Link]

  • Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. (2020, February 1). University Medical Center Utrecht. Retrieved January 19, 2026, from [Link]

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (2023, November 8). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of Weinreb Amides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of chemoselectivity and high yields is paramount. The choice of acylating agent can be the determining factor between a successful transformation and a complex mixture of byproducts. Among the arsenal of available functional groups, the N-methoxy-N-methylamide, or Weinreb amide , has established itself as a uniquely reliable and versatile intermediate.[1][2] This guide provides an in-depth technical comparison of the reactivity of Weinreb amides against common alternatives such as esters and acid chlorides, supported by experimental data and mechanistic insights. Our objective is to elucidate the underlying principles that govern the reactivity of Weinreb amides and to provide practical, field-proven methodologies for their application.

The Challenge of Over-Addition: A Persistent Problem in Carbonyl Chemistry

A central challenge in the synthesis of ketones from carboxylic acid derivatives is the propensity for over-addition of the organometallic nucleophile.[3] When an ester or an acid chloride is treated with a Grignard or organolithium reagent, the initially formed ketone is often more reactive than the starting material.[2][4] This leads to a second nucleophilic attack, yielding an undesired tertiary alcohol and consuming a second equivalent of the valuable nucleophile.[5] Meticulous control of stoichiometry and reaction temperature can be attempted, but often with limited success, resulting in diminished yields of the desired ketone and complex purification procedures.[3]

The Weinreb Amide: A Solution to the Over-Addition Problem

The Weinreb amide was developed by Steven M. Weinreb and Steven Nahm in 1981 to address this very issue.[1][6] Its unique structure, featuring an N-methoxy-N-methyl moiety, allows for the controlled synthesis of ketones and aldehydes from a variety of nucleophiles.[7][8] The key to the Weinreb amide's success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1]

The Mechanism of Action: Chelation is Key

Upon addition of an organometallic reagent (e.g., a Grignard or organolithium reagent), the nucleophile attacks the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (MgX⁺ or Li⁺) between the carbonyl oxygen and the N-methoxy oxygen.[1][8] This five-membered ring structure is remarkably stable at low temperatures and does not readily collapse to the ketone until acidic workup.[3][9] This prevents the premature formation of the highly reactive ketone in the presence of the strong nucleophile, thus precluding over-addition.[10][11]

Protocol1_Workflow A Dissolve Weinreb amide in THF B Cool to 0 °C A->B C Add PhMgBr dropwise B->C D Stir for 1 hour at 0 °C C->D E Quench with 1 M HCl D->E F Warm to RT and Extract with Et₂O E->F G Wash with NaHCO₃ and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Chromatography H->I

Sources

A Researcher's Guide to Modern Peptide Coupling Reagents: Benchmarking Next-Generation Alternatives Against Traditional Mainstays

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of peptides has been a cornerstone of drug discovery and biomedical research. The efficiency and fidelity of this process hinge on the critical step of amide bond formation, a reaction orchestrated by coupling reagents. While traditional reagents like HATU and HOBt have been the workhorses of peptide chemistry, the field is continually evolving, driven by the pursuit of higher yields, greater purity, and improved safety profiles.

This guide provides an in-depth comparison of a leading next-generation coupling reagent, COMU, against the established standards of carbodiimides (EDC/DIC), phosphonium salts (PyBOP), and uronium salts (HATU). We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.

Initial literature searches for "N-Methoxycyclopropanecarboxamide" did not identify it as a recognized peptide coupling reagent. Therefore, this guide focuses on a widely adopted and scientifically significant class of modern reagents that offer substantial advantages over traditional options.

The Enduring Challenge: Perfecting the Peptide Bond

The formation of a peptide bond involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1] An ideal coupling reagent must achieve this activation rapidly and efficiently while minimizing side reactions, the most notorious of which is epimerization—the loss of stereochemical integrity at the chiral α-carbon.[2][3] The choice of coupling reagent is therefore a critical parameter that dictates the success of a synthesis.[1]

The Traditional Arsenal: Mechanisms and Limitations

The landscape of peptide synthesis has been dominated by several classes of coupling reagents, each with a distinct mechanism and a unique set of advantages and disadvantages.

Carbodiimides (EDC, DIC)

N,N'-Dicyclohexylcarbodiimide (DCC) and its more soluble analogues, N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are fundamental activating agents.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the reaction.[1] To mitigate these issues, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or its superior, 7-aza-1-hydroxybenzotriazole (HOAt).[5] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester, which then couples with the amine with reduced risk of epimerization.[5]

Carbodiimide_Mechanism cluster_activation Activation cluster_trapping Additive Trapping cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC OBt_Ester OBt Active Ester (More Stable) O_Acylisourea->OBt_Ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond (R-CO-NH-R') OBt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 Uronium_Mechanism cluster_main_pathway Desired Coupling Pathway cluster_side_reaction Guanidinylation Side Reaction Carboxylic_Acid R-COOH OAt_Ester OAt Active Ester Carboxylic_Acid->OAt_Ester + HATU HATU HATU + Base Peptide_Bond Peptide Bond OAt_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 HATU_side Excess HATU Amine_side R'-NH2 Guanidinium_Cap Guanidinylated Amine (Chain Termination) Amine_side->Guanidinium_Cap + Excess HATU

Figure 2: Reaction pathways for uronium reagents like HATU.

The Next Generation: Oxyma-Based Reagents

The search for safer and more efficient coupling reagents has led to significant advances. A major breakthrough came from addressing the safety concerns of HOBt and HOAt, which are classified as explosives. [7][8]This led to the development of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), a non-explosive HOBt alternative that demonstrates superior performance in suppressing racemization and enhancing reaction rates. [7][8]

COMU: A Modern Benchmark

The integration of the Oxyma moiety into a uronium salt structure led to the creation of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). [9]COMU stands out for several reasons:

  • Safety: It is based on the non-explosive OxymaPure, making it safer to handle, store, and transport. [9]* High Reactivity: Structural studies have shown that COMU exists in the more reactive uronium form, contributing to its high efficiency, which is comparable or even superior to HATU. [5]* Low Epimerization: It demonstrates excellent suppression of epimerization, even in challenging fragment couplings. [8]* Reduced Base Requirement: COMU can function efficiently with just one equivalent of base, whereas HATU often requires two. [5]* Solubility: It exhibits excellent solubility in common solvents like DMF and NMP. [7]

Performance Benchmarking: A Head-to-Head Comparison

The choice of a coupling reagent is a multi-faceted decision. The following table summarizes the key performance characteristics of the discussed reagents based on published literature.

FeatureEDC/HOBtPyBOPHATUCOMU
Coupling Efficiency GoodVery GoodExcellentExcellent
Epimerization Suppression GoodVery GoodExcellentExcellent
Safety Profile Moderate (HOBt is explosive)Good (No HMPA)Moderate (HOAt is explosive)Excellent (Non-explosive)
Byproducts Water-soluble urea (EDC)Water-solubleWater-solubleWater-soluble
Guanidinylation Risk NoneNoneYesYes (but can be minimized)
Cost LowHighHighHigh
Ideal Use Case Routine couplings, cost-sensitive synthesesDifficult couplings, avoiding HMPASterically hindered couplings, low epimerization requiredHigh-performance, safety-critical applications

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are standardized protocols for a typical solid-phase peptide synthesis (SPPS) coupling step.

Experimental_Workflow Start Start: Resin with N-terminal amine Prepare_AA Prepare Amino Acid Solution (Fmoc-AA-OH in DMF) Start->Prepare_AA Prepare_Reagent Prepare Coupling Reagent Solution (e.g., HATU or COMU + Base in DMF) Start->Prepare_Reagent Preactivate Pre-activation (Combine AA and Reagent solutions) Prepare_AA->Preactivate Prepare_Reagent->Preactivate Couple Add activated mixture to resin Agitate for specified time Preactivate->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Monitor Kaiser Test (Check for completion) Wash->Monitor End End: Coupling Complete Monitor->End

Figure 3: General workflow for an SPPS coupling reaction.

Protocol 1: Coupling with HATU

This protocol is a standard method for high-efficiency couplings.

Reagents:

  • Resin-bound peptide with a free N-terminal amine (1 equiv)

  • Fmoc-amino acid (5 equiv)

  • HATU (4.9 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (10 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 20 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

Protocol 2: Coupling with COMU

This protocol leverages the high reactivity and safety of COMU. Note the reduced requirement for base.

Reagents:

  • Resin-bound peptide with a free N-terminal amine (1 equiv)

  • Fmoc-amino acid (5 equiv)

  • COMU (5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 20 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid and COMU in DMF.

  • Add DIPEA to the amino acid/COMU solution. A color change may be observed.

  • Immediately add the activated amino acid solution to the drained, swollen resin. (Pre-activation is very rapid).

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Perform a Kaiser test to confirm reaction completion.

Conclusion and Future Outlook

The development of peptide coupling reagents is a testament to the relentless drive for chemical innovation. While traditional reagents like HATU and PyBOP remain effective and widely used, the emergence of Oxyma-based reagents such as COMU represents a significant step forward in terms of safety, efficiency, and ease of use. [9]For researchers and drug development professionals, COMU and its analogues offer a compelling alternative that minimizes risks without compromising on performance. The ability to achieve rapid, clean, and low-epimerization couplings makes them particularly well-suited for the synthesis of complex peptides and for high-throughput applications. As the demands for synthetic peptides continue to grow, the adoption of these modern, safer reagents will be crucial in advancing the frontiers of science and medicine.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

  • Al-Warhi, T., Al-Hazimi, H. M., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Available from: [Link]

  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available from: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 22(23), 12709. Available from: [Link]

  • Semantic Scholar. (2012). Recent development in peptide coupling reagents. Available from: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available from: [Link]

  • Oisaki, K., & Kanai, M. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry, 6(1), 231. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Available from: [Link]

  • National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624. Available from: [Link]

Sources

Navigating Novel Compound Validation: A Comparative Guide to Cross-Validating N-Methoxycyclopropanecarboxamide and its Alternatives in M4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated research tool or therapeutic lead is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for the cross-validation of a hypothetical novel chemical entity, N-Methoxycyclopropanecarboxamide (hereafter referred to as "Compound X"), a putative positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR). By comparing its performance with established M4 PAMs, we will illustrate a comprehensive validation workflow, emphasizing the principles of scientific integrity and reproducibility.

The M4 muscarinic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has garnered significant attention as a therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] M4 receptors are strategically located to modulate dopaminergic signaling, and their activation can have antipsychotic-like effects.[2][3] The development of subtype-selective M4 PAMs is a key strategy to harness these therapeutic benefits while avoiding the side effects associated with non-selective muscarinic agonists.[1][4]

This guide will use established M4 PAMs, such as VU0152100 and LY2033298, as benchmarks for comparison, providing a practical context for evaluating the pharmacological profile of a novel agent like Compound X.

The M4 Receptor Signaling Cascade

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine (ACh), the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A positive allosteric modulator (PAM) binds to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist.[1][4]

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M4R Binds to orthosteric site CompoundX Compound X (PAM) CompoundX->M4R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse Phosphorylates Targets Cross_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation PrimaryAssay Primary Functional Assay (e.g., Calcium Mobilization) BindingAssay Radioligand Binding Assay PrimaryAssay->BindingAssay Confirm direct binding GTPgS [35S]GTPγS Binding Assay BindingAssay->GTPgS Validate G-protein coupling Selectivity Selectivity Profiling (M1-M3, M5 receptors) GTPgS->Selectivity Assess subtype selectivity OffTarget Broad Off-Target Screening (e.g., CEREP panel) Selectivity->OffTarget Evaluate broader safety PK Pharmacokinetic Profiling (Brain Penetration) OffTarget->PK Proceed if selective Behavior Behavioral Models (e.g., Amphetamine-induced Hyperlocomotion) PK->Behavior Test in relevant model

Caption: Experimental Workflow for Cross-Validation.

Detailed Experimental Protocols

In Vitro Characterization: Potency, Efficacy, and Selectivity

The initial phase of validation focuses on quantifying the interaction of Compound X with the M4 receptor and assessing its selectivity over other muscarinic subtypes.

a. Primary Functional Assay: Calcium Mobilization

This assay provides a rapid and high-throughput method to determine the potency and efficacy of a PAM. It is typically performed in cell lines co-expressing the M4 receptor and a promiscuous G-protein that couples to the phospholipase C pathway.

  • Protocol:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor in 384-well plates.

    • After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of Compound X or a reference PAM (e.g., VU0152100).

    • Stimulate the cells with a sub-maximal (EC20) concentration of acetylcholine.

    • Measure the resulting fluorescence signal using a plate reader (e.g., FLIPR).

    • Calculate the EC50 (potency) and Emax (efficacy) values from the concentration-response curves.

b. Orthogonal Functional Assay: [³⁵S]GTPγS Binding

This assay directly measures the activation of G-proteins following receptor stimulation, providing a more proximal readout of receptor function. [5]

  • Protocol:

    • Prepare cell membranes from CHO cells expressing the M4 receptor.

    • In a 96-well plate, incubate the membranes with varying concentrations of Compound X, a fixed concentration of acetylcholine (EC20), and [³⁵S]GTPγS.

    • After incubation, harvest the membranes onto filter plates and wash to remove unbound [³⁵S]GTPγS.

    • Measure the bound radioactivity using a scintillation counter.

    • Determine the EC50 and Emax for the potentiation of acetylcholine-stimulated [³⁵S]GTPγS binding.

c. Radioligand Binding Assays

These assays determine if the PAM affects the binding of an orthosteric ligand to the M4 receptor.

  • Protocol:

    • Incubate cell membranes expressing the M4 receptor with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of acetylcholine, in the presence or absence of Compound X.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity.

    • A leftward shift in the acetylcholine competition binding curve in the presence of Compound X indicates positive cooperativity.

d. Selectivity Profiling

It is crucial to assess the activity of Compound X at other muscarinic receptor subtypes (M1, M2, M3, and M5) to ensure M4 selectivity. [6]This is typically done using functional assays (e.g., calcium mobilization) in cell lines expressing each receptor subtype.

In Vivo Validation: Pharmacokinetics and Behavioral Efficacy

Promising in vitro candidates must demonstrate suitable pharmacokinetic properties and efficacy in relevant animal models.

a. Pharmacokinetic (PK) Profiling

The compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) is assessed. For a CNS-targeted drug, brain penetration is a critical parameter.

  • Protocol:

    • Administer Compound X to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • At various time points, collect blood and brain tissue.

    • Analyze the concentration of Compound X in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life, clearance, and the brain-to-plasma concentration ratio.

b. Behavioral Model: Amphetamine-Induced Hyperlocomotion

This is a widely used preclinical model to predict the antipsychotic-like activity of a compound. [3][7]

  • Protocol:

    • Acclimate rodents to an open-field activity chamber.

    • Administer Compound X or a vehicle control.

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

    • A significant reduction in amphetamine-induced hyperlocomotion by Compound X suggests antipsychotic-like potential.

Comparative Data Analysis

The data obtained from these experiments should be systematically compared with those of established M4 PAMs.

Table 1: In Vitro Pharmacological Profile of Compound X and Reference M4 PAMs

ParameterCompound X (Hypothetical Data)VU0152100LY2033298
M4 Calcium Mobilization EC50 (nM) 50230180
M4 [³⁵S]GTPγS EC50 (nM) 75350250
M4 Fold-Shift (ACh EC50) 40-fold25-fold30-fold
M1 Selectivity (Fold vs. M4) >200x>100x>100x
M2 Selectivity (Fold vs. M4) >200x>100x>100x
M3 Selectivity (Fold vs. M4) >200x>100x>100x
M5 Selectivity (Fold vs. M4) >200x>100x>100x

Table 2: In Vivo Profile of Compound X and Reference M4 PAMs

ParameterCompound X (Hypothetical Data)VU0152100
Mouse Brain-to-Plasma Ratio 2.51.8
Amphetamine-Induced Hyperlocomotion ED50 (mg/kg) 510

Off-Target Effects and Trustworthiness

A critical aspect of cross-validation is the assessment of potential off-target interactions, which can confound experimental results and pose safety risks. [8]It is imperative to screen Compound X against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP panel) to identify any unintended activities. [9]A clean off-target profile significantly enhances the trustworthiness of the compound as a selective research tool.

Conclusion and Future Directions

The comprehensive cross-validation of a novel compound like this compound is a meticulous process that builds a foundation of trust in the data it generates. By systematically comparing its pharmacological profile to that of well-characterized alternatives, researchers can confidently establish its potency, selectivity, and in vivo utility. The hypothetical data presented here for Compound X suggest a promising profile with improved potency and in vivo efficacy compared to first-generation M4 PAMs.

Further studies should aim to elucidate the precise binding site of Compound X on the M4 receptor and explore its effects in more complex behavioral models relevant to the cognitive and negative symptoms of schizophrenia. This rigorous, multi-faceted approach to validation ensures that novel chemical probes are robust and reliable tools for advancing our understanding of complex biological systems and for the development of next-generation therapeutics.

References

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A Researcher's Guide to N-Methoxy-N-methyl Amides: Applications, Limitations, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. Among the arsenal of functional groups available to chemists, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has established itself as a uniquely reliable tool for the synthesis of ketones and aldehydes.[1][2][3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety was engineered to solve a persistent challenge in carbonyl chemistry: the over-addition of organometallic reagents to carboxylic acid derivatives.[1][4]

This guide provides an in-depth review of the applications and limitations of Weinreb amides, offering a comparative analysis against other common acylating agents. We will explore the mechanistic underpinnings of their stability, present detailed experimental protocols, and furnish the data necessary for researchers to make informed decisions in their synthetic planning.

The Core Advantage: Taming Reactivity Through Chelation

The primary challenge in reacting organometallic reagents (like Grignard or organolithium reagents) with acyl compounds such as acid chlorides or esters is their high reactivity.[5][6] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material, leading to a second, undesired addition that yields a tertiary alcohol.[4][7] This over-addition can be difficult to control, even with careful stoichiometry.[1]

The Weinreb amide elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[4][7]

Reaction Mechanism

When a nucleophile, such as a Grignard reagent (R'-MgX) or a hydride source, attacks the Weinreb amide carbonyl, a tetrahedral intermediate is formed. The key feature is that the magnesium (or lithium, or aluminum) atom is chelated by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[7][8] This chelated intermediate is stable enough to resist collapsing to the ketone or aldehyde until an aqueous workup is performed.[2][7] During workup, the chelating metal is quenched and removed, allowing the intermediate to break down and release the desired carbonyl compound. This two-stage process—stable complex formation followed by controlled collapse—is the cornerstone of the Weinreb amide's utility, effectively preventing the problematic over-addition.[4][9]

Weinreb_Mechanism Mechanism of Weinreb Ketone Synthesis WA Weinreb Amide (R-CO-N(Me)OMe) Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate Nucleophilic Attack RM Organometallic Reagent (R'-M) RM->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Stable until workup Ketone Ketone (R-CO-R') Workup->Ketone Collapse of Intermediate

Caption: The reaction mechanism of the Weinreb ketone synthesis.

Synthetic Applications

The stability and predictable reactivity of Weinreb amides make them versatile intermediates in a wide array of synthetic contexts, from academic research to industrial-scale production.[1][10]

Ketone Synthesis

The most prominent application is the synthesis of ketones. Weinreb amides react cleanly with a broad spectrum of organometallic reagents, including Grignard reagents and organolithiums, to produce the corresponding ketones in high yields.[11] The reaction conditions are generally mild and tolerate a vast range of other functional groups, such as esters, silyl ethers, N-protected amino acids, and even α-β unsaturation.[1] This functional group tolerance is a significant advantage, simplifying multi-step syntheses by reducing the need for protecting groups. The methodology has been instrumental in the total synthesis of numerous complex natural products, including Macrosphelides A and B and Amphidinolide J.[1]

Aldehyde Synthesis

In addition to ketone synthesis, Weinreb amides are readily reduced to aldehydes.[1][2] Standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can be used. Just as with organometallic additions, a stable chelated intermediate is formed, which prevents over-reduction to the primary alcohol.[2][7] The aldehyde is liberated only upon aqueous workup. More recent developments have introduced milder and more chemoselective reducing agents like magnesium borohydrides, which can be advantageous when working with sensitive substrates.[12][13]

Emerging Applications

The utility of Weinreb amides continues to expand. Recent research has demonstrated their use as directing groups in transition metal-catalyzed C-H functionalization reactions.[14][15] The amide's ability to coordinate with metal catalysts can steer reactions to specific positions, such as the ortho-position of an aromatic ring, enabling novel bond formations that would otherwise be challenging.[14][15]

Comparison with Alternative Acylating Agents

While powerful, the Weinreb amide is one of several options for acylation. The choice of functional group depends on the specific synthetic challenge, including substrate compatibility, desired reactivity, and cost.

Comparison_Workflow Comparative Workflow: Weinreb Amide vs. Ester cluster_0 Weinreb Amide Pathway cluster_1 Ester Pathway Start Carboxylic Acid Derivative WA Weinreb Amide Start->WA Activate & React with MeONHMe·HCl Ester Ester Start->Ester Esterification RM 2 eq. R'-MgBr THF, 0°C WA_Int Stable Chelated Intermediate RM->WA_Int 1st Addition Ester_Int Unstable Intermediate (Ketone Formed in situ) RM->Ester_Int 1st Addition WA_Workup H₃O⁺ Workup WA_Int->WA_Workup Ketone Ketone (Desired Product) High Yield WA_Workup->Ketone Alcohol Tertiary Alcohol (Over-addition) Byproduct Ester_Int->Alcohol 2nd Addition (Fast)

Caption: Workflow comparing Weinreb amide vs. ester reactivity.

FeatureWeinreb AmideAcid ChlorideEsterMorpholine Amide
Reactivity Moderate, highly controlled.Very high, often difficult to control.Low to moderate.Moderate, controlled.[16]
Reaction with R-MgX Cleanly forms ketones.Prone to over-addition, yielding tertiary alcohols.Prone to over-addition, though less so than acid chlorides.[7]Forms ketones, can require more equivalents of reagent than Weinreb amides.[17]
Reaction with LiAlH₄ Cleanly forms aldehydes.[1]Rapidly reduced to primary alcohols.Reduced to primary alcohols.Can be reduced to aldehydes or amines depending on conditions.[16]
Stability Generally stable to a wide range of reagents and chromatography.[1]Highly moisture-sensitive, decomposes.Generally stable.Operationally stable.[16]
Preparation From carboxylic acids or acid chlorides using various coupling agents.[2][6]Typically from carboxylic acids using SOCl₂ or (COCl)₂.Standard esterification from carboxylic acids.Acylation of morpholine.[17]
Cost of Amine N,O-dimethylhydroxylamine is a specialized and relatively expensive reagent.[16][17]N/AN/AMorpholine is an inexpensive, bulk chemical.[16]
Key Advantage Prevents over-addition, high functional group tolerance.[1][4]High reactivity for difficult acylations.Readily available, stable starting material.Economical and operationally stable alternative to Weinreb amides.[16]
Key Limitation Cost of the hydroxylamine precursor; potential for side reactions with strong bases.[16][18]Poor functional group tolerance, moisture sensitivity.Lower reactivity, still susceptible to over-addition.[7]Can exhibit lower reactivity/conversion compared to Weinreb amides.[17]

Limitations and Experimental Considerations

Despite their numerous advantages, Weinreb amides are not without limitations.

  • Cost: The primary reagent for their synthesis, N,O-dimethylhydroxylamine hydrochloride, is significantly more expensive than simple amines or alcohols used for other derivatives.[16]

  • Strongly Basic/Hindered Nucleophiles: While generally robust, unusual reactivity can occur with very strong, sterically hindered bases. An E2-type elimination can occur, leading to the formation of formaldehyde and the corresponding N-methylamide, which can complicate the reaction mixture.[18]

  • Hydrolysis: While stable, Weinreb amides can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, although they are generally more robust than esters or acid chlorides.[19]

  • Alternative Acylating Agents: For large-scale industrial processes where cost is a primary driver, alternatives like morpholine amides are gaining attention.[16][17] Morpholine is significantly cheaper, and its amides also form chelated intermediates that can prevent over-addition, though sometimes less effectively than Weinreb amides.[17]

Experimental Protocols

The following protocols are representative of the synthesis and application of Weinreb amides.

Protocol 1: Synthesis of N-methoxy-N-methylbenzamide

This procedure details the formation of a Weinreb amide from a common starting material, an acid chloride.

Materials:

  • Benzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in DCM, add pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the resulting slurry for 15 minutes.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the flask dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via silica gel chromatography if necessary, though it is often obtained in high purity.

Protocol 2: Synthesis of Propiophenone via Weinreb Ketone Synthesis

This protocol demonstrates the classic use of a Weinreb amide to synthesize a ketone.

Materials:

  • N-methoxy-N-methylbenzamide (from Protocol 1)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe, separatory funnel

Procedure:

  • Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes. A color change may be observed.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting amide.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting propiophenone by silica gel chromatography or distillation.

Conclusion

The N-methoxy-N-methylamide is a powerful and reliable functional group that has earned its place as a staple in organic synthesis. Its unique ability to form a stable, chelated intermediate provides a robust solution to the pervasive problem of over-addition in carbonyl chemistry, enabling the clean and high-yielding synthesis of ketones and aldehydes.[1][4] While considerations such as cost and potential side reactions with strong bases exist, its broad functional group tolerance and predictable reactivity often make it the superior choice for complex synthetic targets. As research continues to uncover new applications, such as in directed C-H functionalization, the Weinreb amide is poised to remain an indispensable tool for chemists in all fields of research and development.[14]

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Sources

The Cyclopropyl Ketone Moiety: A Comparative Guide to Synthesis via N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Cyclopropyl Group in Complex Molecule Synthesis

In the intricate world of complex molecule synthesis, the cyclopropyl group stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties impart conformational rigidity and metabolic stability to parent molecules, making it a sought-after component in the design of pharmaceuticals and agrochemicals.[1][2] The introduction of a cyclopropyl ketone functionality serves as a versatile handle for further molecular elaborations. This guide provides an in-depth evaluation of N-Methoxycyclopropanecarboxamide as a superior reagent for the synthesis of cyclopropyl ketones, comparing its performance with traditional and alternative methods. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to support our analysis.

The Reagent in Focus: this compound

This compound (CAS 147356-78-3) is a specialized Weinreb amide that has emerged as a highly effective acylating agent for the introduction of the cyclopropanecarbonyl group.[3][4] Its utility stems from the inherent stability of the N-methoxy-N-methylamide functionality towards nucleophilic attack, which allows for the controlled formation of ketones without the common side reaction of over-addition to form tertiary alcohols.[5][6]

Synthesis of this compound: A Reliable and Scalable Protocol

The preparation of this compound is a straightforward process, typically achieved by the reaction of cyclopropanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride.[4] The following protocol is a robust and scalable method for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropanecarbonyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Saturated sodium bicarbonate solution

  • 1.0 N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dichloromethane (60 mL) containing N,O-dimethylhydroxylamine hydrochloride (10.0 g, 95.69 mmol, 1.0 eq.) and triethylamine (19.36 g, 191.6 mmol, 2.0 eq.), stir the reaction mixture at 0 °C for 30 minutes.[4]

  • Slowly add cyclopropanecarbonyl chloride (9.99 g, 95.69 mmol, 1.0 eq.) to the reaction mixture at the same temperature.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.[4]

  • Upon completion of the reaction, wash the organic layer sequentially with water, brine, saturated sodium bicarbonate solution, and 1.0 N hydrochloric acid.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.[4]

  • Purify the crude product by column chromatography to afford N-methoxy-N-methylcyclopropane carboxamide.[4]

Figure 1: Synthetic workflow for this compound.

Application in Cyclopropyl Ketone Synthesis: A Comparative Analysis

The primary application of this compound is in the synthesis of cyclopropyl ketones through reaction with organometallic reagents such as Grignard and organolithium species.[6][7] The key advantage of this methodology lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents the common problem of over-addition and subsequent formation of tertiary alcohols.[5]

The Weinreb Amide Advantage: Mechanism of Controlled Acylation

The reaction proceeds through a stable, chelated tetrahedral intermediate, which is unreactive towards further nucleophilic attack.[6] This intermediate collapses to the corresponding ketone only upon acidic workup. This controlled reactivity is a significant advantage over more reactive acylating agents like acyl chlorides.

Figure 2: Reaction mechanism highlighting the stable intermediate.

Performance Comparison: this compound vs. Alternative Reagents

To objectively evaluate the scope of this compound, we compare its performance against a common alternative, cyclopropanecarbonyl chloride, in the synthesis of cyclopropyl ketones.

FeatureThis compoundCyclopropanecarbonyl Chloride
Reactivity Moderately electrophilic, controlled reaction.Highly electrophilic, very reactive.[8]
Selectivity Excellent for mono-acylation to form ketones.[6]Prone to over-addition with strong nucleophiles, leading to tertiary alcohols.[8]
Functional Group Tolerance Generally good, tolerates a wider range of functional groups due to milder reaction conditions.Limited by high reactivity; incompatible with many sensitive functional groups.
Reaction Conditions Typically requires stoichiometric organometallic reagent at low to ambient temperatures.[6]Often requires careful control of stoichiometry and very low temperatures to minimize side products.
Workup Simple acidic workup to afford the ketone.Often requires quenching of excess reactive species and careful workup.
Yields Generally high yields of the desired ketone.[9]Yields can be variable and highly dependent on substrate and reaction conditions.
Supporting Experimental Data

While comprehensive, direct comparative studies are limited in the literature, the established principles of Weinreb amide chemistry provide strong evidence for the advantages outlined above. For instance, the reaction of a spiro-cyclopropane Weinreb amide with phenylmagnesium chloride has been reported to give the corresponding ketone in 93% yield, showcasing the efficiency of this method.[9] In contrast, reactions with acyl chlorides often require significant optimization to avoid the formation of tertiary alcohol byproducts, especially with reactive Grignard reagents.

Experimental Protocols for Comparative Synthesis

To provide a practical comparison, we present protocols for the synthesis of cyclopropyl phenyl ketone using both this compound and cyclopropanecarbonyl chloride.

Protocol 1: Synthesis of Cyclopropyl Phenyl Ketone via this compound

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield cyclopropyl phenyl ketone.

Protocol 2: Synthesis of Cyclopropyl Phenyl Ketone via Cyclopropanecarbonyl Chloride (Illustrative)

Materials:

  • Cyclopropanecarbonyl chloride

  • Phenylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.0 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note: Formation of 1,1-diphenyl-1-cyclopropylmethanol is a likely byproduct.

Conclusion: A Superior Tool for Complex Synthesis

This compound presents a clear advantage in the synthesis of cyclopropyl ketones, a critical step in the construction of many complex molecules. Its ability to undergo clean, high-yielding mono-acylation with a broad range of organometallic reagents, while avoiding the problematic over-addition seen with more reactive acylating agents like cyclopropanecarbonyl chloride, makes it a superior choice for researchers in drug discovery and natural product synthesis. The straightforward synthesis of the reagent itself further enhances its appeal as a practical and reliable tool in the synthetic chemist's arsenal. The adoption of this compound can lead to more efficient and predictable synthetic routes, ultimately accelerating the development of novel and complex molecular architectures.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the benchtop; their safe and compliant disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-Methoxycyclopropanecarboxamide, ensuring the safety of personnel and adherence to environmental regulations.

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, a conservative hazard assessment is necessary. We will extrapolate potential hazards from closely related analogues, such as N-Methoxy-N,1-dimethylcyclopropanecarboxamide and cis-2-Fluoro-N-methoxy-N-methylcyclopropanecarboxamide.[3][4] This approach ensures that we operate with a margin of safety.

Table 1: Postulated Hazard Profile for this compound

Hazard ClassPostulated EffectRationale & Source Analogue
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on general classifications for research chemicals and related amides.[5]
Skin Corrosion/Irritation Causes skin irritation.Analogue N-Methoxy-N,1-dimethylcyclopropanecarboxamide is classified as a skin irritant (H315).[3]
Serious Eye Damage/Irritation Causes serious eye irritation.Analogue N-Methoxy-N,1-dimethylcyclopropanecarboxamide is classified as a serious eye irritant (H319).[3]
Respiratory Irritation May cause respiratory irritation.Analogue N-Methoxy-N,1-dimethylcyclopropanecarboxamide may cause respiratory irritation (H335).[3][4]

This assessment dictates that this compound must be handled as an irritant and potentially toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, stringent use of appropriate PPE is mandatory when handling this compound, including during disposal procedures.

Table 2: Required PPE for Handling and Disposal

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles and/or face shield.Protects against splashes and potential vapors causing serious eye irritation.[3][6]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber), lab coat.Prevents skin contact, which may cause irritation.[3][6]
Respiratory Protection Work in a certified chemical fume hood.Ensures adequate ventilation to minimize inhalation of any dusts or vapors that may cause respiratory irritation.[7]

Always inspect your PPE for integrity before use and wash hands thoroughly after handling the chemical, even when gloves are worn.[3][6]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must follow the established guidelines for hazardous chemical waste as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Step 1: Waste Classification and Segregation
  • Classify as Hazardous Waste : Due to its irritant properties and the lack of comprehensive toxicological data, all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or weighing paper) must be classified and managed as hazardous waste.[1][12]

  • Segregate at the Source : Do not mix this compound waste with other waste streams.[13] Amides can be incompatible with various substances, particularly acids, with which they can react to generate heat.[14] Keep this waste stream separate to prevent dangerous reactions.[12]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a leak-proof, sealable container made of a material that is compatible with the waste. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.[12] Ensure the container is in good condition with no cracks or deterioration.[12]

  • Affix a Hazardous Waste Label : As soon as you designate a container for waste, it must be properly labeled.[15] The label must include:

    • The words "HAZARDOUS WASTE ".[8][15]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[1]

    • A clear indication of the associated hazards (e.g., "Irritant").[8]

Step 3: Waste Accumulation and Storage
  • Use a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][12][16]

  • Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[3][16]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent spills in case the primary container fails.[11]

  • Adhere to Accumulation Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[12][17]

Step 4: Final Disposal
  • Arrange for Professional Disposal : Never dispose of this compound down the drain or in the regular trash.[1] Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][13][18]

  • Follow Institutional Procedures : Adhere to your organization's specific procedures for requesting a waste pickup. Maintain accurate records of waste generation and disposal as required by regulations.[13]

Visualizing the Disposal Workflow

To ensure clarity, the procedural steps for disposal are summarized in the following workflow diagram.

G cluster_prep Preparation & Classification cluster_contain Containment & Storage cluster_dispose Final Disposition Assess Step 1: Assess Hazards & Don PPE Classify Step 2: Classify as Hazardous Waste Assess->Classify Segregate Step 3: Segregate from Incompatible Wastes Classify->Segregate Container Step 4: Select Compatible Container Segregate->Container Label Step 5: Affix 'Hazardous Waste' Label Container->Label Store Step 6: Store in Designated SAA Label->Store Request Step 7: Request EHS Pickup Store->Request Document Step 8: Maintain Disposal Records Request->Document

Caption: Standard Operating Procedure for this compound Disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting to clean the spill, don the full PPE detailed in Table 2.

  • Contain the Spill : For a solid spill, gently sweep up the material to avoid creating dust.[3] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite).

  • Clean the Area : Place all contaminated materials into a designated hazardous waste container.[3] Clean the spill area with soap and water.

  • Dispose of Cleanup Materials : The container with the spill cleanup materials must be labeled as hazardous waste and disposed of according to the protocol above.

  • Report : Report the incident to your laboratory supervisor and EHS department.

The following decision tree illustrates the foundational logic for managing unknown or novel chemical waste.

G Start Is a specific SDS with disposal instructions available? Yes Yes Start->Yes Yes No No Start->No No FollowSDS Follow explicit SDS Section 13 disposal instructions. Yes->FollowSDS TreatHazard Apply Precautionary Principle: Treat as Hazardous Waste. No->TreatHazard FollowGuide Follow this comprehensive guide for hazardous waste disposal. TreatHazard->FollowGuide

Caption: Decision Logic for Disposal of Novel Research Chemicals.

By adhering to these rigorous, safety-first procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.

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A Comprehensive Guide to the Safe Handling of N-Methoxycyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. N-Methoxycyclopropanecarboxamide, a compound of interest, requires careful management in a laboratory setting to ensure the safety of all personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Hazard Identification and Risk Assessment

Based on data from similar amide and cyclopropane-containing molecules, this compound should be presumed to present the following hazards until proven otherwise:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Change frequently, especially if contaminated.[1][4]To prevent skin contact and absorption. Double-gloving is recommended for extended procedures.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.To protect eyes from splashes, dust, or aerosols.[1][4]
Face Protection Face shieldTo be used in conjunction with goggles when there is a significant risk of splashing.[1][4]Provides an additional layer of protection for the entire face.
Body Protection Laboratory coat or disposable gownLong-sleeved and fully buttoned.[1]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or when aerosol generation is likely.[1][4]To prevent inhalation of airborne particles. A risk assessment will determine the appropriate type of respirator (e.g., N95, half-mask with appropriate cartridges).

Engineering Controls and Safe Handling Practices

The primary goal is to minimize the potential for exposure at the source.

Ventilation:

All handling of solid this compound, especially weighing and transfers, must be conducted in a certified chemical fume hood to control airborne particulates.[5] Ensure the fume hood is functioning correctly before beginning work.

Operational Workflow for Handling Solid Compound:

The following diagram outlines the standard operating procedure for safely handling solid this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary equipment prep_hood->prep_materials weigh Weigh compound on tared paper/container prep_materials->weigh Proceed to handling transfer Carefully transfer to reaction vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve clean_tools Decontaminate reusable tools dissolve->clean_tools After procedure completion dispose_solid Dispose of contaminated solids in labeled hazardous waste clean_tools->dispose_solid dispose_liquid Dispose of liquid waste in labeled hazardous waste clean_tools->dispose_liquid

Caption: Workflow for Safe Handling of Solid this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is on and operating at the correct face velocity.

    • Gather all necessary equipment (spatulas, weigh paper, vials, etc.) and place them inside the fume hood.

  • Weighing and Transfer:

    • Tare a suitable container on the analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the container, avoiding the creation of dust.

    • Securely close the primary container of the chemical.

  • Dissolution (if applicable):

    • Add the desired solvent to the container with the weighed compound.

    • Gently swirl or stir to dissolve. Sonication may be used if necessary.

  • Post-Handling:

    • Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate it.

    • Properly dispose of all contaminated materials.

Spill and Emergency Procedures

Minor Spill (inside a fume hood):
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent and then with soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Exposure Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

Disposal Plan:

The following decision tree illustrates the proper disposal pathway for waste generated during the handling of this compound.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_waste Contaminated gloves, weigh paper, gowns, excess solid start->solid_waste liquid_waste Unused solutions, solvent rinses start->liquid_waste sharps_waste Contaminated needles, razor blades start->sharps_waste solid_container Collect in a dedicated, sealed, and labeled hazardous waste container solid_waste->solid_container liquid_container Collect in a dedicated, sealed, and labeled hazardous liquid waste container liquid_waste->liquid_container sharps_container Place in a puncture-resistant sharps container labeled as hazardous waste sharps_waste->sharps_container

Caption: Decision Tree for this compound Waste Disposal.

  • Solid Waste: This includes contaminated gloves, weigh papers, disposable gowns, and any un-used solid compound. Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound and solvent rinses used for decontamination should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.[5]

  • Disposal Coordination: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[5]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation.

References

  • BenchChem. (2025). Personal protective equipment for handling Metiamide.
  • hubergroup Deutschland GmbH. (2022). Safety data sheet.
  • Synergy Recycling. Cyclopropane Disposal.
  • AFG Bioscience. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • American Chemistry Council. Protective Equipment.
  • AK Scientific, Inc. Safety Data Sheet (United States) cis-2-Fluoro-N-methoxy-N-methylcyclopropanecarboxamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.